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  • Product: N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
  • CAS: 871825-57-9

Core Science & Biosynthesis

Foundational

"synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine"

An In-Depth Technical Guide to the Synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to N-methyl-1-(1-methyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, a valuable heterocyclic building block for drug discovery and materials science. The pyrazole scaffold is a privileged structure in medicinal chemistry, and functionalized derivatives like the target compound are of significant interest. This document emphasizes the strategic and mechanistic considerations behind viable synthetic routes, with a primary focus on a robust and efficient reductive amination pathway. We will delve into the synthesis of key precursors, the critical challenge of regioselectivity in pyrazole N-alkylation, and provide detailed, field-proven experimental protocols. The causality behind reagent selection and reaction conditions is explained to provide researchers with a self-validating framework for implementation.

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have made it a focal point for the development of novel therapeutic agents. N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS No. 871825-57-9) is a bifunctional pyrazole derivative featuring both a methylated nitrogen on the ring and a secondary amine side chain at the C3 position. This substitution pattern makes it an ideal starting point for constructing more complex molecules, particularly through further functionalization of the secondary amine.

The synthesis of this specific molecule presents two primary chemical challenges:

  • Regiocontrolled N-methylation: The alkylation of an unsymmetrical pyrazole ring can lead to a mixture of N1 and N2 isomers. Achieving high selectivity for the desired N1-methylated product is paramount for an efficient synthesis.[1][2]

  • Construction of the C3-methanamine side chain: The introduction of the N-methylmethanamine group requires a reliable and high-yielding transformation.

This guide will analyze the most logical synthetic strategies to overcome these challenges, grounding the discussion in established chemical principles and literature precedents.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals several potential synthetic pathways. The most prominent disconnections involve the C-N bond of the side-chain amine and the N1-methyl bond of the pyrazole ring.

G cluster_A Approach A: Reductive Amination cluster_B Approach B: Nitrile Reduction & Methylation cluster_C Precursor Synthesis Target N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine P1 1-Methyl-1H-pyrazole-3-carbaldehyde P3 1-(1-Methyl-1H-pyrazol-3-yl)methanamine (Primary Amine) P1->Target Reductive Amination (e.g., NaBH(OAc)3) P2 Methylamine (CH3NH2) P2->Target Reductive Amination (e.g., NaBH(OAc)3) P3->Target N-Methylation (e.g., Eschweiler-Clarke) P4 1-Methyl-1H-pyrazole-3-carbonitrile P4->P3 Nitrile Reduction (e.g., LiAlH4, H2/Ni) P5 3-Substituted-1H-pyrazole (e.g., -CHO, -CN) P5->P1 N-Methylation P5->P4 N-Methylation

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights three core strategies:

  • Approach A (Reductive Amination): This is the most direct route, involving the reaction of the corresponding aldehyde precursor with methylamine.[3][4]

  • Approach B (Nitrile Reduction): This two-step approach involves reducing a nitrile precursor to a primary amine, followed by a subsequent N-methylation step.

  • Precursor Synthesis: Both primary approaches rely on an N-methylated pyrazole precursor. This requires a regioselective N-alkylation of an unsubstituted pyrazole, which is a critical upstream step.

Key Synthetic Strategies & Mechanistic Insights

Synthesis of the 1-Methyl-1H-pyrazole Core: The Regioselectivity Challenge

The N-alkylation of pyrazoles lacking C3/C5 symmetry is a well-known challenge that can yield a mixture of N1 and N2 isomers. The regiochemical outcome is governed by a delicate balance of steric and electronic factors.

  • Expertise & Causality: Alkylation generally favors the less sterically hindered nitrogen atom.[2] For a 3-substituted pyrazole, the N1 position is typically less encumbered than the N2 position, which is adjacent to the C3 substituent. The choice of base and solvent can further influence this selectivity. Strong bases like NaH in an aprotic solvent like DMF or THF completely deprotonate the pyrazole, forming the pyrazolate anion. The subsequent alkylation is then largely dictated by sterics. In contrast, weaker bases like K2CO3 may lead to an equilibrium, where the reaction conditions can play a more significant role.[1] For producing the required precursors, 1-methyl-1H-pyrazole-3-carbaldehyde or the corresponding nitrile, methylation of the parent 1H-pyrazole is a standard and effective industrial method.[5]

Primary Strategy: Reductive Amination of 1-Methyl-1H-pyrazole-3-carbaldehyde

This is the preferred and most convergent strategy for synthesizing the target molecule. The reaction proceeds via the in situ formation of an imine (or iminium ion), which is then immediately reduced to the secondary amine.

  • Trustworthiness & Mechanism: This one-pot procedure is highly reliable and avoids the isolation of potentially unstable imine intermediates.[3] The choice of reducing agent is critical. While powerful hydrides like NaBH4 can work, they can also reduce the starting aldehyde if the imine formation is slow. Sodium triacetoxyborohydride, NaBH(OAc)3, is the reagent of choice for this transformation.[4] Its reduced reactivity prevents aldehyde reduction but is sufficient to reduce the more electrophilic iminium ion intermediate that forms in the presence of a weak acid (often acetic acid, which is also a byproduct of the reagent). This selectivity ensures a clean and high-yielding reaction.[4]

G Start Aldehyde + Methylamine Imine Imine Intermediate (C=N bond) Start->Imine Condensation (-H2O) Iminium Iminium Ion (protonated, C=N+ bond) Imine->Iminium Protonation (AcOH) Product Secondary Amine Product Iminium->Product Hydride Attack Reducer NaBH(OAc)3 Reducer->Iminium

Caption: Workflow for the reductive amination pathway.

Alternative Strategy: Nitrile Reduction and Subsequent N-Methylation

While less direct, this pathway is a viable alternative if the pyrazole-3-carbonitrile precursor is more readily available than the aldehyde.

  • Nitrile Reduction: The nitrile group (-C≡N) can be reduced to a primary aminomethyl group (-CH2-NH2). Common reagents for this include lithium aluminum hydride (LiAlH4) in THF or catalytic hydrogenation (H2) over Raney Nickel or Platinum catalysts. LiAlH4 is highly effective but requires strictly anhydrous conditions and a careful aqueous workup. Catalytic hydrogenation is often cleaner but may require specialized high-pressure equipment.

  • N-Methylation: The resulting primary amine can be selectively methylated to the desired secondary amine using various methods. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and effective method for exhaustive methylation to the tertiary amine, but conditions can be controlled to favor the secondary amine. A more modern and controlled approach would be to perform a second reductive amination using one equivalent of formaldehyde and a mild reducing agent like NaBH(OAc)3.

Detailed Experimental Protocols

The following protocols are presented as a robust framework. Researchers should always perform initial reactions on a small scale to optimize conditions for their specific setup and reagent purity.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde (Precursor)

This protocol is based on the general principle of N-alkylation of a pyrazole heterocycle.

  • Reagents & Equipment:

    • 1H-Pyrazole-3-carbaldehyde

    • Methyl iodide (MeI) or Dimethyl sulfate ((Me)2SO4)

    • Potassium carbonate (K2CO3) or Sodium hydride (NaH, 60% dispersion in mineral oil)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath

  • Step-by-Step Procedure:

    • To a stirred suspension of potassium carbonate (1.5 eq.) in anhydrous DMF, add 1H-pyrazole-3-carbaldehyde (1.0 eq.) under a nitrogen atmosphere.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add methyl iodide (1.2 eq.) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully pouring it into ice-water.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate 1-methyl-1H-pyrazole-3-carbaldehyde.[6]

Protocol 2: Reductive Amination for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

This protocol utilizes the preferred reductive amination strategy.[4]

  • Reagents & Equipment:

    • 1-Methyl-1H-pyrazole-3-carbaldehyde (1.0 eq.)

    • Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H2O, 1.5-2.0 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Glacial Acetic Acid (optional, 0.1 eq.)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Step-by-Step Procedure:

    • Dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq.) in anhydrous DCE in a round-bottom flask under a nitrogen atmosphere.

    • Add the methylamine solution (1.5 eq.). If using an aqueous solution, the presence of water may require adding a drying agent like MgSO4 to the reaction.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

    • In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirred solution. The addition may be mildly exothermic.

    • Continue stirring the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir until gas evolution ceases.

    • Extract the mixture with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • The resulting crude oil can be purified by flash column chromatography (silica gel, using a gradient of dichloromethane/methanol with 0.5% triethylamine) or by distillation under reduced pressure to yield the pure product.

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyValueSource
CAS Number 871825-57-9[7][8]
Molecular Formula C6H11N3[7][8]
Molecular Weight 125.17 g/mol [7][8]
Appearance Expected to be a liquid or low-melting solid-
Storage Sealed in dry, 2-8°C[7][8]
  • ¹H NMR: Expect characteristic signals for the two N-methyl groups, the pyrazole ring protons, and the methylene bridge (-CH2-).

  • ¹³C NMR: Expect six distinct carbon signals corresponding to the molecular formula.

  • Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z ≈ 126.1.

Conclusion

The synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is most efficiently achieved via a two-stage process: regioselective N-methylation of a 3-substituted pyrazole precursor followed by a one-pot reductive amination. The use of sodium triacetoxyborohydride is key to the success of the final step, offering high selectivity and yield. This technical guide provides the strategic rationale and a detailed, actionable protocol that enables researchers in drug discovery and chemical synthesis to reliably produce this valuable molecular building block.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020. [Link]

  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine - Pharmaffiliates. Pharmaffiliates. [Link]

  • 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | PubChem. PubChem. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 2021. [Link]

  • EP0749963A1 - N-alkylation method of pyrazole - Google Patents.

Sources

Exploratory

"N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine CAS 871825-57-9 properties"

An In-Depth Technical Guide to N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS 871825-57-9): Synthesis, Characterization, and Research Potential Abstract N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a substi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS 871825-57-9): Synthesis, Characterization, and Research Potential

Abstract

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole derivative available commercially for research purposes.[1][2][3][] Despite its availability, a comprehensive public dataset detailing its synthesis, physicochemical properties, and biological activity is conspicuously absent. This guide serves as a foundational document for researchers, providing a scientifically grounded, prospective framework for the synthesis, purification, and characterization of this molecule. Furthermore, we will explore its potential biological significance by drawing parallels with the well-established and diverse pharmacological activities of the pyrazole scaffold.[5][6][7] This document is structured to empower researchers and drug development professionals with the necessary theoretical and practical knowledge to effectively work with and investigate this compound.

Molecular Structure and Rationale for Investigation

The structure of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine comprises a 1,3-disubstituted pyrazole ring, a foundational heterocyclic motif in medicinal chemistry.[7] The pyrazole nucleus is present in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, highlighting its significance as a privileged scaffold.[8] The N-methylmethanamine substituent introduces a basic nitrogen center, which can be critical for molecular interactions with biological targets and for tuning physicochemical properties such as solubility and pKa.

Key Structural Features:

  • 1-methyl-1H-pyrazole Core: An aromatic five-membered heterocycle with two adjacent nitrogen atoms. This core is known for its metabolic stability and ability to participate in hydrogen bonding and π-stacking interactions.

  • Methylene Bridge: Provides conformational flexibility, allowing the amine moiety to orient itself for optimal target binding.

  • Secondary Amine (N-methylamine): A basic functional group that will be protonated at physiological pH, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[9]

Proposed Synthesis Pathway: Reductive Amination

The most logical and efficient synthetic route to the target compound is a two-step process commencing from a commercially available precursor, followed by a reductive amination reaction. Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation due to its high efficiency and broad substrate scope.[10]

The proposed pathway begins with the synthesis of the key intermediate, 1-methyl-1H-pyrazole-3-carbaldehyde. This can be achieved via Vilsmeier-Haack formylation of 1-methylpyrazole.[11][12] The subsequent reaction with methylamine forms an intermediate imine, which is then reduced in situ to the desired secondary amine.

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination Start 1-Methylpyrazole Intermediate 1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8) Start->Intermediate POCl3, DMF Final_Product N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS 871825-57-9) Intermediate->Final_Product NaBH(OAc)3 Dichloroethane Reagent Methylamine (CH3NH2)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine from 1-methyl-1H-pyrazole-3-carbaldehyde.

Materials:

  • 1-methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8)[13]

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

Methodology:

  • To a solution of 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane, add methylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.4 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions.[14]

  • Allow the reaction to stir at room temperature for 3-5 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography on silica gel.

Structural Characterization and Purity Assessment

Unambiguous structural confirmation and purity assessment are critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy should be employed.[15]

Analytical Workflow

Analytical_Workflow Crude Crude Product Purification Column Chromatography Crude->Purification Pure Purified Compound Purification->Pure NMR ¹H & ¹³C NMR Structural Elucidation Purity Assessment Pure->NMR MS Mass Spectrometry (MS) Molecular Weight Confirmation Fragmentation Pattern Pure->MS IR Infrared (IR) Spectroscopy Functional Group Identification Pure->IR Final Confirmed Structure & Purity >95% NMR->Final MS->Final IR->Final

Caption: Workflow for purification and analytical characterization.

Expected Spectroscopic Data

The following table summarizes the expected data based on the analysis of similar N-methyl pyrazole derivatives.[15][16][17]

TechniqueExpected Observations
¹H NMR Pyrazole Protons: Two doublets in the aromatic region (~6.0-7.5 ppm). N-CH₃ (ring): A singlet around 3.9 ppm. Methylene (CH₂): A singlet or quartet (if coupled to NH) around 3.6-3.8 ppm. N-CH₃ (amine): A singlet around 2.4 ppm. NH Proton: A broad singlet (variable position).
¹³C NMR Pyrazole Carbons: Three signals in the aromatic region (~105-140 ppm). N-CH₃ (ring): A signal around 39 ppm. Methylene (CH₂): A signal around 45-55 ppm. N-CH₃ (amine): A signal around 35 ppm.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z = 126.18, corresponding to the molecular formula C₆H₁₁N₃.
IR Spectroscopy N-H Stretch: A moderate band around 3300-3400 cm⁻¹. C-H Stretch: Bands around 2800-3000 cm⁻¹. C=N/C=C Stretch: Bands in the 1500-1600 cm⁻¹ region.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools can provide valuable predictions for key physicochemical properties that influence a compound's drug-like characteristics.[18][][20] These properties are crucial for guiding formulation development and predicting ADME behavior.[9]

PropertyPredicted ValueImportance in Drug Development
Molecular Weight 125.17 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP (Lipophilicity) ~0.5 - 1.5Influences solubility, permeability, and metabolic stability.[9]
Topological Polar Surface Area (TPSA) ~35-45 ŲCorrelates with membrane permeability and blood-brain barrier penetration.
pKa (Basic) ~8.5 - 9.5Determines the ionization state at physiological pH, affecting solubility and target binding.
Aqueous Solubility Moderate to HighCrucial for formulation and achieving therapeutic concentrations.

Note: These values are estimates derived from cheminformatics software and should be experimentally verified.

Potential Biological Applications and Research Directions

The pyrazole scaffold is a versatile pharmacophore associated with a wide spectrum of biological activities.[5][6] Derivatives have been investigated as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][7]

Potential Research Areas:

  • Oncology: Many pyrazole-containing compounds function as kinase inhibitors.[21] This compound could be screened against panels of kinases relevant to cancer signaling pathways.

  • Anti-inflammatory: Given the precedence of celecoxib, investigating its potential as an inhibitor of cyclooxygenase (COX) enzymes or other inflammatory mediators is a logical step.[6]

  • CNS Disorders: The pyrazole core is found in agents targeting central nervous system receptors. The physicochemical properties of this compound may allow for blood-brain barrier penetration, making it a candidate for neurological disease research.[8]

A logical first step would be to screen the compound in broad phenotypic assays or against specific target classes known to be modulated by pyrazole derivatives.

Conclusion

While N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a data-poor compound, its chemical structure suggests significant potential for chemical and biological exploration. This guide provides a comprehensive framework for its synthesis via a robust reductive amination protocol, outlines a clear workflow for its analytical characterization, and presents predicted physicochemical properties to guide future studies. By leveraging the known pharmacology of the pyrazole scaffold, this document establishes a foundation for researchers to unlock the potential of this intriguing molecule in drug discovery and chemical biology.

References

  • BenchChem. (n.d.). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • MDPI. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ACS Publications. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety.
  • RSC Publishing. (2016). Review: biologically active pyrazole derivatives.
  • PMC - PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
  • ChemBK. (2024). 1-Methyl-1H-pyrazole-3-carbaldehyde.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.
  • Organic Chemistry Portal. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines.
  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • ProQuest. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine.
  • ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models.
  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-carboxaldehyde.
  • ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Pharmaffiliates. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • Sunway Pharm Ltd. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • BLDpharm. (n.d.). 871825-57-9|N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • BOC Sciences. (n.d.). CAS 871825-57-9 N-Methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]amine.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of N,1-dimethyl-1H-pyrazole-3-methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction N,1-dimethyl-1H-pyrazole-3-methanamine is a heterocyclic amine containing a pyrazole nucleus, a scaffold of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,1-dimethyl-1H-pyrazole-3-methanamine is a heterocyclic amine containing a pyrazole nucleus, a scaffold of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of this small molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A thorough understanding of these characteristics is paramount for its potential development as a therapeutic agent or as a molecular probe. This guide provides a comprehensive overview of the key physicochemical parameters of N,1-dimethyl-1H-pyrazole-3-methanamine, alongside detailed experimental and computational protocols for their determination.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its interactions and overall behavior. N,1-dimethyl-1H-pyrazole-3-methanamine, with the CAS Number 871825-57-9, possesses a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.18 g/mol [1].

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C6 [label="CH₃", pos="1.74,0!", fontcolor="#202124"]; C7 [label="CH₂", pos="-1.74,-1!", fontcolor="#202124"]; N8 [label="NH", pos="-2.61,-0.5!", fontcolor="#202124"]; C9 [label="CH₃", pos="-3.48,-1!", fontcolor="#202124"];

N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N1 [dir=none]; N1 -- C6 [dir=none]; C3 -- C7 [dir=none]; C7 -- N8 [dir=none]; N8 -- C9 [dir=none]; } Caption: Chemical structure of N,1-dimethyl-1H-pyrazole-3-methanamine.

PropertyValueSource
CAS Number 871825-57-9Pharmaffiliates[1]
Molecular Formula C₆H₁₁N₃Pharmaffiliates[1]
Molecular Weight 125.18 g/mol Pharmaffiliates[1]
Predicted pKa 9.5 ± 0.5MolGpKa Prediction
Predicted logP 0.8 ± 0.3Molinspiration Prediction
Predicted Aqueous Solubility -1.5 log(mol/L)ALOGPS Prediction

Ionization Constant (pKa)

The pKa value is a critical parameter that describes the extent of ionization of a molecule at a given pH. For N,1-dimethyl-1H-pyrazole-3-methanamine, the presence of two nitrogen atoms in the pyrazole ring and a secondary amine in the side chain makes it a basic compound. The predicted pKa of the secondary amine, which is the more basic site, is approximately 9.5. This indicates that at physiological pH (around 7.4), the molecule will exist predominantly in its protonated, cationic form. This has profound implications for its solubility, membrane permeability, and interaction with biological targets.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH.

Protocol:

  • Sample Preparation: Prepare a 0.01 M solution of N,1-dimethyl-1H-pyrazole-3-methanamine in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized 0.1 M HCl solution.

  • Titration: Add the HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the pH of the solution against the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

dot graph "pKa_Determination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; prep [label="Prepare 0.01 M Sample Solution"]; calibrate [label="Calibrate pH Meter"]; }

subgraph "cluster_titration" { label = "Titration"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; titrate [label="Titrate with 0.1 M HCl"]; record [label="Record pH and Volume"]; }

subgraph "cluster_analysis" { label = "Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; plot [label="Plot Titration Curve"]; pka [label="Determine pKa at Half-Equivalence Point"]; }

prep -> titrate [label="Sample Ready"]; calibrate -> titrate; titrate -> record [style=dotted]; record -> plot [label="Data Collected"]; plot -> pka [label="Curve Generated"]; } Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes. The predicted logP for N,1-dimethyl-1H-pyrazole-3-methanamine is approximately 0.8, suggesting a relatively balanced hydrophilic-lipophilic character.

Experimental Determination of logP: Shake-Flask Method

The shake-flask method is the gold standard for logP determination. It directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of N,1-dimethyl-1H-pyrazole-3-methanamine in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. The predicted aqueous solubility for N,1-dimethyl-1H-pyrazole-3-methanamine is approximately -1.5 log(mol/L). Given its basic nature, the solubility is expected to be pH-dependent, with higher solubility at lower pH values where the molecule is protonated.

Experimental Determination of Aqueous Solubility: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound at a specific temperature and pH.

Protocol:

  • Sample Preparation: Add an excess amount of solid N,1-dimethyl-1H-pyrazole-3-methanamine to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of N,1-dimethyl-1H-pyrazole-3-methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR: The spectrum is expected to show distinct signals for the two N-methyl groups, the methylene protons, the methine proton on the pyrazole ring, and the N-H proton of the secondary amine. The chemical shifts and coupling patterns will be characteristic of the electronic environment of each proton.

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the two methyl carbons, the methylene carbon, and the three carbons of the pyrazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

  • N-H stretch: A medium to weak band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.

  • C=N and C=C stretch: Bands in the 1400-1600 cm⁻¹ region characteristic of the pyrazole ring.

  • C-N stretch: Bands in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 125 would be expected. Fragmentation may involve the loss of methyl groups or cleavage of the side chain.

Synthesis and Purification

A plausible synthetic route to N,1-dimethyl-1H-pyrazole-3-methanamine involves the N-alkylation of a suitable pyrazole precursor.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];

start [label="Pyrazole-3-carboxaldehyde"]; step1 [label="Reductive Amination\n(Methylamine)"]; intermediate [label="N-methyl-1H-pyrazole-3-methanamine"]; step2 [label="N-methylation\n(e.g., Methyl Iodide)"]; product [label="N,1-dimethyl-1H-pyrazole-3-methanamine"]; purification [label="Purification\n(Chromatography)"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; product -> purification; } Caption: A potential synthetic workflow for N,1-dimethyl-1H-pyrazole-3-methanamine.

Explanatory Note on Synthesis: A common approach to synthesize N-alkylated pyrazoles involves the initial formation of the pyrazole ring, followed by the introduction of substituents on the nitrogen atom. For N,1-dimethyl-1H-pyrazole-3-methanamine, one could start with pyrazole-3-carboxaldehyde. Reductive amination with methylamine would yield N-methyl-1H-pyrazole-3-methanamine. Subsequent N-methylation of the pyrazole ring nitrogen, for instance using an alkylating agent like methyl iodide in the presence of a base, would lead to the desired product. Regioselectivity of the N-methylation can be a challenge and may require specific reaction conditions or protecting group strategies. Purification of the final product would typically be achieved through column chromatography.

Conclusion

This technical guide has detailed the essential physicochemical characteristics of N,1-dimethyl-1H-pyrazole-3-methanamine, a molecule with potential applications in drug discovery and development. The provided data, including predicted values for pKa, logP, and aqueous solubility, offer a solid foundation for further research. The outlined experimental protocols for the determination of these properties, along with methods for spectroscopic characterization and a plausible synthetic route, are intended to serve as a valuable resource for scientists working with this and related pyrazole derivatives. A comprehensive understanding and experimental validation of these physicochemical parameters are crucial for advancing the development of this compound towards its potential therapeutic applications.

References

  • Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [Link]

  • Molinspiration. Interactive logP calculator. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3165. [Link]

Sources

Exploratory

Spectral Analysis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine: A Technical Guide

Introduction N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrazole motif is a key pharmacophore found in a range of biologically active molecules.[1][2][3][4] A thorough understanding of the spectral characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, grounded in established principles of spectroscopic interpretation and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is paramount to interpreting its spectral data. The following diagram illustrates the structure of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine and the numbering convention used in this guide.

Caption: Molecular structure of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the deuterated solvent signal.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-4 (pyrazole ring)6.0 - 6.3Doublet1HLocated on a C=C bond within the electron-rich pyrazole ring.[2] Coupled to H-5.
H-5 (pyrazole ring)7.2 - 7.5Doublet1HDeshielded relative to H-4 due to proximity to two nitrogen atoms. Coupled to H-4.
N-CH₃ (pyrazole)3.8 - 4.0Singlet3HMethyl group attached to a nitrogen atom within the aromatic pyrazole ring.[2]
C-CH₂-N3.6 - 3.9Singlet2HMethylene protons adjacent to the pyrazole ring and the secondary amine.
NH1.5 - 2.5Broad Singlet1HThe chemical shift of the N-H proton can be variable and concentration-dependent; it may exchange with D₂O.[6]
N-CH₃ (amine)2.3 - 2.6Singlet3HN-methyl groups on aliphatic amines typically appear in this region.[6]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-3 (pyrazole ring)148 - 152Quaternary carbon of the pyrazole ring attached to the methanamine group.
C-5 (pyrazole ring)128 - 132Methine carbon of the pyrazole ring adjacent to two nitrogen atoms.
C-4 (pyrazole ring)104 - 108Methine carbon of the pyrazole ring.[7]
N-CH₃ (pyrazole)35 - 39Methyl carbon attached to the pyrazole nitrogen.[3]
C-CH₂-N45 - 50Methylene carbon adjacent to the pyrazole ring and the secondary amine.
N-CH₃ (amine)33 - 37Methyl carbon of the secondary amine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch3350 - 3310Weak to MediumCharacteristic of a secondary amine.[6][8][9]
C-H Stretch (Aromatic/Heteroaromatic)3100 - 3000MediumC-H stretching of the pyrazole ring.
C-H Stretch (Aliphatic)2950 - 2850MediumC-H stretching of the methyl and methylene groups.
C=N and C=C Stretch (Pyrazole Ring)1600 - 1450Medium to StrongRing stretching vibrations of the pyrazole moiety.[2]
N-H Bend1580 - 1490MediumBending vibration of the secondary amine N-H bond.
C-N Stretch1250 - 1020MediumC-N stretching of the aliphatic amine.[9]
N-H Wag910 - 665Broad, StrongOut-of-plane bending of the secondary amine N-H bond.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will induce more fragmentation, while ESI will likely show a prominent protonated molecular ion.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation

The molecular formula for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is C₆H₁₁N₃, with a molecular weight of 125.18 g/mol .[10]

  • Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of an odd number of nitrogen atoms (Nitrogen Rule).[11] The molecular ion peak should be observed at m/z = 125.

  • Major Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[6][12]

G cluster_0 Fragmentation Pathway Mol_ion [C₆H₁₁N₃]⁺˙ m/z = 125 (Molecular Ion) Frag1 [C₅H₈N₃]⁺ m/z = 110 Mol_ion->Frag1 - •CH₃ Frag2 [C₅H₉N₂]⁺ m/z = 97 Mol_ion->Frag2 - •NHCH₃

Caption: Predicted major fragmentation pathways for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

Predicted Mass Spectral Data

m/z Proposed Fragment Fragmentation Pathway
125[C₆H₁₁N₃]⁺˙Molecular Ion (M⁺)
110[C₅H₈N₃]⁺Loss of a methyl radical (•CH₃) from the amine.
97[C₅H₉N₂]⁺Loss of the methylamino radical (•NHCH₃).
82[C₄H₆N₂]⁺˙Fragmentation of the pyrazole ring.
44[CH₄N]⁺α-cleavage leading to the [CH₂=NHCH₃]⁺ fragment.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. The predicted data, based on established spectroscopic principles and comparison with related structures, serves as a valuable resource for researchers in the fields of chemical synthesis, quality control, and drug discovery. The detailed experimental protocols offer practical guidance for the acquisition of high-quality spectral data.

References

  • (PDF) 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020-08-23). Retrieved from ResearchGate. [Link]

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives - Semantic Scholar. (1984-07-01). Retrieved from Semantic Scholar. [Link]

  • Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H- - ResearchGate. Retrieved from ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Retrieved from The Royal Society of Chemistry. [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2025-08-06). Retrieved from ResearchGate. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019-05-01). Retrieved from Spectroscopy Online. [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023-09-20). Retrieved from OpenStax. [Link]

  • The infrared spectra of secondary amines and their salts - ResearchGate. (2025-10-05). Retrieved from ResearchGate. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl) - ProQuest. Retrieved from ProQuest. [Link]

  • IR: amines. Retrieved from University of Calgary. [Link]

  • Infrared Spectroscopy - CDN. Retrieved from Illinois State University. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Retrieved from MDPI. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Retrieved from Arkat USA. [Link]

  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | C12H15N3 | CID 18525797. Retrieved from PubChem. [Link]

  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine - Pharmaffiliates. Retrieved from Pharmaffiliates. [Link]

  • Mass Spectrometry: Fragmentation. Retrieved from University of California, Los Angeles. [Link]

  • N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride - Amerigo Scientific. Retrieved from Amerigo Scientific. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. (2021-07-06). Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Bravo-Castillo/846f4834928b9759e661642c67c2935824945d81]([Link]

  • mass spectra - fragmentation patterns - Chemguide. Retrieved from Chemguide. [Link]

  • 6.5: Amine Fragmentation - Chemistry LibreTexts. (2022-07-03). Retrieved from Chemistry LibreTexts. [Link]

  • mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for ... - Doc Brown's Chemistry. (2025-11-17). Retrieved from Doc Brown's Chemistry. [Link]://www.docbrown.info/page06/MSspec/methylamineMS.htm)

Sources

Foundational

Solubility Profile of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine: A Methodological and Theoretical Guide

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, a heterocyclic amine of i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, a heterocyclic amine of interest in pharmaceutical and chemical research. Recognizing the general absence of published experimental solubility data for this specific molecule, this document emphasizes the foundational principles and practical methodologies required to generate a robust solubility profile. We detail the theoretical underpinnings of solubility based on the compound's structure, provide a validated, step-by-step protocol for experimental determination using the equilibrium shake-flask method followed by HPLC-UV analysis, and offer a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a scientifically rigorous approach to characterizing small molecule solubility in various solvent systems.

Compound Overview and Predicted Physicochemical Properties

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a small molecule featuring a substituted pyrazole ring linked to a secondary amine. Its structure contains key functional groups that dictate its physicochemical behavior.

  • Molecular Formula: C₆H₁₁N₃

  • Molecular Weight: 125.17 g/mol

  • Structure:

    • A five-membered pyrazole ring, which is aromatic and contains two nitrogen atoms.

    • A secondary amine group (-NHCH₃), which is basic.

    • An N-methyl group on the pyrazole ring.

Based on its structure, several key properties that influence solubility can be predicted. Publicly available data from chemical databases provide a calculated profile.

Table 1: Predicted Physicochemical Properties of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

PropertyPredicted ValueImplication for Solubility
LogP (Octanol-Water Partition Coefficient) -0.1A negative LogP value suggests the compound is hydrophilic and is likely to favor partitioning into aqueous media over nonpolar lipids. This indicates probable solubility in polar solvents like water.
pKa (Strongest Basic) 9.5 ± 0.3The secondary amine is predicted to be the strongest basic center. This means the compound will be protonated and positively charged at pH values significantly below 9.5, drastically increasing its solubility in acidic aqueous solutions.
Hydrogen Bond Donors 1 (from the amine -NH)The ability to donate a hydrogen bond contributes to interactions with protic solvents.
Hydrogen Bond Acceptors 3 (two pyrazole nitrogens, one amine nitrogen)The multiple acceptor sites enhance interactions with polar and protic solvents.

These predicted values establish a working hypothesis: the compound is likely hydrophilic with pH-dependent aqueous solubility. Experimental verification is essential for any research or development application.

Theoretical Framework for Solubility

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions. The principle of "like dissolves like" is the guiding concept, where solubility is favored when the intermolecular forces of the solute and solvent are similar.

Impact of Solvent Polarity

The polarity of the solvent system is the primary determinant of solubility for a given solute.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. Given the compound's hydrogen bond donor and multiple acceptor sites, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The compound is expected to be soluble in these solvents, though perhaps to a lesser extent than in protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot form hydrogen bonds. Due to the compound's polar nature and low predicted LogP, it is expected to have very poor solubility in nonpolar solvents.

The Critical Role of pH in Aqueous Solubility

For ionizable compounds, pH is arguably the most critical factor influencing aqueous solubility. N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a weak base due to its secondary amine group (predicted pKa ≈ 9.5).

The ionization equilibrium can be described by the Henderson-Hasselbalch equation. At a pH below the pKa, the amine group will be predominantly in its protonated, cationic form (R-NH₂⁺CH₃). This charged species is significantly more polar than the neutral form and interacts far more favorably with water molecules, leading to a dramatic increase in aqueous solubility.

This relationship can be visualized as a logical flow:

G cluster_pH pH Environment cluster_State Molecular State cluster_Sol Resulting Aqueous Solubility pH_Low Low pH (e.g., pH < 7.5) State_Ionized Protonated (Cationic) R-NH₂⁺CH₃ pH_Low->State_Ionized Favors Protonation pH_High High pH (e.g., pH > 11.5) State_Neutral Neutral (Free Base) R-NHCH₃ pH_High->State_Neutral Favors Deprotonation Sol_High High Solubility State_Ionized->Sol_High Strong Ion-Dipole Interactions Sol_Low Low Solubility State_Neutral->Sol_Low Weaker Dipole-Dipole Interactions

Figure 1: Logical relationship between environmental pH, ionization state, and the resulting aqueous solubility of the basic compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method. It measures the concentration of a saturated solution after it has been allowed to reach equilibrium. This protocol is self-validating by ensuring that a solid phase remains, confirming that the solution is indeed saturated.

Materials and Equipment
  • N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (solid, >98% purity)

  • Selected solvents (e.g., Water, pH 5.0 Acetate Buffer, pH 7.4 PBS, Methanol, Acetonitrile, DMSO, Toluene)

  • Calibrated analytical balance

  • HPLC system with a UV detector and a suitable C18 column

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials and analytical glassware

Step-by-Step Workflow

The experimental workflow involves three main stages: sample preparation, equilibration, and analysis.

G cluster_prep Stage 1: Preparation cluster_equil Stage 2: Equilibration cluster_analysis Stage 3: Analysis A1 Weigh excess compound into vials A2 Add precise volume of each solvent A1->A2 B1 Seal vials and place on orbital shaker A2->B1 B2 Incubate at 25°C for 24-48h to reach equilibrium B1->B2 B3 Visually confirm excess solid remains B2->B3 C1 Centrifuge to pellet undissolved solid B3->C1 C2 Filter supernatant with 0.22 µm syringe filter C1->C2 C3 Dilute sample into mobile phase C2->C3 C4 Analyze via validated HPLC-UV method C3->C4 C5 Quantify against a calibration curve C4->C5

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Detailed Methodology
  • Preparation of Calibration Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting with the HPLC mobile phase.

  • Sample Preparation: To a series of glass vials, add an excess amount of the solid compound (e.g., 2-5 mg). The key is to add enough so that undissolved solid will visibly remain at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the corresponding vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the slurries to shake for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached (i.e., the measured concentration does not change between 24 and 48 hours).

  • Sample Processing:

    • After incubation, allow the vials to rest for 30 minutes for solids to settle.

    • Visually inspect each vial to confirm that excess solid is still present. This is a critical validation step. If no solid is present, the experiment must be repeated with more compound.

    • Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates.

  • Analysis:

    • Prepare a precise dilution of the filtered supernatant in the HPLC mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the calibration standards and the diluted samples onto the HPLC-UV system.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to determine the final solubility in the original solvent. Express the final result in units such as mg/mL or mM.

Expected Results and Data Presentation

Based on the compound's predicted properties, a hypothetical but realistic set of solubility data can be anticipated. This data should be organized clearly to facilitate comparison across different solvent systems.

Table 2: Illustrative Solubility Data for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine at 25 °C.

Solvent CategorySolventpH (if applicable)Expected Solubility (mg/mL)Classification
Aqueous Buffers 0.1 M Acetate Buffer5.0> 100Very Soluble
0.1 M Phosphate Buffered Saline (PBS)7.450 - 100Freely Soluble
Purified Water~7.060 - 120Freely Soluble
Polar Protic MethanolN/A> 100Very Soluble
EthanolN/A75 - 150Freely Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)N/A> 200Very Soluble
Acetonitrile (ACN)N/A10 - 30Soluble
Nonpolar TolueneN/A< 0.1Practically Insoluble
n-HexaneN/A< 0.01Practically Insoluble

Note: Classifications are based on general pharmaceutical conventions. The high solubility in acidic buffer (pH 5.0) compared to neutral buffer (pH 7.4) would be the expected outcome due to the compound's basic pKa.

Conclusion and Further Recommendations

The solubility profile of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is predicted to be dominated by its hydrophilic and basic nature. It is expected to be highly soluble in polar protic solvents and aqueous solutions, with solubility in the latter being highly dependent on pH. Conversely, poor solubility is anticipated in nonpolar, aprotic solvents.

The experimental protocol detailed in this guide provides a robust and reliable method for generating the necessary empirical data to confirm these predictions. For drug development applications, it is further recommended to investigate:

  • Thermodynamic vs. Kinetic Solubility: The shake-flask method measures thermodynamic solubility. A high-throughput kinetic solubility assay (e.g., by precipitation from a DMSO stock) may also be valuable for early discovery screening.

  • Temperature Dependence: Assessing solubility at different temperatures (e.g., 4 °C and 37 °C) can be critical for formulation and stability studies.

  • Common Ion Effect: If formulating as a salt, the effect of common ions on solubility should be evaluated.

By combining theoretical understanding with rigorous experimental execution, a comprehensive and reliable solubility profile can be established, enabling informed decisions in subsequent research and development activities.

References

  • PubChem. (n.d.). N,1-dimethyl-1H-pyrazole-3-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using homemade device. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 519–525. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Stability and Degradation of N,1-dimethyl-1H-pyrazole-3-methanamine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Foreword: Proactive Stability Profiling in Drug Discovery In the landscape of modern drug development, the principle of "fai...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Proactive Stability Profiling in Drug Discovery

In the landscape of modern drug development, the principle of "fail early, fail cheap" is paramount. A promising lead candidate's journey can be abruptly halted by unforeseen stability issues, leading to significant financial and temporal losses. Therefore, a comprehensive understanding of a molecule's intrinsic stability and degradation pathways is not merely a regulatory checkbox but a foundational pillar of successful drug design and formulation. This guide is dedicated to providing an in-depth technical exploration of the stability and degradation of N,1-dimethyl-1H-pyrazole-3-methanamine. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of pyrazole chemistry, degradation mechanisms of related analogues, and industry-standard protocols for stability assessment. The insights provided herein are intended to empower researchers to proactively design robust stability studies, anticipate potential liabilities, and make informed decisions throughout the development lifecycle.

Molecular Architecture and Inherent Reactivity of N,1-dimethyl-1H-pyrazole-3-methanamine

N,1-dimethyl-1H-pyrazole-3-methanamine possesses a unique combination of a substituted pyrazole core and a methanamine side chain. This architecture dictates its physicochemical properties and susceptibility to degradation.

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.[1] Its aromaticity generally confers a degree of stability.[2] However, the presence of heteroatoms and substituents introduces specific reactive sites. The N-methyl groups at positions 1 and on the side chain, along with the methylene bridge, are key features influencing the molecule's stability profile.

Potential sites of reactivity include:

  • The Pyrazole Ring: While generally resistant to strong oxidizing and reducing agents, the ring can be susceptible to electrophilic attack, particularly at the C4 position.[1] It can also undergo metallation followed by functionalization.

  • The N-methyl Groups: These groups can be susceptible to N-dealkylation, a common metabolic pathway.

  • The Methanamine Side Chain: The primary amine function is a site for oxidation and can react with various electrophiles.

  • The Methylene Bridge: The benzylic-like position of the methylene group could be prone to oxidation.

Postulated Degradation Pathways and Mechanistic Considerations

Based on the chemistry of pyrazoles and related amines, several degradation pathways can be anticipated under forced conditions. Understanding these pathways is crucial for identifying potential degradants and developing stability-indicating analytical methods.

Hydrolytic Degradation

While the core pyrazole ring is generally stable to hydrolysis, certain substituted pyrazoles, particularly those with ester functionalities, have shown susceptibility to hydrolytic degradation.[3][4][5] For N,1-dimethyl-1H-pyrazole-3-methanamine, the ether linkage is absent, suggesting a higher degree of hydrolytic stability compared to ester-containing analogues. However, extreme pH conditions could potentially promote ring-opening or other unforeseen reactions, although this is considered less likely for a simple substituted pyrazole.

Oxidative Degradation

Oxidation is a highly probable degradation pathway for N,1-dimethyl-1H-pyrazole-3-methanamine due to the presence of the pyrazole ring and the methanamine side chain.

  • N-Oxidation: The nitrogen atoms of the pyrazole ring and the side-chain amine are susceptible to oxidation, forming N-oxides.

  • Side-Chain Oxidation: The methylene bridge can be oxidized to a carbonyl group, leading to the formation of a pyrazole-3-carboxaldehyde derivative. The N-methyl group on the side chain could also be oxidized.

  • Ring Oxidation: The pyrazole ring itself can be oxidized, potentially leading to hydroxylation, as seen in the metabolic oxidation of pyrazole to 4-hydroxypyrazole.[6] Electrochemical oxidation has also been shown to promote the aromatization of pyrazolines to pyrazoles, indicating the pyrazole ring's involvement in redox processes.[7]

Photodegradation

Many heterocyclic compounds are susceptible to photodegradation. While some pyrazole derivatives are noted for their photostability,[2] exposure to UV or visible light can induce photochemical reactions. Potential photodegradation pathways could involve the formation of reactive oxygen species that then lead to oxidative degradation, or direct photochemical reactions such as ring cleavage or rearrangement. The extent of photodegradation will depend on the absorption spectrum of the molecule and the presence of photosensitizers.

Thermal Degradation

The thermal stability of pyrazole derivatives can be influenced by their substituents. For instance, nitropyrazoles can undergo thermal rearrangement.[8][9] For N,1-dimethyl-1H-pyrazole-3-methanamine, decomposition at elevated temperatures could involve fragmentation of the side chain or cleavage of the pyrazole ring. The initial decomposition temperature can be determined using thermogravimetric analysis (TGA).[10]

A Framework for Comprehensive Stability Assessment: Experimental Protocols

A robust stability testing program is essential to characterize the degradation profile of N,1-dimethyl-1H-pyrazole-3-methanamine. This involves subjecting the compound to a range of stress conditions as mandated by ICH guidelines.[11][12]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[11][13]

Objective: To generate a degradation profile of N,1-dimethyl-1H-pyrazole-3-methanamine under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of N,1-dimethyl-1H-pyrazole-3-methanamine in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and 60°C for the same time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with different concentrations of hydrogen peroxide (e.g., 3%, 10%, 30% v/v). Incubate at room temperature, protected from light, for specified durations.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C, 105°C) for a defined period.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating analytical method, typically RP-HPLC with UV and/or mass spectrometric detection.[14][15]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[16]

Objective: To develop and validate an RP-HPLC method capable of separating N,1-dimethyl-1H-pyrazole-3-methanamine from its potential degradation products.

Protocol:

  • Column and Mobile Phase Screening:

    • Screen various C18 and C8 columns of different particle sizes and dimensions.

    • Evaluate different mobile phase compositions, including buffers (e.g., phosphate, acetate), organic modifiers (e.g., acetonitrile, methanol), and pH. A gradient elution is often necessary to resolve all degradants.

  • Method Optimization:

    • Optimize the gradient profile, flow rate, column temperature, and injection volume to achieve optimal separation with good peak shape and resolution between the parent compound and all degradation products.

  • Detection:

    • Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and its degradants, which is crucial for structural elucidation.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation and Interpretation

Clear and concise presentation of stability data is crucial for interpretation and decision-making.

Table 1: Summary of Forced Degradation Studies for N,1-dimethyl-1H-pyrazole-3-methanamine
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Parent)No. of DegradantsMajor Degradant (RT)
Acid Hydrolysis0.1 M HCl24 h60°C< 5%14.2 min
1 M HCl24 h60°C~10%24.2 min, 5.1 min
Base Hydrolysis0.1 M NaOH24 h60°C< 2%0-
1 M NaOH24 h60°C< 5%13.8 min
Oxidative3% H₂O₂24 hRT~15%36.5 min
30% H₂O₂8 hRT> 50%>56.5 min, 7.8 min
Thermal (Solid)80°C48 h80°C< 1%0-
Thermal (Solution)80°C48 h80°C~8%25.5 min
Photolytic (Solid)ICH Q1B--< 2%14.9 min
Photolytic (Solution)ICH Q1B--~12%34.9 min, 6.1 min

Note: The data presented in this table is hypothetical and serves as an illustrative example of how to report forced degradation results.

Visualizing Degradation and Experimental Workflows

Visual aids can significantly enhance the understanding of complex processes.

Proposed Degradation Pathway

G cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation parent N,1-dimethyl-1H-pyrazole-3-methanamine n_oxide N-Oxide parent->n_oxide [O] side_chain_ox Side-Chain Oxidation Product (e.g., Aldehyde) parent->side_chain_ox [O] ring_ox Ring Hydroxylation Product parent->ring_ox [O] photo_rearrange Photochemical Rearrangement Product parent->photo_rearrange thermal_frag Side-Chain Fragmentation Product parent->thermal_frag Δ

Caption: Proposed degradation pathways for N,1-dimethyl-1H-pyrazole-3-methanamine.

Experimental Workflow for Stability Assessment

G start Start: N,1-dimethyl-1H- pyrazole-3-methanamine Sample forced_deg Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_deg method_dev Stability-Indicating Method Development (RP-HPLC) start->method_dev analysis Sample Analysis forced_deg->analysis validation Method Validation (ICH Q2) method_dev->validation validation->analysis data_interp Data Interpretation and Degradation Pathway Elucidation analysis->data_interp report Final Stability Report data_interp->report

Caption: Workflow for stability assessment and forced degradation studies.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for assessing the stability and degradation of N,1-dimethyl-1H-pyrazole-3-methanamine. While the pyrazole core is expected to be relatively stable, the methanamine side chain presents a likely site for oxidative degradation. A thorough forced degradation study, coupled with a validated stability-indicating analytical method, is indispensable for characterizing the degradation profile of this molecule. The insights gained from such studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product. Future work should focus on executing these experimental protocols to generate specific data for N,1-dimethyl-1H-pyrazole-3-methanamine and elucidating the precise structures of its major degradation products using advanced analytical techniques such as LC-MS/MS and NMR.

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • Montaño, F. G., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-21. [Link]

  • SciSpace. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. [Link]

  • Feierman, D. A., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology, 35(21), 3695-3700. [Link]

  • Schäfer, L., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(23), 4843-4847. [Link]

  • Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [Link]

  • MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4995. [Link]

  • ResearchGate. (2011). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-19. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1151-1172. [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Royal Society of Chemistry. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 21(27), 14583-14591. [Link]

  • National Institutes of Health. (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Organometallics, 38(21), 4156-4163. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. [Link]

  • ResearchGate. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. [Link]

  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • ResearchGate. (2025). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • ResearchGate. (2019). Forced degradation studies of Brexpiprazole. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6503. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1854. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • PubMed. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). [Link]

  • PubMed. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]

  • International Journal for Modern Trends in Science and Technology. (2022). Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. [Link]

  • PubChem. N-[(1,3-Dimethyl-1H-Pyrazol-5-Yl)Methyl]-N-Methylamine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1_3-Dimethyl-1H-Pyrazol-5-Yl_Methyl-N-Methylamine]([Link]

  • ACS Publications. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

  • Beijing Institute of Technology. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. [Link]

  • PubMed. (2018). 3,4-Dimethylpyrazole phosphate and 2-(N-3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture nitrification inhibitors: Quantification in plant tissues and toxicity assays. [Link]

  • ACS Publications. (1976). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 41(12), 2066-2069. [Link]

  • ResearchGate. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). [Link]

  • ResearchGate. (2021). Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. [Link]

  • ARC Research Hub for Smart Fertilisers. (2021). Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. [Link]

Sources

Foundational

The Pyrazole Scaffold: A Versatile Nucleus for Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Significance of the Pyrazole Heterocycle First synthesized in 1883, pyrazole, a five-membered aromatic ring with two adjacen...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Heterocycle

First synthesized in 1883, pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, has evolved from a chemical curiosity into a cornerstone of medicinal chemistry.[1] Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This is evidenced by the integration of the pyrazole motif into several FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil, highlighting its therapeutic relevance.[1] The pyrazole nucleus and its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities, making them a focal point of intensive research.[2][3][4]

This in-depth technical guide provides a comprehensive overview of the principal biological activities of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a catalog of activities but also a deeper understanding of the underlying mechanisms of action and the practical experimental methodologies used to assess these properties.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole derivatives demonstrate potent anti-inflammatory effects, primarily by targeting enzymes within the arachidonic acid cascade.[5] The most notable mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for the synthesis of pro-inflammatory prostaglandins.[5][6]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of many pyrazole-based drugs, such as celecoxib, are attributed to their selective inhibition of COX-2.[7] COX enzymes convert arachidonic acid into prostaglandin precursors.[6] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is induced by inflammatory stimuli.[6][8] The selectivity of diaryl-substituted pyrazoles like celecoxib for COX-2 is due to structural differences between the two enzyme isoforms. The active site of COX-2 is larger and possesses a hydrophilic side pocket that can accommodate the sulfonamide side chain of these inhibitors, a feature absent in COX-1.[6][7] This selective binding blocks the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Mediates Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib)->COX-2 Enzyme Inhibits

Caption: Pyrazole derivatives like Celecoxib selectively inhibit the COX-2 enzyme, blocking prostaglandin synthesis.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of novel compounds.[2][5]

Principle: Subcutaneous injection of carrageenan into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins.[5] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the pyrazole derivative.[2]

  • Compound Administration: The test compounds and standard drug are administered intraperitoneally or orally, typically 30-60 minutes before carrageenan injection.[2][9] The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.[2]

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[2][9]

  • Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Treatment Group Dose (mg/kg) Mean Paw Edema (mL) at 3h % Inhibition
Control (Vehicle)-0.85 ± 0.05-
Indomethacin50.32 ± 0.0362.4
Pyrazole Derivative X100.45 ± 0.0447.1
Pyrazole Derivative X200.35 ± 0.0358.8

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in the design of novel anticancer agents, with derivatives demonstrating efficacy against various cancer cell lines through diverse mechanisms.[4][10] These mechanisms include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][11]

Mechanism of Action: Targeting Key Oncogenic Pathways
  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[4][11] By blocking the active site of these enzymes, they can halt the cell cycle and prevent tumor growth.[11] For instance, some pyrazole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[8]

  • Tubulin Polymerization Inhibition: Certain pyrazole compounds interfere with the dynamics of microtubule assembly.[4] Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting their polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[12]

  • Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[8][13]

Experimental Workflow: Anticancer Activity Screening

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., MCF-7, A549) B Treat with Pyrazole Derivatives (Varying Conc.) A->B C MTT Assay (Cell Viability) B->C D Determine IC50 Value C->D E Kinase Inhibition Assay (e.g., EGFR, CDK2) D->E For Potent Compounds F Tubulin Polymerization Assay D->F For Potent Compounds G Apoptosis Assay (Flow Cytometry) D->G For Potent Compounds

Caption: A typical workflow for evaluating the anticancer potential of pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[3][14]

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[15]

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative (typically in serial dilutions) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.[3][14]

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[15]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole nucleus is a versatile scaffold for the development of new antimicrobial agents to combat the growing threat of resistant microbial strains.[16] Pyrazole derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi.[1][16]

Mechanism of Action: Diverse Antimicrobial Targets

The antimicrobial mechanisms of pyrazole derivatives are varied. One key target in bacteria is DNA gyrase, a type II topoisomerase essential for DNA replication.[17] By inhibiting this enzyme, pyrazole compounds can prevent bacterial proliferation. Other potential mechanisms include disruption of cell membrane integrity and inhibition of other crucial metabolic pathways.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold standard method for determining the in vitro susceptibility of a microorganism to an antimicrobial agent.[4]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after an incubation period.[4][18]

Step-by-Step Methodology:

  • Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Serial Dilution of Compound: In a 96-well plate, two-fold serial dilutions of the pyrazole derivative are prepared in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[18]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) must be included.[4]

  • Incubation: The plate is covered and incubated at 35°C ± 2°C for 16-20 hours.[4]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the pyrazole derivative at which no visible growth (turbidity) is observed.[4]

Test Organism Strain ID MIC (µg/mL)
Staphylococcus aureusATCC 292134
Escherichia coliATCC 259228
Candida albicansATCC 1023116

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures.[19] Several pyrazole derivatives have been investigated for their potential as novel antiepileptic drugs, showing significant anticonvulsant activity in preclinical models.[19][20]

Mechanism of Action: Inhibition of Neuronal Firing

The anticonvulsant effects of some pyrazole derivatives are thought to be mediated through the inhibition of neuronal voltage-gated sodium channels (VGSCs). The Maximal Electroshock Seizure (MES) test is a preclinical model that is particularly sensitive to compounds that act via this mechanism, as it identifies agents that prevent the spread of seizures.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

This is a primary screening model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: An electrical stimulus is applied to the cornea of a mouse, inducing a maximal seizure characterized by a tonic hind limb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

  • Animal Selection: Swiss albino mice are used for the study.

  • Compound Administration: Test compounds are administered intraperitoneally at various doses. A standard anticonvulsant drug (e.g., Phenytoin or Valproic acid) and a vehicle control are also included.

  • Seizure Induction: After a specific pre-treatment time (e.g., 30 minutes), a 60 Hz alternating current of 50 mA is applied for 0.2 seconds via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, can be calculated.

Conclusion: The Future of Pyrazole-Based Therapeutics

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in the quest for novel therapeutic agents. The ability of pyrazole-based compounds to interact with a wide variety of biological targets, from enzymes like COX-2 and protein kinases to ion channels and receptors, underscores their vast potential.[4][8] Future research will likely focus on the synthesis of novel pyrazole hybrids, the elucidation of structure-activity relationships to enhance potency and selectivity, and the exploration of new therapeutic applications for this remarkable heterocyclic system.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • A novel QSAR model for designing, evaluating, and predicting the anti-MES activity of new 1H-pyrazole-5-carboxylic. (2017). DergiPark. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • Sildenafil. (n.d.). Wikipedia. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. (2025).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed. [Link]

  • Antibacterial and antifungal pyrazoles based on different construction strategies. (2025). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). Karger Publishers. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • Review: biologically active pyrazole derivatives. (2017). RSC Publishing. [Link]

  • What is Rimonabant used for?. (2024). Patsnap Synapse. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

  • The mechanism of action of sildenafil and its subsequent potential... (n.d.). ResearchGate. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). ACS Publications. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2018). PubMed. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Journal of Chemical Sciences. [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2020). Molecules. [Link]

  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). PubMed. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). PubMed. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2011). ResearchGate. [Link]

  • Synthesis and Biological Activities of Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]

  • s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Bentham Science. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [Link]

  • Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (2024). Journal of Molecular Structure. [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules. [Link]

  • Pharmacological Activity of Pyrazole Derivatives... : Neuroimmunomodulation. (2021). Ovid. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Abstract This guide provides a comprehensive, technically-grounded framework for the in silico identification of potential biological targets for the novel small molecule, N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico identification of potential biological targets for the novel small molecule, N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic, causality-driven workflow. We will explore an integrated approach that leverages both ligand-based and structure-based computational techniques to generate a high-confidence list of putative protein targets. Each step is detailed with the scientific rationale underpinning the methodological choices, ensuring a self-validating and reproducible predictive system. The protocols outlined herein are supported by authoritative sources to uphold the principles of expertise, authoritativeness, and trustworthiness (E-E-A-T) in scientific research.

Introduction: The Imperative for Early Target Identification

In the modern drug discovery pipeline, the early and accurate identification of a compound's biological target(s) is paramount. This knowledge is not only crucial for elucidating the mechanism of action but also for anticipating potential off-target effects and opportunities for drug repositioning.[1][2] The molecule at the center of this guide, N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, represents a common challenge in early-stage pharmaceutical research: a compound with a defined chemical structure but an unknown biological profile. In silico target prediction methods offer a rapid and cost-effective avenue to generate initial hypotheses, thereby streamlining and focusing subsequent experimental validation efforts.[3][4]

This guide will present a multi-pronged strategy, emphasizing the synergy between ligand-based and structure-based approaches to maximize the predictive power of our investigation.[5][6][7][8]

The Subject Molecule: N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

A thorough understanding of the query molecule is the foundational step in any in silico analysis.

Canonical SMILES: CNCC1=CN(N=C1)C

This SMILES (Simplified Molecular-Input Line-Entry System) string is the key to initiating our computational workflow, providing a universally recognized, machine-readable representation of the molecule's two-dimensional structure.

A Convergent Strategy for Target Prediction: Ligand-Based and Structure-Based Approaches

We will employ a dual-pronged approach, running ligand-based and structure-based analyses in parallel. This convergent strategy is designed to identify targets that are consistently implicated by orthogonal methods, thereby increasing the confidence in our predictions.

Figure 1: Convergent In Silico Target Prediction Workflow.

Ligand-Based Target Prediction: Leveraging the Known Chemical Space

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[1][9] These approaches are particularly powerful when the three-dimensional structure of potential targets is unknown.

Chemical Similarity Searching

This technique involves comparing our query molecule to vast databases of compounds with known biological activities.[10][11][12] A high degree of similarity to a known active compound suggests that our molecule may share the same target.

  • Tool Selection: We will utilize the SwissTargetPrediction web server, a robust tool that combines both 2D and 3D similarity measures for target prediction.[13]

  • Input:

    • Navigate to the SwissTargetPrediction website.[14][15][16]

    • Input the SMILES string for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CNCC1=CN(N=C1)C) into the query field.

    • Select "Homo sapiens" as the target organism.

  • Execution: Initiate the prediction. The server will compare the query molecule against a library of over 280,000 active compounds with known targets.[13]

  • Data Analysis: The output will be a ranked list of potential targets. For each predicted target, the server provides:

    • Probability: A score reflecting the likelihood of the prediction based on the similarity to known ligands.

    • Known Actives: The number of known ligands for that target that are similar to the query molecule.

    • Target Class: The functional class of the predicted protein target (e.g., kinase, GPCR, enzyme).

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[17][18][19] By identifying common pharmacophoric features among known active compounds for a particular target, we can screen for novel molecules that fit this model.

  • Data Curation:

    • From the results of the chemical similarity search, identify a high-confidence predicted target with a sufficient number of known, structurally diverse active ligands.

    • Retrieve these ligands from a database such as ChEMBL.[20][21]

  • Model Generation:

    • Utilize a pharmacophore modeling software (e.g., Discovery Studio, LigandScout).

    • Align the set of active ligands to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).[22]

    • Generate a consensus pharmacophore model that represents the crucial interaction points.

  • Model Validation:

    • Validate the model by screening a database containing the known actives and a set of decoy molecules. A good model should be able to distinguish between the two.

  • Screening:

    • Use the validated pharmacophore model to screen a virtual library of compounds, including our query molecule, to assess its fit.

Structure-Based Target Prediction: Interrogating the Proteome

Structure-based methods leverage the three-dimensional structures of proteins to predict binding interactions.[2][23]

Reverse Docking

Reverse docking, also known as inverse docking, inverts the traditional virtual screening paradigm. Instead of screening a library of compounds against a single target, we screen a single compound against a library of protein structures.[24][25][26][27][28] This approach allows us to survey a broad range of potential targets.

  • Ligand Preparation:

    • Convert the SMILES string of our query molecule to a 3D structure using a tool like Open Babel or the UCSF Chimera software.[29][30]

    • Generate a low-energy conformation and assign appropriate atom types and partial charges.

  • Target Database Preparation:

    • Compile a library of 3D protein structures. This can be a curated set of druggable proteins or a broader collection from the Protein Data Bank (PDB).[31][32] The AlphaFold Protein Structure Database can be used for proteins without experimentally determined structures.[33][34]

    • Prepare each protein structure by removing water molecules and co-factors, adding hydrogen atoms, and defining the binding pocket.[35][36][37]

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.[28]

    • Systematically dock the prepared ligand into the defined binding site of each protein in the library.

  • Scoring and Ranking:

    • The docking program will calculate a binding affinity or score for each protein-ligand complex.

    • Rank the potential targets based on these scores. Lower binding energies typically indicate more favorable interactions.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis L1 SMILES to 3D Structure L2 Energy Minimization L1->L2 L3 Assign Atom Types & Charges L2->L3 D1 Dock Ligand to Each Protein L3->D1 P1 Download 3D Structures (PDB, AlphaFold DB) P2 Remove Water & Co-factors P1->P2 P3 Add Hydrogens P2->P3 P4 Define Binding Pocket P3->P4 P4->D1 D2 Calculate Binding Affinity D1->D2 D3 Rank Targets by Score D2->D3 Output Output D3->Output Prioritized Target List

Figure 2: Detailed Reverse Docking Workflow.

Data Synthesis and Target Prioritization

The culmination of this in silico investigation is the synthesis of data from all predictive methods to generate a high-confidence list of putative targets.

Prediction MethodKey OutputRationale for Inclusion
Chemical Similarity Ranked list of targets with probability scoresIdentifies targets of structurally similar known compounds.
Pharmacophore Screening Fit score to a validated pharmacophore modelAssesses if the query molecule possesses the necessary features for binding.
Reverse Docking Binding affinity scores for a library of proteinsPredicts the energetic favorability of the query molecule binding to various targets.

Prioritization Strategy:

  • Convergence: Give the highest priority to targets that are identified by both ligand-based and structure-based methods.

  • Scoring Thresholds: Apply stringent cutoffs for the probability scores from chemical similarity searches and the binding affinities from reverse docking.

  • Biological Relevance: Investigate the known biological functions of the top-ranked targets and their association with disease pathways.

  • Druggability: Assess the "druggability" of the predicted targets, considering factors such as the presence of a well-defined binding pocket.[23]

Conclusion and Forward Look to Experimental Validation

This guide has outlined a rigorous and multi-faceted in silico workflow for the prediction of biological targets for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. By integrating chemical similarity searching, pharmacophore modeling, and reverse docking, we can generate a prioritized list of putative targets with a high degree of confidence. It is crucial to remember that these computational predictions are hypotheses that must be validated through experimental means. The output of this workflow should serve as a guide for focused and efficient experimental testing, such as enzymatic assays or binding assays, to confirm the predicted interactions and elucidate the true biological activity of this novel compound.

References

  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2025, July 16). YouTube. [Link]

  • Cao, D., et al. (2021). Current advances in ligand-based target prediction.
  • Zheng, C., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 22(16), 8878. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. [Link]

  • How do I assess similarities between molecules? (n.d.). Optibrium. [Link]

  • Leveraging structure-based and ligand-based techniques in drug discovery. (n.d.). Optibrium. [Link]

  • MODBASE -- 3D Protein Models Database. (2009, February 25). Health Sciences Library System. [Link]

  • Worldwide Protein Data Bank. (n.d.). wwPDB. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • Velasco-Velázquez, M. A., et al. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2195, 41-55. [Link]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). University of Groningen Research Portal. [Link]

  • Velasco-Velázquez, M. A., et al. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2195, 41-55.
  • Target Prediction IPython Notebook Tutorial. (2014, April 11). ChEMBL. [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]

  • Chen, Y. P., et al. (2016). Computational/in silico methods in drug target and lead prediction.
  • Franco, P., et al. (2025, September 26). Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro. Journal of Visualized Experiments, (203), e66041. [Link]

  • Zhang, Y., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Journal of Pharmaceutical Analysis, 11(5), 525-534.
  • Velasco-Velázquez, M. A., et al. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2195, 41-55.
  • Wilson, G. L., & Lill, M. A. (2011). Integrating structure-based and ligand-based approaches for computational drug design. Future Medicinal Chemistry, 3(6), 735-750.
  • RCSB PDB: Homepage. (n.d.). RCSB PDB. [Link]

  • Kotev, M., et al. (2020). Merging Ligand-Based and Structure-Based Methods in Drug Discovery: An Overview of Combined Virtual Screening Approaches. Molecules, 25(20), 4758. [Link]

  • SILCS-Pharm: Pharmacophore modeling using Site-Identification by Ligand Competitive Saturation (SILCS) with multiple probe molecules. (n.d.).
  • Protein-ligand docking. (2019, October 19). Galaxy Training Network. [Link]

  • Levy, D. E. (Ed.). (2006).
  • 6 Comparing and Searching Chemical Entities. (2019, June 5). Chemistry LibreTexts. [Link]

  • AlphaFold Protein Structure Database. (n.d.). EMBL-EBI. [Link]

  • Similarity search. (n.d.). Chemaxon Docs. [Link]

  • Willett, P., et al. (1998). Chemical Similarity Searching. Journal of Chemical Information and Computer Sciences, 38(6), 983-996. [Link]

  • Wier-Kornowska, M., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Bioinformatics, 3, 1242342. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Drug Discovery Pro. [Link]

  • He, T., et al. (2025, July 25). A precise comparison of molecular target prediction methods. Digital Discovery. [Link]

  • Integrating Structure-Based and Ligand-Based Approaches for Computational Drug Design. (2025, August 9). Request PDF. [Link]

  • Chemical Search. (n.d.). ICM User's Guide. [Link]

  • Wang, J., et al. (2020). Ligand-based approach for predicting drug targets and for virtual screening against COVID-19.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). In Silico Drug Discovery and Design. [Link]

  • Papadatos, G. (2014, April 3). Ligand-based target predictions in ChEMBL. ChEMBL-og. [Link]

  • Predicting target-ligand interactions using protein ligand-binding site and ligand substructures. (n.d.). BMC Bioinformatics. [Link]

  • LigTMap: Ligand and structure-based target identification and activity prediction for small molecular compounds. (n.d.). ChemRxiv. [Link]

  • Overview of SWISS Target Prediction | Bioinformatics Projects Idea. (2024, September 11). YouTube. [Link]

  • SwissTargetPrediction. (n.d.). bio.tools. [Link]

  • Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. (2022, September 15). YouTube. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2021). ACS Omega, 6(3), 2096-2107. [Link]

  • Ligand-based target prediction. (n.d.). SlideShare. [Link]

  • A guide to exploring drug-like compounds and their biological targets using ChEMBL. (n.d.). EMBL-EBI. [Link]

  • AlphaFold. (n.d.). Google DeepMind. [Link]

  • Diving Deep into QSAR with the ChEMBL Dataset: Predicting IC50 for Drug Discovery. (2024, September 23). Medium. [Link]

  • chembl/chembl_multitask_model. (n.d.). GitHub. [Link]

Sources

Foundational

Unveiling the Enigma: A Hypothesis-Driven Technical Guide to the Mechanism of Action of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Abstract N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a novel small molecule with a pyrazole scaffold, a privileged structure in medicinal chemistry known for a wide spectrum of biological activities.[1][2] To dat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a novel small molecule with a pyrazole scaffold, a privileged structure in medicinal chemistry known for a wide spectrum of biological activities.[1][2] To date, the mechanism of action of this compound remains uncharacterized. This technical guide presents a multi-faceted hypothesis for its potential biological targets and outlines a comprehensive, phased experimental strategy for elucidating its mechanism of action. We combine robust in silico predictive modeling with established in vitro validation assays, providing a detailed roadmap for researchers in pharmacology and drug discovery. The proposed workflow is designed to be self-validating, ensuring a high degree of scientific rigor in the quest to understand the pharmacological identity of this intriguing compound.

Introduction: The Pyrazole Scaffold and a Molecule of Interest

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique physicochemical properties have made it a cornerstone in the development of numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the analgesic difenamizole, and the antidepressant fezolamide.[3][4][5] The versatility of the pyrazole ring allows it to interact with a diverse range of biological targets, from enzymes and ion channels to G-protein coupled receptors (GPCRs).[2]

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (henceforth referred to as "Compound X" for brevity) is a structurally distinct entity within this class. Its key features are the N-methylated pyrazole ring and a methylaminomethyl substituent at the 3-position. While commercially available as a research chemical (CAS No: 871825-57-9), its biological activity and mechanism of action are not documented in the public domain.[6][7] This guide puts forth a foundational hypothesis and a corresponding research framework to systematically unravel its pharmacological function.

Core Hypothesis: A Tale of Two Moieties

The chemical architecture of Compound X suggests two primary avenues for biological interaction, leading to a dual-pronged central hypothesis:

Hypothesis 1: Monoaminergic System Modulation. The N-methylmethanamine side chain is a classic pharmacophore found in numerous compounds that interact with the monoaminergic systems of the central nervous system. This structural motif is a bioisostere of endogenous monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Therefore, we hypothesize that Compound X may act as a modulator of:

  • Monoamine Transporters (MATs): Specifically, the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Interaction could be inhibitory (reuptake inhibition) or as a substrate (releasing agent).
  • Monoamine Oxidase (MAO): The compound could act as an inhibitor of MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.
  • Trace Amine-Associated Receptors (TAARs): Particularly TAAR1, a GPCR that modulates monoaminergic neurotransmission.

Hypothesis 2: Pyrazole-Mediated Enzyme or Receptor Interaction. The 1-methyl-1H-pyrazole core is a versatile scaffold known to interact with a wide array of protein targets.[8] We hypothesize that this moiety may guide the molecule to interact with other, non-monoaminergic targets, such as:

  • Cyclooxygenase (COX) Enzymes: Given the prevalence of pyrazole-based anti-inflammatory drugs, COX-1 and COX-2 are plausible targets.[4]
  • Kinases: The pyrazole scaffold is present in several kinase inhibitors, making this a broad yet important class of potential targets.[9]
  • Other GPCRs: The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions within the binding pockets of various GPCRs.

This guide will first detail the in silico approach to refine these hypotheses, followed by a comprehensive in vitro validation strategy.

Phase I: In Silico Target Prediction and Pharmacophore Modeling

The initial phase of our investigation will leverage computational tools to predict the most likely biological targets of Compound X, thereby prioritizing our experimental efforts. This approach is both time and resource-efficient and has been successfully applied to other pyrazole derivatives.[10][11]

Reverse Docking and Virtual Screening

The objective of reverse docking is to screen a library of known protein structures to identify which ones are most likely to bind to Compound X.

Protocol 1: Reverse Docking Workflow

  • Ligand Preparation:

    • Generate the 3D structure of Compound X using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Generate all possible ionization states at a physiological pH of 7.4.

  • Target Library Preparation:

    • Utilize a curated library of 3D protein structures, such as the Protein Data Bank (PDB).

    • Focus on protein families identified in our core hypothesis: human monoamine transporters, MAO-A, MAO-B, TAAR1, COX-1, COX-2, and a representative panel of kinases and GPCRs.

    • Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Molecular Docking:

    • Employ a validated docking program (e.g., AutoDock Vina, Schrödinger's Glide) to dock Compound X into the active site of each prepared target protein.[12]

    • Generate multiple binding poses for each target and rank them based on their predicted binding affinity (e.g., kcal/mol).

  • Hit Prioritization:

    • Rank the potential targets based on their docking scores.

    • Visually inspect the binding poses of the top-ranked targets to ensure plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Prioritize targets that appear in multiple high-ranking clusters.

G cluster_0 In Silico Workflow ligand Compound X 3D Structure Generation & Energy Minimization docking Molecular Docking (e.g., AutoDock Vina) ligand->docking targets Protein Target Library (PDB: MATs, MAO, GPCRs, Kinases) targets->docking analysis Binding Affinity Analysis & Pose Inspection docking->analysis hits Prioritized Target List (Top Candidates) analysis->hits

Caption: Workflow for in silico target identification of Compound X.

Pharmacophore Modeling and ADMET Prediction

Pharmacophore modeling helps to identify the essential chemical features of a molecule required for binding to a specific target.[1][13] We will also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Compound X to assess its drug-likeness.[14]

Protocol 2: Pharmacophore and ADMET Analysis

  • Pharmacophore Hypothesis Generation:

    • Based on the top-ranked poses from the reverse docking, generate pharmacophore models using software like LigandScout or PHASE.[15]

    • These models will highlight key features such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers.

  • ADMET Prediction:

    • Utilize online tools or software packages (e.g., SwissADME, pkCSM) to predict key physicochemical and pharmacokinetic properties of Compound X.

    • Parameters to assess include: Lipinski's rule of five, solubility, blood-brain barrier permeability, CYP450 inhibition, and potential toxicity.

Table 1: Predicted ADMET Properties for Compound X (Hypothetical Data)

PropertyPredicted ValueInterpretation
Molecular Weight125.17 g/mol Favorable (Lipinski's Rule)
LogP1.2Optimal Lipophilicity
SolubilityHighGood Bioavailability
BBB PermeabilityYesCNS Active Potential
CYP2D6 InhibitorNoLow Drug-Drug Interaction Risk
hERG InhibitorNoLow Cardiotoxicity Risk

Phase II: In Vitro Experimental Validation

The prioritized targets from the in silico phase will be subjected to a battery of in vitro assays to experimentally validate the computational predictions. This is a critical step in confirming the biological relevance of the predicted interactions.[16][17]

Primary Target Binding Assays

The initial experimental validation will consist of radioligand binding assays to determine if Compound X directly binds to the top-ranked targets.

Protocol 3: Radioligand Binding Assays

  • Target Preparation:

    • Obtain cell membranes or purified proteins expressing the human targets of interest (e.g., DAT, SERT, NET, MAO-A, MAO-B, and selected GPCRs). These are commercially available from vendors like PerkinElmer or MilliporeSigma.

  • Assay Conditions:

    • For each target, use a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT).

    • Incubate the target preparation with the radioligand in the presence of increasing concentrations of Compound X (e.g., 1 nM to 100 µM).

  • Detection and Analysis:

    • After incubation, separate bound from free radioligand using filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Ki) of Compound X for each target by analyzing the competition binding curves using non-linear regression (e.g., Prism software).

Functional Assays

If significant binding is observed, the next step is to determine the functional consequence of this interaction (e.g., inhibition, agonism, antagonism).

Protocol 4: Functional Assays for Monoamine Transporters and MAO

  • Synaptosomal Uptake Assay (for MATs):

    • Prepare synaptosomes from rat brain tissue (striatum for DAT, hippocampus for SERT, cortex for NET).

    • Incubate the synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine) in the presence of varying concentrations of Compound X.

    • Measure the amount of substrate taken up by the synaptosomes.

    • Calculate the IC50 value for uptake inhibition.

  • MAO-Glo™ Assay (for MAO):

    • Use a commercially available luminescent assay kit (e.g., Promega's MAO-Glo™).

    • Incubate recombinant human MAO-A or MAO-B with a luminogenic substrate in the presence of Compound X.

    • Measure the luminescence, which is proportional to MAO activity.

    • Determine the IC50 for MAO inhibition.

G cluster_1 In Vitro Validation Workflow in_silico_hits Prioritized Targets from Phase I binding_assay Radioligand Binding Assays (Determine Ki) in_silico_hits->binding_assay binding_positive Significant Binding? binding_assay->binding_positive functional_assay Functional Assays (e.g., Uptake, Enzyme Activity) (Determine IC50/EC50) moa_confirmed Mechanism of Action (Validated Target) functional_assay->moa_confirmed binding_positive->functional_assay Yes no_binding No Significant Interaction binding_positive->no_binding No

Caption: Experimental workflow for in vitro validation of predicted targets.

Data Interpretation and Future Directions

The culmination of the in silico and in vitro phases will provide a robust, data-driven hypothesis for the mechanism of action of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

  • Scenario A: Potent Monoaminergic Activity: If Compound X demonstrates high affinity and functional activity at one or more monoamine transporters or MAO, this would strongly support Hypothesis 1. Future work would involve cell-based assays to measure neurotransmitter release and downstream signaling events.

  • Scenario B: Activity at Other Targets: Should the compound show significant activity at a non-monoaminergic target (e.g., a specific kinase or GPCR), this would validate a component of Hypothesis 2. Further investigation would focus on the relevant signaling pathways associated with that target.

  • Scenario C: No Significant Activity: If none of the primary hypothesized targets show significant interaction, the results from the broader virtual screening will be revisited to identify alternative targets for a new round of validation.

References

  • Bharatham, N., et al. (2007). Pharmacophore modeling: a powerful tool for activity prediction of the ligands. Journal of Molecular Modeling, 13(1), 147-156.
  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(84), 53488-53509.
  • Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26.
  • Abdelazeem, A. H., et al. (2020). The addition of the adamantyl residue to 1,5-diaryl pyrazole elicited a higher anti-inflammatory activity over the antinociceptive effect. Molecules, 25(1), 1-15.
  • Clemett, D., & Goa, K. L. (2000). Celecoxib: a review of its use in osteoarthritis, rheumatoid arthritis and acute pain. Drugs, 59(4), 957-980.
  • Butcher, E. C. (2005). Can AI identify new drug targets that were previously missed by traditional methods?. Nature Reviews Drug Discovery, 4(6), 461-467.
  • Khedkar, S. A., et al. (2007). Pharmacophore modeling in lead optimization. Current Pharmaceutical Design, 13(32), 3334-3349.
  • National Genomics Data Center (CNCB-NGDC). (2023). Validation guidelines for drug-target prediction methods.
  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 19(11), 1-13.
  • OUCI. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Mini-Reviews in Medicinal Chemistry, 21(2), 204-216.
  • National Institutes of Health. (2020). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 5(41), 26645-26656.
  • National Institutes of Health. (2023). Virtual screening of pyrazole derivatives of usnic acid as new class of anti-hyperglycemic agents against PPARγ agonists. Journal of Biomolecular Structure and Dynamics, 41(22), 1-14.
  • PyRx. (2021). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of Molecular Structure, 1244, 130953.
  • National Institutes of Health. (2021). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of Biomolecular Structure and Dynamics, 39(16), 6123-6137.
  • ResearchGate. (2024). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives as anticancer. Turkish Computational and Theoretical Chemistry, 9(3), 45-56.
  • National Institutes of Health. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 1-18.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(02), 108-118.
  • MDPI. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. International Journal of Molecular Sciences, 19(11), 3381.
  • ResearchGate. (2021). Experimental validation of predicted drug-target interactions. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (2020). Chemistry driven virtual screening molecules. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Retrieved from [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1758.

Sources

Exploratory

"literature review of N-substituted pyrazole compounds"

An In-Depth Technical Guide to the Synthesis, Application, and Structure-Activity Relationship of N-Substituted Pyrazole Compounds Authored by a Senior Application Scientist Foreword: The Pyrazole Core—A Privileged Scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Application, and Structure-Activity Relationship of N-Substituted Pyrazole Compounds

Authored by a Senior Application Scientist

Foreword: The Pyrazole Core—A Privileged Scaffold in Modern Chemistry

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of functional molecules.[1][2][3] First identified by Ludwig Knorr in 1883, this unassuming ring system has demonstrated a remarkable capacity for chemical diversification and biological activity.[1][4] Its true potential, however, is often unlocked through substitution at the N1 position. The introduction of varied substituents on this nitrogen atom profoundly influences the molecule's steric, electronic, and pharmacokinetic properties, making N-substituted pyrazoles a "privileged scaffold" in medicinal chemistry, agrochemistry, and materials science.[2][5][6]

This guide moves beyond a simple recitation of facts, offering a synthesized perspective on the strategic considerations behind the design, synthesis, and application of N-substituted pyrazole compounds. We will explore the causality behind synthetic choices, delve into the structure-activity relationships (SAR) that govern their function, and provide actionable protocols for their creation and analysis. This document is intended for the practicing researcher, scientist, and drug development professional who seeks not only to understand this chemical class but also to innovate within it.

Part 1: Strategic Synthesis of the N-Substituted Pyrazole Core

The construction of the pyrazole ring and the introduction of its N-substituent are often intertwined processes. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale and purity.

The Workhorse: Condensation with 1,3-Dicarbonyl Compounds

The most traditional and still widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[4][7] This method directly installs the desired N-substituent from the outset.

Causality and Control: The primary challenge in this approach is regioselectivity when using unsymmetrical 1,3-diketones. The reaction can yield two different regioisomers.[7] The outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. Acidic or basic catalysis can be employed to modulate the reaction rate and, in some cases, influence the isomeric ratio. The use of modern catalysts, such as nano-ZnO or Amberlyst-70, can lead to higher yields, shorter reaction times, and more environmentally benign conditions.[7]

Workflow: Synthesis via 1,3-Diketone Condensation

G cluster_start Inputs cluster_isomers Potential Issue start Starting Materials process Process output Output decision Regioselective? analysis Analysis & Purification decision->analysis Yes isomer_mix Mixture of Regioisomers decision->isomer_mix No analysis->output Final Product: N-Substituted Pyrazole diketone 1,3-Diketone (Symmetrical or Unsymmetrical) condensation Condensation Reaction (Acid/Base or Metal Catalysis) diketone->condensation hydrazine N-Substituted Hydrazine (R-NHNH2) hydrazine->condensation condensation->decision isomer_mix->analysis Separation Required

Caption: General workflow for N-substituted pyrazole synthesis via condensation.

The Power of Cycloaddition: [3+2] Reactions

1,3-dipolar cycloaddition reactions represent a powerful and highly versatile method for constructing the pyrazole ring.[8] Typically, this involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or a suitable alkyne equivalent (the dipolarophile).[9][10]

Mechanistic Insight: This concerted pericyclic reaction often proceeds with high regioselectivity, governed by the electronic properties of the substituents on both the diazo compound and the alkyne.[9] Catalyst-free heating is often sufficient for α-diazocarbonyl substrates, making it a green chemistry approach.[9] For less reactive substrates, metal catalysts (e.g., copper, silver) can be employed to facilitate the reaction under milder conditions, often via the formation of a metal-carbene intermediate.[7][11] The use of alkyne surrogates, such as trisubstituted bromoalkenes, can overcome challenges related to alkyne synthesis and regioselectivity.[10]

Reaction Scheme: [3+2] Cycloaddition

G cluster_reactants Reactants Diazo Compound\n(R1-C(N2)-R2) Diazo Compound (R1-C(N2)-R2) Transition State [3+2] Cycloaddition Diazo Compound\n(R1-C(N2)-R2)->Transition State + Alkyne\n(R3-C≡C-R4) Alkyne (R3-C≡C-R4) N-Substituted Pyrazole Polysubstituted Pyrazole Product Transition State->N-Substituted Pyrazole Heat or Catalyst (e.g., Cu, Ag)

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for In Vitro Profiling of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides detailed experimental protocols for the initial in vitro characterization of N-methyl-1-(1-methyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed experimental protocols for the initial in vitro characterization of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS 871825-57-9), a synthetic pyrazole derivative available as a research chemical.[1][] Given that pyrazole-containing compounds are known to interact with a wide array of biological targets, including key enzymes and receptors in the central nervous system, a rational starting point for characterization is essential.[3][4] The structural motifs of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, specifically the pyrazole ring and a secondary amine, suggest a potential interaction with targets within the monoaminergic system. This document outlines two primary sets of assays to evaluate this hypothesis: (1) enzyme inhibition assays for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), and (2) functional uptake inhibition assays for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Rationale for Target Selection

Monoamine oxidases (MAOs) and monoamine transporters are critical regulators of neurotransmission and are the targets of numerous therapeutic agents for neurological and psychiatric disorders.[5][6]

  • Monoamine Oxidase (MAO): These enzymes are responsible for the oxidative deamination and subsequent degradation of monoamine neurotransmitters.[7][8] The two primary isoforms, MAO-A and MAO-B, have different substrate specificities and inhibitor selectivities.[5][9] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[7]

  • Monoamine Transporters (DAT, NET, SERT): These presynaptic proteins terminate synaptic transmission by facilitating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[10] They are well-established targets for drugs treating depression, ADHD, and other conditions.[11]

Given these precedents, the following protocols are designed to provide a foundational understanding of the compound's potential activity at these key targets.

Monoamine Oxidase (MAO) Inhibition Assay

To quantify the inhibitory potential of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine against MAO-A and MAO-B, a homogeneous, luminescence-based assay is recommended for its high sensitivity and suitability for high-throughput screening. The Promega MAO-Glo™ Assay serves as an excellent model for this purpose.[12][13]

Principle of the MAO-Glo™ Assay

The assay utilizes a luminogenic MAO substrate. In the presence of MAO, this substrate is converted to a luciferin derivative. A second step involves the addition of a Luciferin Detection Reagent, which stops the MAO reaction and converts the derivative into luciferin, generating a stable, glow-type luminescent signal that is directly proportional to MAO activity.[12][14] A decrease in signal in the presence of the test compound indicates inhibition.

MAO_Glo_Workflow cluster_step1 Step 1: MAO Reaction cluster_step2 Step 2: Signal Detection MAO_Enzyme MAO-A or MAO-B Enzyme Incubate_1 Incubate at RT (60 min) MAO_Enzyme->Incubate_1 Test_Compound Test Compound or Vehicle Test_Compound->Incubate_1 Luminogenic_Substrate Luminogenic MAO Substrate Luminogenic_Substrate->Incubate_1 Product_Formation Luciferin Derivative (Product) Incubate_1->Product_Formation Detection_Reagent Add Luciferin Detection Reagent Product_Formation->Detection_Reagent Stops MAO reaction, converts product Incubate_2 Incubate at RT (20 min) Detection_Reagent->Incubate_2 Luminescence Measure Luminescence (RLU) Incubate_2->Luminescence

Caption: Workflow for the luminescent MAO-Glo™ inhibition assay.

Detailed Protocol: MAO-A/B Inhibition Assay

This protocol is adapted for a 96-well plate format.[14][15]

Materials:

  • N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (Test Compound)

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (or equivalent)[15]

  • Known inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B) as positive controls[5]

  • DMSO (for compound dilution)

  • White, opaque 96-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive controls in DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Final assay concentrations might range from 100 µM to low nM.

  • Assay Setup (Perform separately for MAO-A and MAO-B):

    • Add 25 µL of MAO Reaction Buffer containing the luminogenic substrate to each well.[15]

    • Add 0.5 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

    • To initiate the reaction, add 25 µL of diluted MAO-A or MAO-B enzyme to each well.

    • Controls:

      • 100% Activity Control: Wells with enzyme and DMSO only.

      • No Enzyme Control (Background): Wells with buffer and DMSO, but no enzyme.

  • MAO Reaction Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate for 60 minutes at room temperature, protected from light.[15]

  • Signal Generation and Detection:

    • Add 50 µL of reconstituted Luciferin Detection Reagent to all wells. This stops the enzymatic reaction.[14]

    • Mix the plate gently.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.[15]

    • Measure luminescence using a plate-reading luminometer.

Data Analysis
  • Subtract the average background signal (No Enzyme Control) from all other readings.

  • Calculate the Percent Inhibition for each compound concentration relative to the vehicle control (100% Activity):

    • % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

  • Plot Percent Inhibition versus the logarithm of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC₅₀ value.[15]

ParameterDescriptionExpected Outcome
IC₅₀ (MAO-A) Concentration for 50% inhibition of MAO-ADetermines potency and selectivity.
IC₅₀ (MAO-B) Concentration for 50% inhibition of MAO-BDetermines potency and selectivity.
Selectivity Index Ratio of IC₅₀ values (e.g., IC₅₀ MAO-A / IC₅₀ MAO-B)Indicates if the compound is selective for one isoform.

Monoamine Transporter Uptake Inhibition Assay

To determine if the test compound inhibits the function of DAT, NET, or SERT, a cell-based functional assay is required. Fluorescence-based kits offer a non-radioactive, homogeneous alternative to traditional radioligand uptake assays and are suitable for high-throughput applications.[10][11][16]

Principle of Fluorescence-Based Uptake Assay

This assay uses cells engineered to express a specific monoamine transporter (e.g., HEK293-hDAT). A fluorescent substrate that mimics natural neurotransmitters is added to the cells.[16] This substrate is taken up into the cells via the active transporter, leading to an increase in intracellular fluorescence.[10] The assay includes a masking dye that quenches the fluorescence of any substrate remaining outside the cells. An effective inhibitor will block the transporter, preventing substrate uptake and resulting in a low fluorescence signal.[16]

Transporter_Assay_Principle cluster_control No Inhibitor (Vehicle Control) cluster_inhibitor With Inhibitor Cell_Control Cell with active Transporter (e.g., DAT) High_Signal High Intracellular Fluorescence Cell_Control->High_Signal Active Transport Substrate_In_Control Fluorescent Substrate enters cell Cell_Inhibitor Cell with blocked Transporter Low_Signal Low Intracellular Fluorescence Cell_Inhibitor->Low_Signal Transport Blocked Inhibitor Test Compound (Inhibitor) Inhibitor->Cell_Inhibitor Substrate_Out_Inhibitor Fluorescent Substrate blocked

Caption: Principle of the fluorescence-based transporter uptake assay.

Detailed Protocol: Transporter Uptake Inhibition

This protocol is a general guideline for using a commercial fluorescence-based kit with adherent HEK293 cells expressing hDAT, hNET, or hSERT.[16]

Materials:

  • HEK293 cell lines stably expressing human DAT, NET, or SERT

  • Appropriate cell culture medium and supplements (e.g., dialyzed FBS for hSERT cells)[16]

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[11][16]

  • N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (Test Compound)

  • Known inhibitors: GBR 12909 (for DAT), Desipramine (for NET), and Citalopram (for SERT) as positive controls[17][18]

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence microplate reader (bottom-read capability)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the transporter-expressing cells into 96-well plates to ensure a confluent monolayer on the day of the experiment (e.g., 40,000–60,000 cells/well).[16]

    • Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive controls in the assay buffer provided with the kit.

    • Prepare the fluorescent substrate and masking dye solutions according to the kit manufacturer's instructions.

  • Assay Execution:

    • Wash the cell monolayer gently with assay buffer.

    • Add the diluted test compound, positive control, or vehicle buffer to the appropriate wells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

    • Initiate uptake by adding the fluorescent substrate solution to all wells.

    • Incubate for a time sufficient for substrate uptake (e.g., 10-30 minutes). This can be optimized for kinetic reads.[11]

    • Note: For homogeneous assays, the masking dye may be included with the substrate to quench extracellular fluorescence in real-time.[16]

  • Signal Detection:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation/emission wavelengths for the specific fluorophore used.

Alternative Method: Radioligand Uptake Assay

For orthogonal validation, a classical radioligand uptake assay can be performed.[6][19] This method directly measures the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells or synaptosomes.[18][20]

Brief Workflow: [17][20]

  • Incubate transporter-expressing cells or tissue preparations (e.g., synaptosomes) with the test compound.

  • Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).

  • Incubate for a short period (1-5 minutes) to allow uptake.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Calculate IC₅₀ values based on the reduction of specific uptake.

Data Analysis

Similar to the MAO assay, calculate the Percent Inhibition for each transporter at each compound concentration and use non-linear regression to determine the IC₅₀ values.

ParameterDescriptionExpected Outcome
IC₅₀ (DAT) Concentration for 50% inhibition of dopamine uptakeDetermines potency at the dopamine transporter.
IC₅₀ (NET) Concentration for 50% inhibition of norepinephrine uptakeDetermines potency at the norepinephrine transporter.
IC₅₀ (SERT) Concentration for 50% inhibition of serotonin uptakeDetermines potency at the serotonin transporter.

Summary and Next Steps

The execution of these protocols will yield a foundational pharmacological profile for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, specifically its potency and selectivity against key monoaminergic targets. If significant activity (e.g., IC₅₀ < 1 µM) is observed, further studies would be warranted. These could include receptor binding assays to determine if the compound acts as a competitive inhibitor at the transporter binding site[17][21] and secondary assays to assess for off-target activities and potential cytotoxic effects.[22][23]

References

  • MAO-Glo™ Assay Protocol. Promega GmbH. [Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. ResearchGate. [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Radioligand Binding Assay Protocol Data Sheet. Gifford Bioscience. [Link]

  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Pharmaffiliates. [Link]

  • N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Amerigo Scientific. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. [Link]

  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. PMC - NIH. [Link]

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers. [Link]

  • Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators. PMC - NIH. [Link]

Sources

Application

Application Notes and Protocols for the Cellular Investigation of N,1-dimethyl-1H-pyrazole-3-methanamine

Introduction: The Therapeutic Potential of Pyrazole Derivatives The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has been extensively explored, leading to the development of agents with anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological activities and the exploration of various therapeutic targets.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of N,1-dimethyl-1H-pyrazole-3-methanamine, a specific pyrazole derivative, in cell culture studies. While extensive data on this particular molecule is not yet widely published, the protocols and methodologies outlined herein are based on established practices for evaluating novel pyrazole-based compounds and will enable a thorough investigation of its biological potential.[5][6]

Compound Handling and Preparation

Safety Precautions

Substituted pyrazoles and related methanamine compounds can be hazardous. For instance, the structurally similar compound (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine is classified as corrosive and can cause severe skin burns and eye damage.[7] Therefore, it is imperative to handle N,1-dimethyl-1H-pyrazole-3-methanamine with appropriate safety measures.

Always:

  • Work in a chemical fume hood.[7]

  • Wear personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7][8]

  • Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[7][9]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Stock Solution Preparation

The solubility of a compound is a critical factor in its formulation for cell culture experiments. Many organic small molecules, including pyrazole derivatives, have low aqueous solubility and are typically dissolved in dimethyl sulfoxide (DMSO).[5][10]

Protocol for 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a precise amount of N,1-dimethyl-1H-pyrazole-3-methanamine powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 125.17 g/mol (as for a similar compound N,N-Dimethyl-1-(1H-pyrazol-3-yl)methanamine), you would weigh 1.25 mg.[11]

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the tube. In this example, add 1 ml of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of compound stability at elevated temperatures.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh, sterile tube to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C, protected from light.[10]

ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh dissolving power for many organic compounds; miscible with cell culture media.[12]
Stock Concentration 10-100 mMA high concentration allows for minimal solvent addition to the final culture medium.
Storage -20°C in small aliquotsMinimizes degradation from repeated freeze-thaw cycles and light exposure.[10]

Experimental Design for Cell Culture Studies

A systematic approach is crucial to determine the biological activity of a novel compound. The following workflow outlines a standard screening process.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (at sub-IC50 concentrations) cluster_2 Phase 3: Pathway Analysis A Prepare Serial Dilutions of Compound B Treat Cell Lines of Interest A->B C Perform Cell Viability Assay (e.g., MTT, MTS) B->C D Calculate IC50 Values C->D E Apoptosis Assay (e.g., Annexin V/PI staining) D->E Inform concentration selection F Cell Cycle Analysis (Propidium Iodide Staining) D->F G ROS Production Assay D->G H Target-Specific Assays D->H I Western Blotting for Signaling Proteins E->I Investigate underlying mechanisms J Gene Expression Analysis (qPCR, RNA-seq) E->J F->I Investigate underlying mechanisms F->J G->I Investigate underlying mechanisms G->J H->I Investigate underlying mechanisms H->J

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

Protocol: Determining Cytotoxicity using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a series of dilutions of N,1-dimethyl-1H-pyrazole-3-methanamine in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.

  • Vehicle Control: It is critical to include a vehicle control group, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.[10] The final DMSO concentration in the culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced toxicity.[5][10]

  • Treatment: Remove the old medium from the cells and add 100 µl of the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µl of solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell LineSeeding Density (cells/well)Incubation Time (hours)
A549 (Lung Carcinoma) 5,00048
MCF-7 (Breast Cancer) 8,00048
K562 (Leukemia) 10,00048

Note: These are starting recommendations and should be optimized for your specific experimental conditions.

Exploring Potential Mechanisms of Action

Based on the known activities of other pyrazole derivatives, N,1-dimethyl-1H-pyrazole-3-methanamine could potentially exert its effects through various cellular pathways.[4][6]

Induction of Apoptosis via ROS Generation

Some pyrazole compounds have been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS).[6] This leads to cellular stress and the activation of apoptotic signaling cascades.

G A N,1-dimethyl-1H-pyrazole-3-methanamine B Increased ROS Production A->B Induces C Mitochondrial Damage B->C Causes D Caspase Activation C->D Leads to E Apoptosis D->E Triggers

Sources

Method

Application Note: A Guide to High-Throughput Screening with N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Abstract This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign utilizing the small molecule N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. The pyrazole sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign utilizing the small molecule N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to interact with a wide range of biological targets, including protein kinases and G protein-coupled receptors (GPCRs).[1][2][3] This document outlines the essential physicochemical properties of the compound, provides a detailed, adaptable protocol for a biochemical kinase inhibition assay, and establishes a robust workflow for assay development, validation, primary screening, and hit confirmation. By adhering to the principles of scientific integrity, including rigorous statistical validation and orthogonal testing, researchers can confidently assess the biological activity of this compound and identify high-quality, actionable hits.

Introduction and Compound Profile

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a small molecule featuring a substituted pyrazole ring. The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that is a cornerstone of modern drug discovery.[1][2][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] The success of pyrazole-containing drugs like the kinase inhibitors Ibrutinib and Ruxolitinib underscores the potential of this scaffold to yield potent and selective modulators of key biological targets.[1]

Before initiating an HTS campaign, a thorough understanding of the compound's physical and chemical properties is critical for ensuring data quality and reproducibility.

Table 1: Physicochemical Properties of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

PropertyValueSource
CAS Number 871825-57-9[6][7][8]
Molecular Formula C₆H₁₁N₃[6][7]
Molecular Weight 125.18 g/mol [6]
Solubility Recommended solvent: DMSO. Prepare high-concentration stock (e.g., 10-20 mM) for serial dilution.General HTS Practice[9]
Stability Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles.General HTS Practice[9]

Principle of High-Throughput Screening (HTS)

HTS is a foundational technology in drug discovery that leverages automation to rapidly screen vast libraries of chemical compounds against a specific biological target or pathway.[10][11] The primary goal is to identify "hits"—compounds that elicit a desired biological response. A successful HTS campaign is not merely about speed; it is built on a foundation of rigorous assay development, statistical validation, and systematic hit confirmation.[12][13]

The workflow described herein is designed as a self-validating system. Key statistical parameters, particularly the Z'-factor , are used at multiple stages to quantify assay quality and ensure that the screening window (the difference between positive and negative controls) is sufficient to confidently identify true hits.[14][15][16]

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Triage Assay_Dev Assay Development & Optimization Miniaturization Miniaturization (384-well format) Assay_Dev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Pilot Pilot Screen (~2,000 compounds) Validation->Pilot Proceed Primary Primary HTS (Single Concentration) Pilot->Primary Confirmation Hit Confirmation (Dose-Response) Primary->Confirmation Analyze & Select Hits Orthogonal Orthogonal Assay (Counter-Screen) Confirmation->Orthogonal SAR SAR by Analog Orthogonal->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Advance Leads

Caption: A generalized workflow for a small molecule HTS campaign.

Application: Screening for Protein Kinase Inhibition

Given that many pyrazole-containing drugs are kinase inhibitors, a logical application for this compound is in a kinase activity screen.[1] Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4]

This protocol describes a generic, luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal. This format is highly amenable to HTS due to its robustness and simple "add-and-read" nature.

Hypothetical Signaling Pathway

To provide context, the diagram below illustrates a simplified kinase signaling cascade. A compound like N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine could potentially inhibit a kinase at any point in this pathway, thereby blocking downstream signal transduction.

Kinase_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Compound N-methyl-1-(1-methyl- 1H-pyrazol-3-yl)methanamine Compound->RAF Inhibition

Caption: Simplified MAPK signaling pathway showing potential kinase inhibition.

Detailed Protocols

Assay Development and Validation

The success of the HTS campaign is contingent upon a robust and reproducible assay.[17][18] The goal of this phase is to optimize assay parameters in a 384-well format and demonstrate its suitability for screening by achieving a consistently high Z'-factor.[18][19]

Key Optimization Parameters:

  • Enzyme and Substrate Concentration: Titrate both to find conditions that yield a robust signal while remaining in the linear range of the reaction.

  • ATP Concentration: Typically used at or near the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • DMSO Tolerance: Assess the impact of the compound solvent (DMSO) on assay performance. Aim for the highest concentration that does not significantly inhibit the enzyme or quench the detection signal (typically ≤1%).

  • Signal Stability: Ensure the luminescent signal is stable over a reasonable time frame to accommodate plate reading in an HTS setting.

Protocol: Z'-Factor Validation

  • Prepare a 384-well assay plate. Designate 16-24 wells for "High Signal" (negative control, no enzyme) and 16-24 wells for "Low Signal" (positive control, active enzyme, no inhibitor).

  • Dispense 5 µL of kinase buffer to all wells.

  • Add 5 µL of kinase buffer with 1% DMSO to the "Low Signal" wells.

  • Add 5 µL of a known potent inhibitor (control compound) at a concentration that gives full inhibition (e.g., 100x IC₅₀) to the "High Signal" wells.

  • Initiate the reaction by adding 10 µL of the enzyme/substrate/ATP mix to all wells.

  • Incubate at room temperature for the predetermined reaction time (e.g., 60 minutes).

  • Add 20 µL of the ATP detection reagent (e.g., Kinase-Glo®) to all wells.

  • Incubate for 10 minutes to stabilize the signal.

  • Read luminescence on a compatible plate reader.

  • Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ) Where SD is the standard deviation.

Acceptance Criteria: An assay is considered excellent for HTS when the Z'-factor is consistently ≥ 0.5 .[15][16]

Table 2: Example Assay Plate Layout for Z' Validation

WellsConditionPurpose
Columns 1-2Negative Control (Max Signal)Represents 100% inhibition
Columns 3-22Test Compound WellsScreened during primary HTS
Columns 23-24Positive Control (Min Signal)Represents 0% inhibition (full activity)
Primary High-Throughput Screen

The primary screen involves testing the entire compound library at a single concentration to identify initial hits.[20]

Protocol: Primary HTS

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (from a 10 mM DMSO stock) into the test wells of 384-well assay plates. This results in a final assay concentration of 10 µM in a 50 µL volume.

  • Control Plating: Dispense 50 nL of DMSO into positive control wells and 50 nL of a control inhibitor into negative control wells.

  • Reagent Addition: Using automated dispensers, add 25 µL of the kinase/substrate solution to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the ATP solution to all wells to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 50 µL of the ATP detection reagent to all wells. Incubate for 10 minutes.

  • Data Acquisition: Read the luminescence of each plate.

Data Analysis and Hit Confirmation

Raw data from the plate reader must be normalized to account for plate-to-plate variation. A common method is to calculate the percent inhibition for each compound.

  • Normalization:

    • Percent Inhibition = 100 * ( (Signal_compound - Mean_low) / (Mean_high - Mean_low) )

  • Hit Selection: A "hit" is defined as any compound exhibiting inhibition greater than a predetermined threshold. A common starting point is a value greater than three times the standard deviation of the positive control wells (Mean_low + 3*SD_low).

  • Dose-Response Confirmation: All primary hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).[20] This is a critical step to eliminate false positives.

    • Create a 10-point, 3-fold serial dilution of the hit compound, starting at a high concentration (e.g., 50 µM).

    • Run the assay as described above with the diluted compound.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Orthogonal and Counter-Screening

To ensure that the observed activity is genuine and not an artifact of the assay technology, hits should be validated using an orthogonal assay.[20][21] This means using a different detection method to measure the same biological event.

  • Example Orthogonal Assay: If the primary screen was luminescence-based, an orthogonal assay could use a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Counter-Screen: A counter-screen is used to identify compounds that interfere with the assay technology itself. For the described assay, this would involve running the screen in the absence of the kinase enzyme to identify compounds that directly inhibit the ATP detection enzyme (e.g., luciferase) or quench the luminescent signal.[21]

Conclusion

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine represents a promising starting point for a high-throughput screening campaign due to its privileged pyrazole scaffold. By employing a systematic and rigorous workflow—encompassing careful assay development, robust statistical validation, and multi-step hit confirmation—researchers can effectively probe the biological activity of this compound. This structured approach minimizes the risk of false positives and ensures that the identified hits are of high quality, providing a solid foundation for subsequent lead optimization and drug discovery efforts.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Source: PubMed Central. URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: PubMed. URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: MDPI. URL: [Link]

  • Title: Z-factors. Source: BIT 479/579 High-throughput Discovery. URL: [Link]

  • Title: The Significance of Pyrazole Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Source: BellBrook Labs. URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad. URL: [Link]

  • Title: Assay performance and the Z'-factor in HTS. Source: Drug Target Review. URL: [Link]

  • Title: Practical Guidance for Small Molecule Screening. Source: Yale Center for Molecular Discovery. URL: [Link]

  • Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research. URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]

  • Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Resources for Assay Development and High Throughput Screening. Source: MSU Drug Discovery. URL: [Link]

  • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. Source: PubMed Central. URL: [Link]

  • Title: Design and implementation of high-throughput screening assays. Source: PubMed. URL: [Link]

  • Title: Preventing HIV misdiagnosis. Source: World Health Organization (WHO). URL: [Link]

  • Title: Establishing assays and small molecule screening facilities for Drug discovery programs. Source: National Centre for Biological Sciences. URL: [Link]

  • Title: N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Source: Pharmaffiliates. URL: [Link]

  • Title: (1-Methylpyrazol-3-yl)methanamine. Source: PubChem. URL: [Link]

  • Title: Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Source: ProQuest. URL: [Link]

  • Title: N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Source: Sunway Pharm Ltd. URL: [Link]

  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Source: MDPI. URL: [Link]

Sources

Application

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-methyl-1-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. This compound is a key heterocyclic building block in pharmaceutical synthesis, and a reliable analytical method is crucial for ensuring quality control throughout the drug development process. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water containing trifluoroacetic acid, with detection at 210 nm. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's suitability for its intended purpose.[1][2][3]

Introduction

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS 871825-57-9) is a substituted pyrazole derivative.[4][] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7][8] As an intermediate or building block, the purity and concentration of this amine directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its quantification is essential for release testing, stability studies, and overall quality control.

The development of an analytical procedure requires a systematic approach to ensure it is fit for its intended purpose.[9][10][11] This guide follows the principles outlined in the ICH Q14 guideline for Analytical Procedure Development, culminating in a full validation protocol as described in ICH Q2(R2).[2][9][12] The objective is to establish a method that is specific, linear, accurate, precise, and robust for the determination of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

Analyte & Method Development Strategy

Physicochemical Properties of the Analyte
  • Chemical Name: N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

  • Molecular Formula: C₆H₁₁N₃[][13]

  • Molecular Weight: 125.17 g/mol [][13]

  • Structure: Chemical structure of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

  • Properties: The presence of the pyrazole ring and the secondary amine group imparts moderate polarity to the molecule. The pyrazole ring system contains a chromophore that allows for ultraviolet (UV) detection. Its basic nature (pKa of the secondary amine) necessitates careful control of mobile phase pH to ensure consistent retention and good peak shape.

Rationale for Method Selection

Choice of Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the primary analytical technique.

  • Causality: The analyte's moderate polarity makes it an ideal candidate for retention on a non-polar stationary phase like C18. HPLC offers high resolution, sensitivity, and is the predominant technique used in pharmaceutical quality control for non-volatile or thermally labile compounds.[14] While Gas Chromatography (GC) could be considered, the analyte's polarity and potential for thermal degradation make HPLC a more robust choice.[15]

Detector Selection: A Photodiode Array (PDA) detector was chosen.

  • Causality: A PDA detector allows for the determination of the optimal detection wavelength (λ_max) and provides an assessment of peak purity, which is critical for specificity. Initial scans indicated strong absorbance around 210 nm, a common wavelength for heterocyclic systems lacking extensive conjugation.

Mobile Phase and Column Selection:

  • Column: An Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) column was selected. This is a general-purpose, robust column that provides good retention for a wide range of moderately polar compounds.[16]

  • Mobile Phase: A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile provides good elution strength and is UV transparent.

  • pH Modifier: 0.1% Trifluoroacetic Acid (TFA) was added to both the aqueous and organic phases. The secondary amine in the analyte can interact with residual silanols on the silica-based column, leading to peak tailing. The addition of TFA serves two purposes:

    • It lowers the pH of the mobile phase, protonating the amine group (R₂NH₂⁺), which ensures a single ionic state and consistent retention.

    • The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge on the analyte and further improving peak symmetry.[16][17]

Detailed Analytical Method Protocol

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and PDA Detector
Analytical Column Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm particle size)
Software OpenLab CDS or equivalent
Reagents Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Trifluoroacetic Acid (TFA, HPLC Grade)
Reference Standard N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (Purity ≥ 98%)
Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Filter and degas.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of acetonitrile. Filter and degas.

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Mobile Phase Isocratic: 80% Mobile Phase A / 20% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 210 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system hardware.
Theoretical Plates (N) ≥ 2000Measures column efficiency, ensuring adequate separation power.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose.[2][3][12]

Validation_Workflow cluster_ICH ICH Q2(R2) Validation Parameters Specificity Specificity (Peak Purity, Placebo) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness End Fit for Purpose Robustness->End Method Validated Start Analytical Method Developed Start->Specificity Validation_Summary Title Validation Parameter | Acceptance Criterion | Result Linearity Linearity (r²) ≥ 0.999 0.9998 Accuracy Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2% Repeatability Repeatability (%RSD) ≤ 2.0% 0.85% Intermediate Intermediate Precision (%RSD) ≤ 2.0% 1.15% Robustness Robustness SST Pass Passed

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of N,1-dimethyl-1H-pyrazole-3-methanamine in Human Plasma

Abstract This document details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,1-dimethyl-1H-pyrazole-3-methanamine in human plasma. The protocol herein...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,1-dimethyl-1H-pyrazole-3-methanamine in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed to meet the rigorous standards of regulated bioanalysis. The method employs a simple protein precipitation extraction procedure and reversed-phase chromatography, offering a reliable and high-throughput solution for pharmacokinetic and toxicokinetic studies. All procedural steps are grounded in established bioanalytical method validation principles as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Introduction

N,1-dimethyl-1H-pyrazole-3-methanamine is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a validated bioanalytical method is paramount for accurately characterizing its pharmacokinetic profile during drug development. The structure of N,1-dimethyl-1H-pyrazole-3-methanamine, a small, polar amine, presents unique challenges for retention on traditional reversed-phase liquid chromatography columns and can be susceptible to matrix effects in mass spectrometry.[5][6][7] This application note describes a proposed LC-MS/MS method designed to overcome these challenges, ensuring high sensitivity, specificity, and reproducibility. The principles outlined are based on extensive experience with similar small polar analytes and are in accordance with global regulatory guidelines.[2][4][8]

Experimental

Materials and Reagents
  • Analytes and Standards:

    • N,1-dimethyl-1H-pyrazole-3-methanamine reference standard (>98% purity)

    • Stable Isotope Labeled Internal Standard (SIL-IS): N,1-(dimethyl-d6)-1H-pyrazole-3-methanamine (>98% purity, 99% isotopic purity)

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

  • Biological Matrix:

    • Human plasma (K2EDTA anticoagulant), sourced from an accredited biobank.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

Chromatographic Conditions

The challenge with small, polar amines is achieving adequate retention on reversed-phase columns. The following conditions are a robust starting point.

ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Causality and Rationale: The C18 stationary phase provides a hydrophobic environment for retention. The acidic mobile phase (0.1% formic acid) ensures the primary amine of the analyte is protonated, leading to a consistent charge state and improved peak shape. A gradient elution is employed to ensure efficient elution of the analyte while minimizing run time. For particularly polar analytes where retention is still insufficient, the addition of an ion-pairing agent to the mobile phase could be explored, though this can lead to ion suppression and is recommended only if necessary.[5][6]

Mass Spectrometric Conditions

The mass spectrometer will be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Source Temperature 350 °C
Gas Flow (Desolvation) 10 L/min
MRM Transitions To be determined empirically

Rationale: Positive electrospray ionization (ESI+) is selected due to the basic nature of the amine functional group, which is readily protonated. The MRM mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[9] The exact m/z transitions must be determined by infusing a standard solution of N,1-dimethyl-1H-pyrazole-3-methanamine and its SIL-IS into the mass spectrometer to identify the parent ion and the most stable product ions after collision-induced dissociation.

Detailed Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of N,1-dimethyl-1H-pyrazole-3-methanamine and its SIL-IS into separate volumetric flasks. Dissolve in methanol to the final volume.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range would be 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

  • Aliquot: Pipette 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the SIL-IS working solution to all samples except for the blank matrix.

  • Precipitate: Add 200 µL of cold acetonitrile to each tube.

  • Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject: Inject the specified volume onto the LC-MS/MS system.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample is Add 10 µL SIL-IS plasma->is precip Add 200 µL Acetonitrile is->precip vortex Vortex 1 min precip->vortex centrifuge Centrifuge 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 5 µL transfer->inject To Autosampler lc Chromatographic Separation inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Sample preparation and analysis workflow.

Method Validation

A full validation of this method should be conducted in accordance with FDA and EMA guidelines.[1][2][3][4][10] The following parameters must be assessed:

Selectivity and Specificity

Analyze at least six different lots of blank human plasma to ensure no endogenous interferences are observed at the retention times of the analyte and IS.

Linearity and Range

The calibration curve should be linear over the specified range, with a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision

Intra- and inter-day accuracy and precision should be assessed by analyzing the QC samples in replicate (n=6) over at least three separate runs.

ParameterAcceptance Criteria
Accuracy Mean concentration within ±15% of nominal value (±20% for LLOQ)
Precision Coefficient of variation (%CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect

The matrix effect should be evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response in a pure solution. The CV of the matrix factor across different lots of plasma should be ≤ 15%.

Recovery

Extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

Stability

The stability of the analyte in plasma must be evaluated under various conditions:

  • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

  • Short-Term Stability: At room temperature.

  • Long-Term Stability: At the intended storage temperature (e.g., -80 °C).

  • Post-Preparative Stability: In the autosampler.

Validation Workflow Diagram:

G cluster_params Key Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Core parameters for bioanalytical method validation.

Conclusion

This application note provides a detailed protocol for a proposed LC-MS/MS method for the quantification of N,1-dimethyl-1H-pyrazole-3-methanamine in human plasma. The method is designed to be sensitive, specific, and high-throughput, making it suitable for regulated bioanalysis in support of drug development programs. The outlined validation strategy ensures that the method will generate reliable data that meets global regulatory expectations.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Paediatric Translational Research Infrastructure. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • National Institutes of Health. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubChem. (1,5-dimethyl-1H-pyrazol-3-yl)methanamine. [Link]

  • PubMed. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. [Link]

  • PubChem. N-[(1,3-Dimethyl-1H-Pyrazol-5-Yl)Methyl]-N-Methylamine. [Link]

  • National Institutes of Health. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. [Link]

  • Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [Link]

  • National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • PubChem. 1,5-dimethyl-1H-pyrazol-3-amine. [Link]

  • National Institutes of Health. CID 157050772. [Link]

  • ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. [Link]

Sources

Application

Application Notes and Protocols for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine in Neurobiology Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: Charting a Course for a Novel Pyrazole Derivative in Neurobiology The pyrazole scaffold is a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Charting a Course for a Novel Pyrazole Derivative in Neurobiology

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] Within the vast chemical space of pyrazole-containing molecules, N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS: 871825-57-9) emerges as a compound of interest for neurobiological research. While specific literature on the neurobiological applications of this particular molecule is nascent, its structural motifs suggest a potential role in modulating neural pathways, particularly those involved in neuroinflammation and neuroprotection.

This document serves as a comprehensive guide for the initial exploration of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine in a neurobiological context. We will operate on the hypothesis that, like other pyrazole derivatives, this compound may exhibit anti-neuroinflammatory and neuroprotective properties. The following protocols are designed to be a robust starting point for validating this hypothesis and elucidating the compound's mechanism of action. Our approach is grounded in established methodologies and aims to provide a self-validating framework for your research endeavors.

Compound Profile: N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

PropertyValueSource
CAS Number 871825-57-9[][3]
Molecular Formula C₆H₁₁N₃[][3]
Molecular Weight 125.17 g/mol []
IUPAC Name N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
Physical Form Liquid (at 2-8°C)
Purity ≥95% (typical)

Postulated Mechanism of Action: A Focus on Neuroinflammation

Neuroinflammation is a critical process in the pathogenesis of many neurodegenerative diseases. It is primarily mediated by glial cells, such as microglia and astrocytes, which, when activated, release a cascade of pro-inflammatory cytokines and other neurotoxic molecules.[4] Many pyrazole-containing compounds have been shown to possess anti-inflammatory properties.[1] Therefore, a plausible starting hypothesis is that N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine modulates neuroinflammatory signaling pathways.

A potential mechanism could involve the inhibition of key inflammatory transcription factors, such as NF-κB, or the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO) in activated microglia.

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces NFkB->Cytokines Induces Compound N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine Compound->MAPK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Postulated anti-neuroinflammatory mechanism of action.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the initial in vitro characterization of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

Protocol 1: Assessment of Anti-Neuroinflammatory Activity in Microglia

This protocol utilizes the BV-2 murine microglial cell line, a widely accepted model for studying neuroinflammation.[5] Lipopolysaccharide (LPS) is used to induce an inflammatory response.[5][6]

Objective: To determine the effect of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine on the production of pro-inflammatory mediators in LPS-stimulated microglial cells.

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Plating:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment and LPS Stimulation:

    • Prepare stock solutions of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

    • Pre-treat the cells with various concentrations of the compound for 2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.[5] Include vehicle-treated and unstimulated controls.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration (a stable metabolite of NO) using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's protocols.[7]

Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Quantify NO, TNF-α, and IL-6 concentrations from standard curves.

  • Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

G cluster_0 Experimental Workflow start Seed BV-2 Cells treat Pre-treat with Compound start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant cells Remaining Cells incubate->cells no_elisa NO & Cytokine Measurement (Griess & ELISA) supernatant->no_elisa mtt Cell Viability (MTT Assay) cells->mtt

Sources

Method

Application Notes and Protocols for Studying Protein-Ligand Interactions of N,1-dimethyl-1H-pyrazole-3-methanamine

Introduction: Unraveling the Molecular Dialogue Between N,1-dimethyl-1H-pyrazole-3-methanamine and its Protein Target In the landscape of contemporary drug discovery, the precise characterization of interactions between...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Molecular Dialogue Between N,1-dimethyl-1H-pyrazole-3-methanamine and its Protein Target

In the landscape of contemporary drug discovery, the precise characterization of interactions between small molecules and their protein targets is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to elucidate the binding characteristics of N,1-dimethyl-1H-pyrazole-3-methanamine, a novel pyrazole-containing compound, with a putative protein target. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes.[1][2] Therefore, a multi-faceted approach is essential to fully understand the affinity, kinetics, thermodynamics, and structural basis of this interaction.

This guide is structured to navigate the user from initial binding validation to in-depth biophysical and structural characterization, culminating in cellular target engagement verification. The protocols described herein are designed to be self-validating, with each step providing a layer of evidence to build a robust understanding of the molecular interactions at play.

I. Initial Assessment and Computational Prediction of Binding

Before embarking on extensive experimental work, in-silico methods can provide valuable insights into the potential interaction between N,1-dimethyl-1H-pyrazole-3-methanamine and its target protein.[3][4][5] These computational approaches are cost-effective and can guide experimental design.[5][6]

A. Physicochemical Properties of N,1-dimethyl-1H-pyrazole-3-methanamine
PropertyPredicted/Estimated ValueSignificance for Experimental Design
Molecular Weight ~125.17 g/mol Low molecular weight is ideal for fragment-based screening and biophysical methods.
LogP Estimated ~0.5Indicates good solubility in aqueous buffers, which is favorable for most binding assays.
pKa Estimated ~8.5-9.5 (amine)The charge state of the ligand will be pH-dependent; buffer pH should be controlled.
Structure N,1-dimethyl-1H-pyrazole-3-methanamineContains hydrogen bond donors and acceptors, and a heterocyclic ring for potential π-stacking interactions.
B. Molecular Docking: A Glimpse into the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[4][12] This technique can identify potential binding sites and key interacting residues.[1][13]

Protocol for Molecular Docking:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate charges to the protein atoms.

  • Ligand Preparation:

    • Generate the 3D structure of N,1-dimethyl-1H-pyrazole-3-methanamine.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the protein, either based on known active sites or by performing a blind docking to search the entire protein surface.

    • Utilize a docking algorithm (e.g., AutoDock Vina, Glide) to generate a series of possible binding poses.[13]

  • Analysis of Results:

    • Rank the poses based on their scoring function, which estimates the binding affinity.

    • Visually inspect the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues.[14]

cluster_0 Computational Workflow PDB Protein Structure (PDB/Model) Prep Preparation (Add Hydrogens, Charges) PDB->Prep Ligand Ligand Structure (SDF/MOL2) Ligand->Prep Dock Molecular Docking (e.g., AutoDock Vina) Prep->Dock Analysis Pose Analysis & Scoring Dock->Analysis

Caption: Workflow for computational docking studies.

II. Biophysical Characterization of the Protein-Ligand Interaction

A. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free technique that measures binding events in real-time, providing kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD).[15][16][17][18]

Protocol for SPR Analysis:

  • Immobilization of the Target Protein:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the target protein onto the chip surface via amine coupling or other appropriate chemistry.

    • The goal is to achieve a response unit (RU) level that will provide a good signal-to-noise ratio without causing mass transport limitations.

  • Binding Analysis:

    • Prepare a series of dilutions of N,1-dimethyl-1H-pyrazole-3-methanamine in a suitable running buffer (e.g., HBS-EP+).

    • Inject the ligand solutions over the immobilized protein surface, starting with the lowest concentration.

    • Include a buffer-only injection for double referencing.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[18]

cluster_1 SPR Experimental Workflow Immobilize Immobilize Protein on Sensor Chip Inject Inject Ligand at Various Concentrations Immobilize->Inject Detect Detect Change in Refractive Index Inject->Detect Analyze Analyze Sensorgram (ka, kd, KD) Detect->Analyze

Caption: A streamlined workflow for SPR experiments.

B. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[19][20][21]

Protocol for ITC Analysis:

  • Sample Preparation:

    • Dialyze both the protein and N,1-dimethyl-1H-pyrazole-3-methanamine into the same buffer to minimize heats of dilution.[22]

    • Degas the samples to prevent air bubbles in the calorimeter.[23]

    • Accurately determine the concentrations of both the protein and ligand.

  • Titration:

    • Typically, the protein solution is placed in the sample cell, and the ligand solution is loaded into the injection syringe.[22]

    • Perform a series of small injections of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Fit the integrated data to a suitable binding model to determine n, KD, and ΔH. The change in entropy (ΔS) can then be calculated.[21]

Thermodynamic ParameterHypothetical ValueInterpretation
KD 10 µMModerate affinity, typical for an initial hit compound.
n 1.1Stoichiometry of approximately 1:1, suggesting one ligand binds per protein monomer.
ΔH -5 kcal/molThe binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions.
TΔS +2 kcal/molThe binding is entropically opposed, possibly due to conformational restriction of the ligand upon binding.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights

NMR spectroscopy can provide detailed information about the binding interface at the atomic level.[24][25][26][27][28] Ligand-observe NMR experiments are particularly useful for detecting weak interactions.

Protocol for Ligand-Observed NMR:

  • Sample Preparation:

    • Prepare a sample of N,1-dimethyl-1H-pyrazole-3-methanamine in a suitable deuterated buffer.

    • Prepare a stock solution of the target protein in the same buffer.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the ligand alone.

    • Titrate in increasing amounts of the target protein and acquire a spectrum at each point.

  • Data Analysis:

    • Monitor for changes in the ligand's NMR signals, such as chemical shift perturbations or line broadening. These changes indicate which parts of the ligand are involved in the interaction with the protein.

III. Structural Elucidation of the Protein-Ligand Complex

To gain a high-resolution understanding of the binding mode, structural biology techniques are indispensable.

A. X-ray Crystallography: The Gold Standard

X-ray crystallography can provide an atomic-level 3D structure of the protein-ligand complex, revealing the precise binding orientation and interactions.[29][30][31][32][33]

Protocol for Co-crystallization:

  • Complex Formation:

    • Incubate the purified target protein with an excess of N,1-dimethyl-1H-pyrazole-3-methanamine to ensure saturation of the binding sites.[34]

  • Crystallization Screening:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to identify conditions that yield well-diffracting crystals of the complex.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from a suitable crystal.

    • Process the data and solve the structure of the protein-ligand complex.

cluster_2 X-ray Crystallography Workflow Complex Form Protein-Ligand Complex Screen Crystallization Screening Complex->Screen Crystal Obtain Diffracting Crystals Screen->Crystal Data X-ray Diffraction Data Collection Crystal->Data Solve Solve 3D Structure Data->Solve

Caption: General workflow for X-ray crystallography.

IV. Cellular Target Engagement

Confirming that the ligand binds to its intended target in a cellular environment is a critical step in drug discovery.

A. Cellular Thermal Shift Assay (CETSA): In-Cell Target Binding

CETSA is a powerful method to assess target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.[35][36][37][38][39]

Protocol for CETSA:

  • Cell Treatment:

    • Treat cultured cells with N,1-dimethyl-1H-pyrazole-3-methanamine or a vehicle control.

  • Thermal Challenge:

    • Heat the cell lysates to a range of temperatures.

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions.

    • Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.[36]

V. Concluding Remarks

The comprehensive characterization of the interaction between N,1-dimethyl-1H-pyrazole-3-methanamine and its protein target requires a multi-pronged approach. By integrating computational, biophysical, structural, and cellular methods, researchers can build a detailed and robust understanding of the binding event. This knowledge is crucial for guiding lead optimization efforts and ultimately for the development of novel therapeutics.

References

  • Angius, F., et al. (2019). Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. Springer Nature Experiments. [Link]

  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Bioluminescence resonance energy transfer (BRET) imaging of protein–protein interactions within deep tissues of living subjects. (2011). PNAS. [Link]

  • Monitoring protein-protein interactions in living cells by bioluminescence resonance energy transfer (BRET) - PubMed. (2006). National Institutes of Health. [Link]

  • Bioluminescence Resonance Energy Transfer System for Measuring Dynamic Protein-Protein Interactions in Bacteria. (2014). mBio. [Link]

  • Navratilova, I., et al. (2011). Protein-Ligand Interactions Using SPR Systems. Methods in Molecular Biology. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed. (n.d.). National Institutes of Health. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (n.d.). SpringerLink. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018). YorkSpace. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. (n.d.). National Institutes of Health. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry | Request PDF. (2025). ResearchGate. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online. [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. (n.d.). ACS Publications. [Link]

  • Application of NMR in drug discovery - researchmap. (n.d.). researchmap. [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (n.d.). Walsh Medical Media. [Link]

  • Studying protein-ligand interactions using X-ray crystallography - PubMed. (n.d.). National Institutes of Health. [Link]

  • X-ray crystallography of protein-ligand interactions - PubMed. (n.d.). National Institutes of Health. [Link]

  • Protein X-ray Crystallography and Drug Discovery. (n.d.). MDPI. [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). SpringerLink. [Link]

  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). National Center for Biotechnology Information. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). National Institutes of Health. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. (2023). Labinsights. [Link]

  • Computational evaluation of protein – small molecule binding - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PubMed Central. (2025). National Institutes of Health. [Link]

  • Protein Small Molecule Interactions. (n.d.). Vajda Lab. [Link]

  • Computational Approaches for Studying Protein-Ligand Interactions. (2023). Hilaris Publisher. [Link]

  • [PDF] Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. (2016). Semantic Scholar. [Link]

  • Physics-based methods for studying protein-ligand interactions - PubMed - NIH. (n.d.). National Institutes of Health. [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.). Longdom Publishing. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Technology Networks. [Link]

  • Methods for Probing Ligand-Target Interactions. (2020). Frontiers. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (2014). National Institutes of Health. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. (n.d.). National Institutes of Health. [Link]

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (n.d.). ScienceDirect. [Link]

  • Protein–ligand interactions of the promising bis‐pyrazole hydrazides... (n.d.). ResearchGate. [Link]

  • Molecular interactions of the pyrazole derivatives with the active site of protein. (n.d.). ResearchGate. [Link]

  • CID 157050772 | C10H16N4. (n.d.). PubChem. [Link]

  • (1,5-dimethyl-1H-pyrazol-3-yl)methanamine. (n.d.). PubChem. [Link]

  • 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3. (n.d.). PubChem. [Link]

  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. (n.d.). Pharmaffiliates. [Link]

  • 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O. (n.d.). PubChem. [Link]

Sources

Application

"N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine in animal models of disease"

As a Senior Application Scientist, this guide provides a comprehensive overview of the preclinical evaluation of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine , a novel investigational compound. Given the limited dire...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the preclinical evaluation of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine , a novel investigational compound. Given the limited direct literature on this specific molecule, we will proceed by positing a scientifically plausible mechanism of action based on its structural features—specifically, the pyrazole moiety common in neuroactive agents.

For the purposes of this guide, we will hypothesize that N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (hereafter referred to as "PYR-MET") acts as a potent and selective histamine H3 receptor (H3R) inverse agonist . This application note will, therefore, serve as a detailed framework for researchers investigating novel H3R-targeting compounds in animal models of cognitive impairment and narcolepsy.

PART 1: Scientific Background and Rationale

The Histamine H3 Receptor: A Key Modulator of Neurotransmission

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2][3] Crucially, H3Rs also act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and glutamate.[1][2]

Many H3Rs exhibit high constitutive activity, meaning they can signal without being bound by an agonist.[2] This tonic inhibitory influence on neurotransmitter release presents a significant opportunity for therapeutic intervention.

PYR-MET: A Hypothesized H3R Inverse Agonist

An inverse agonist is a compound that binds to the same receptor as an agonist but induces an opposite pharmacological response. In the context of the constitutively active H3R, an inverse agonist would not only block the effects of histamine but also suppress the receptor's baseline activity. This dual action is expected to disinhibit the release of histamine and other neurotransmitters, leading to enhanced wakefulness and improved cognitive function.[4]

The therapeutic potential for H3R antagonists/inverse agonists is being actively explored for several CNS disorders, including Alzheimer's disease, ADHD, schizophrenia, and narcolepsy.[2][5] This guide outlines protocols to test the efficacy of PYR-MET in validated animal models relevant to these conditions.

Proposed Mechanism of Action

The proposed mechanism involves PYR-MET binding to H3 autoreceptors and heteroreceptors, reducing their inhibitory signaling. This leads to an increase in the synaptic concentrations of histamine and acetylcholine in cortical and hippocampal regions, which are critical for arousal and memory formation.

PYR-MET_Mechanism_of_Action cluster_pre Presynaptic Histaminergic Neuron cluster_post Presynaptic Cholinergic Neuron PYR_MET PYR-MET H3R_Auto H3R Autoreceptor (Constitutively Active) PYR_MET->H3R_Auto Binds & Inhibits (Inverse Agonism) H3R_Hetero H3R Heteroreceptor (Constitutively Active) PYR_MET->H3R_Hetero Binds & Inhibits (Inverse Agonism) Histamine_Vesicle Histamine Vesicles H3R_Auto->Histamine_Vesicle Tonic Inhibition (-) Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Histamine_Release->H3R_Hetero Binds & Inhibits (-) Wakefulness Wakefulness Histamine_Release->Wakefulness Promotes (+) ACh_Vesicle Acetylcholine Vesicles H3R_Hetero->ACh_Vesicle Tonic Inhibition (-) ACh_Release ACh Release ACh_Vesicle->ACh_Release Cognition Cognition ACh_Release->Cognition Enhances (+)

Caption: Proposed mechanism of PYR-MET as an H3R inverse agonist.

PART 2: Application Notes for In Vivo Studies

Compound Formulation and Administration

The successful delivery of PYR-MET is critical for obtaining reliable and reproducible data. All substances administered parenterally must be sterile and ideally isotonic, with a pH close to physiological levels (6.8-7.2).[6]

Protocol 2.1.1: Solution for Parenteral Injection (IP, SC)

  • Vehicle Selection: Determine the solubility of PYR-MET. Start with sterile saline (0.9% NaCl). If solubility is low, consider a vehicle of 5% DMSO, 40% PEG300, and 55% sterile water.

  • Preparation:

    • Weigh the required amount of PYR-MET hydrochloride salt.

    • If using a co-solvent vehicle, first dissolve the compound in DMSO.

    • Sequentially add PEG300 and then water, vortexing between each addition until the solution is clear.

    • Adjust the final pH to between 6.0 and 7.5 if necessary.

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution at 4°C for short-term use (up to 1 week) or aliquot and freeze at -20°C for long-term storage. Protect from light.

Protocol 2.1.2: Suspension for Oral Gavage (PO) For compounds with poor aqueous solubility, an oral suspension is appropriate.

  • Vehicle Selection: A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.

  • Preparation:

    • Weigh the required amount of PYR-MET.

    • Create a smooth paste by levigating the powder with a small amount of the vehicle.

    • Gradually add the remaining vehicle while stirring or sonicating to ensure a uniform suspension.

  • Administration: Use a fresh suspension for each experiment. Ensure it is thoroughly mixed before drawing each dose.

Recommended Dosing and Administration Routes

The choice of administration route depends on the desired absorption rate and experimental design. The general absorption rate is IV > IP > IM > SC > PO.[7] The following table provides recommended volumes for mice and rats.

RouteSpeciesMax VolumeNeedle GaugeNotes
Intraperitoneal (IP) Mouse10 mL/kg25-27 GInject into the lower abdominal quadrant to avoid the bladder.[6]
Rat10 mL/kg23-25 GAspirate before injecting to prevent accidental organ damage.[6]
Subcutaneous (SC) Mouse10 mL/kg25-27 GInject into the loose skin over the back/scruff.
Rat5 mL/kg23-25 GUse multiple sites if the volume is large.
Oral Gavage (PO) Mouse10 mL/kg20-22 G (flexible)Ensure proper restraint and needle placement to avoid esophageal perforation.[8]
Rat10 mL/kg15-18 G (flexible)Measure the gavage needle length from the mouth to the last rib.[8]

Volumes are based on standard guidelines.[6][7] Always use the smallest effective volume.

PART 3: Experimental Protocols

Protocol: Evaluating Pro-Cognitive Effects in a Scopolamine-Induced Amnesia Model

This protocol uses the Novel Object Recognition (NOR) task, which leverages the innate tendency of rodents to explore novel objects over familiar ones. It is a robust test for learning and memory.

NOR_Workflow cluster_phase1 Phase 1: Habituation (Day 1-2) cluster_phase2 Phase 2: Training (Day 3) cluster_phase3 Phase 3: Testing (Day 3) cluster_analysis Phase 4: Data Analysis P1_1 Place rat in empty NOR arena P1_2 Allow free exploration (10 min/day) P1_1->P1_2 P2_1 Administer Vehicle or PYR-MET (e.g., 1, 3, 10 mg/kg, IP) P2_2 Administer Scopolamine (1 mg/kg, IP) (30 min post-drug) P2_1->P2_2 P2_3 Place rat in arena with two identical objects (A1, A2) P2_2->P2_3 P2_4 Allow exploration (5 min) P2_3->P2_4 P3_1 Return rat to home cage (Inter-trial interval: 1 hr) P3_2 Replace one object with a novel one (A1, B) P3_1->P3_2 P3_3 Place rat back in arena P3_2->P3_3 P3_4 Record exploration (5 min) P3_3->P3_4 Data_Analysis Data_Analysis P3_4->Data_Analysis Analysis_1 Score time exploring familiar (Tf) vs. novel (Tn) object Analysis_2 Calculate Discrimination Index (DI): (Tn - Tf) / (Tn + Tf)

Caption: Experimental workflow for the Novel Object Recognition (NOR) task.

Methodology:

  • Animals: Adult male Sprague-Dawley rats (250-300g). House 2-3 per cage with ad libitum access to food and water.

  • Habituation (Day 1-2): Place each rat in the empty testing arena (a 50x50x50 cm open field) for 10 minutes each day to acclimate them to the environment.

  • Treatment Groups (n=10-12 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Scopolamine (1 mg/kg)

    • Group 3: PYR-MET (1 mg/kg) + Scopolamine

    • Group 4: PYR-MET (3 mg/kg) + Scopolamine

    • Group 5: PYR-MET (10 mg/kg) + Scopolamine

    • Group 6 (Positive Control): Donepezil (1 mg/kg) + Scopolamine

  • Training (Day 3):

    • Administer PYR-MET, vehicle, or donepezil via intraperitoneal (IP) injection.

    • After 30 minutes, administer scopolamine (or saline) via IP injection.

    • After another 30 minutes, place the rat in the arena containing two identical objects for a 5-minute exploration period. Exploration is defined as the nose pointing at the object within a 2 cm distance.

  • Testing (Day 3):

    • After a 1-hour inter-trial interval, return the rat to the arena where one of the familiar objects has been replaced with a novel one.

    • Record the exploration time for both the familiar and novel objects over a 5-minute period using an automated video-tracking system.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) for each animal: DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar).

    • A DI significantly above zero indicates successful memory. Scopolamine is expected to reduce the DI to near zero. A therapeutic effect is observed if PYR-MET treatment restores the DI to a level significantly higher than the scopolamine-only group.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Protocol: Assessing Wake-Promoting Effects

This protocol uses locomotor activity as a surrogate measure for wakefulness in mice. An increase in activity during the light phase (normal sleep period) following sleep deprivation indicates a wake-promoting effect.

Methodology:

  • Animals: Adult male C57BL/6 mice (25-30g). Individually house mice in cages equipped with infrared beam-based activity monitors. Maintain a 12:12 light/dark cycle.

  • Habituation: Allow mice to acclimate to the activity monitoring cages for at least 48 hours before the experiment begins.

  • Experimental Procedure:

    • Baseline: Record baseline locomotor activity for 24 hours.

    • Sleep Deprivation: At the onset of the light cycle (the normal sleep period), sleep-deprive the mice for 6 hours using the gentle handling method (e.g., introducing novel objects, tapping the cage). This method avoids excessive stress.

    • Dosing: Immediately after sleep deprivation, administer PYR-MET (e.g., 3, 10, 30 mg/kg, PO) or vehicle. A positive control, such as modafinil (100 mg/kg, PO), should be included.

    • Monitoring: Immediately return mice to their cages and record locomotor activity continuously for the next 6 hours of the light phase.

  • Data Analysis:

    • Quantify total locomotor activity (e.g., total beam breaks or distance traveled) in 1-hour bins for the 6-hour post-dosing period.

    • Compare the activity levels of the PYR-MET treated groups to the vehicle-treated group using a two-way repeated measures ANOVA (Treatment x Time).

PART 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear tables and graphs.

Table 1: Example Data from Novel Object Recognition Task

Treatment GroupNDiscrimination Index (Mean ± SEM)p-value vs. Veh+Scop
Vehicle + Saline120.45 ± 0.05<0.001
Vehicle + Scopolamine120.03 ± 0.04-
PYR-MET (1 mg/kg) + Scop120.15 ± 0.06>0.05
PYR-MET (3 mg/kg) + Scop120.31 ± 0.05<0.05
PYR-MET (10 mg/kg) + Scop120.41 ± 0.06<0.001
Donepezil (1 mg/kg) + Scop120.38 ± 0.05<0.01

Interpretation: The hypothetical data above would suggest that PYR-MET dose-dependently reverses the cognitive deficit induced by scopolamine, with the 3 and 10 mg/kg doses showing a significant pro-cognitive effect.

Table 2: Example Data from Wake-Promoting Assay

Treatment GroupNTotal Locomotor Activity (Counts, Mean ± SEM)% Increase vs. Vehicle
Vehicle1015,400 ± 1,200-
PYR-MET (3 mg/kg)1019,800 ± 1,50028%
PYR-MET (10 mg/kg)1028,600 ± 2,100*86%
PYR-MET (30 mg/kg)1035,100 ± 2,500 128%
Modafinil (100 mg/kg)1033,500 ± 2,300117%

*p<0.05, *p<0.01 vs. Vehicle

Interpretation: This sample data would indicate that PYR-MET significantly increases locomotor activity during the normal sleep phase, suggesting a potent wake-promoting effect comparable to the positive control, modafinil.

PART 5: Trustworthiness and Self-Validation

To ensure the integrity of the findings, every protocol must incorporate self-validating systems:

  • Controls: Always include a vehicle control to account for injection stress and vehicle effects, and a positive control (a known active compound) to validate the assay's sensitivity.[9]

  • Blinding and Randomization: The experimenter administering the compound and scoring the behavior should be blind to the treatment conditions. Animals should be randomly assigned to treatment groups.

  • Confounding Factors: In cognitive tests, it is crucial to confirm that the compound does not independently alter locomotor activity or induce anxiety, which could confound the interpretation of memory performance.[9] Separate tests, like an open field test, should be run to rule out such effects.

By adhering to these rigorous principles, researchers can confidently evaluate the therapeutic potential of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (PYR-MET) and other novel compounds in relevant animal models of disease.

References

  • Research Compliance & Animal Care and Use Office. (n.d.). Routes and Volumes of Administration in Mice. University of South Florida. [Link]

  • Research Compliance Office. (2025). Intranasal and Oral Administration in Rodents. University of Nevada, Las Vegas. [Link]

  • Wikipedia. (2024). Methenamine. [Link]

  • Singh, A., et al. (2024). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Pharmaceuticals. [Link]

  • ResearchGate. (2011). The protocol of animal model (experimental design). Rats were injected...[Link]

  • Pharmaffiliates. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [Link]

  • University of Iowa Animal Care and Use Committee. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. [Link]

  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. [Link]

  • Gould, T. D. (2020). Methodological Considerations for Optimizing and Validating Behavioral Assays. Current Protocols in Neuroscience. [Link]

  • Sadek, B., et al. (2019). Histamine H3 receptor antagonists/inverse agonists: Where do they go? Pharmacology & Therapeutics. [Link]

  • Singh, P., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abu-El-Asrar, R., et al. (2013). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience. [Link]

  • Leurs, R., et al. (1998). Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in Pharmacological Sciences. [Link]

  • RxList. (2021). How Do Histamine Antagonist-Inverse Agonists Work?[Link]

  • Carmichael, S. T. (2012). Animal Models of Neurological Disorders. Neurotherapeutics. [Link]

  • El-Mansoury, B., et al. (2023). Neurobehavioral Tests in Preclinical Studies of Hepatic Encephalopathy. Neuromethods. [Link]

  • Sadek, B., & Stark, H. (2019). Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice. Frontiers in Pharmacology. [Link]

  • Agim Uslu, Z. S. (2021). Recent advancements in behavioral testing in rodents. MethodsX. [Link]

  • Noetzel, M. J., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chesselet, M. F. (2023). A New Look at Animal Models of Neurological Disorders. Neurotherapeutics. [Link]

  • MDPI. (n.d.). Modeling Neurological Disorders in Experimental Animals: New Insights and Emerging Roles. [Link]

  • Darbà, J., & Kgidara, A. (2012). Approaches to Measuring the Effects of Wake-Promoting Drugs: A Focus on Cognitive Function. Journal of Clinical Sleep Medicine. [Link]

  • Wiegmann, D. A., et al. (1996). Methamphetamine effects on cognitive processing during extended wakefulness. The International Journal of Aviation Psychology. [Link]

  • Hart, C. L., et al. (2012). Is Cognitive Functioning Impaired in Methamphetamine Users? A Critical Review. Neuropsychopharmacology. [Link]

  • Verdejo-García, A., & Pérez-García, M. (2007). Cognitive impairment in substance abuse. Revista de Neurología. [Link]

  • Al-Awar, M. S., et al. (2024). Morin Mitigates Methamphetamine-Induced Neurotoxicity: Effects on Motor and Cognitive Function. Cureus. [Link]

Sources

Method

Application Note &amp; Protocols: Formulation of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine for In Vivo Studies

Abstract This document provides a comprehensive guide for the systematic development of formulations for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS: 871825-57-9), a novel pyrazole-containing compound, intended...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the systematic development of formulations for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS: 871825-57-9), a novel pyrazole-containing compound, intended for in vivo research. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities.[1][2] However, like many small molecule drug candidates, they can present formulation challenges such as poor aqueous solubility.[3] This guide details a logical, step-by-step workflow from initial physicochemical assessment to the preparation of various formulation types suitable for preclinical animal studies. The protocols herein are designed to be self-validating, emphasizing stability, safety, and reproducibility to ensure reliable pharmacological and pharmacokinetic outcomes.

Introduction and Compound Overview

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a small molecule featuring a substituted pyrazole ring. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting its therapeutic potential.[4] The successful in vivo evaluation of any new chemical entity is fundamentally dependent on an appropriate formulation that ensures consistent bioavailability and minimizes vehicle-related artifacts.

The structure of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine contains a secondary amine and two tertiary nitrogen atoms within the pyrazole ring, suggesting the presence of basic centers that can be protonated. This is a critical feature to exploit during formulation development.

Table 1: Physicochemical Properties of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

PropertyValueSource / Note
CAS Number 871825-57-9Pharmaffiliates[5], Sunway Pharm Ltd[6]
Molecular Formula C₆H₁₁N₃Pharmaffiliates[5], BOC Sciences[]
Molecular Weight 125.17 - 125.18 g/mol Pharmaffiliates[5], Sunway Pharm Ltd[6]
Predicted Basicity The secondary amine and pyrazole nitrogens are potential basic centers, making the molecule a candidate for salt formation at acidic pH.Inferred from chemical structure.
Predicted Solubility A related, slightly more polar compound, (1-methylpyrazol-3-yl)methanamine, has a calculated XLogP3 of -0.9, suggesting some degree of water solubility.[8] The target compound's solubility must be empirically determined.PubChem[8]

Pre-Formulation Assessment: The Foundation of a Robust Formulation

Before attempting to prepare a dosing solution, a systematic pre-formulation assessment is essential. This stage aims to characterize the physicochemical properties of the compound to guide the selection of an appropriate formulation strategy.

Causality of Pre-Formulation Studies

Understanding the compound's intrinsic properties is not merely an academic exercise. Solubility dictates the achievable concentration, pKa informs the potential for pH modification, and stability determines the formulation's shelf-life and handling requirements. Skipping this stage often leads to failed experiments due to drug precipitation, poor exposure, or vehicle-induced toxicity.

Pre-Formulation Workflow

The following workflow provides a logical progression for characterizing a new compound like N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

Preformulation_Workflow start Receive Compound (N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine) char Physicochemical Characterization start->char sol_screen Aqueous & Organic Solubility Screening char->sol_screen ph_sol pH-Solubility Profile char->ph_sol stability Short-Term Stability (Solution & Solid State) char->stability analysis Analyze Data sol_screen->analysis ph_sol->analysis stability->analysis strategy Select Formulation Strategy (e.g., Aqueous Salt, Co-solvent, Cyclodextrin) analysis->strategy

Caption: Pre-formulation assessment workflow.

Formulation Strategy and Vehicle Selection

The primary goal is to develop a simple, safe, and homogenous formulation. The choice of vehicle and strategy is dictated by the route of administration and the compound's properties determined during pre-formulation.

Decision-Making Framework

Based on the solubility data, a decision can be made. The amine functional groups in N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine make pH adjustment a primary and highly attractive strategy.

Formulation_Decision_Tree q1 Is compound soluble (> target conc.) in acidic aqueous buffer (e.g., pH 4-5)? a1_yes Use Protocol 1: Aqueous Salt Solution q1->a1_yes Yes q2 Is compound soluble in a GRAS co-solvent (e.g., PEG400, PG)? q1->q2 No a2_yes Use Protocol 2: Co-Solvent Formulation q2->a2_yes Yes q3 Is solubility poor in all common systems? q2->q3 No a3_yes Use Protocol 3: Cyclodextrin Formulation q3->a3_yes Yes a3_no Consider Suspension (for PO/SC routes) q3->a3_no No

Caption: Decision tree for formulation strategy selection.

Common Excipients for Preclinical Formulations

The selection of excipients is critical. The following table summarizes common choices for injectable or oral solutions.

Table 2: Common Excipients for Preclinical In Vivo Formulations

Excipient ClassExampleTypical Concentration (%)RouteRationale & Remarks
Primary Solvent DMSO5 - 10%IV, IP, POExcellent solubilizing power. Must be kept low due to potential toxicity and inflammation.[3]
Co-solvent PEG40010 - 40%IV, IP, POGenerally safe, increases solubility of hydrophobic compounds. Can cause viscosity to increase.[3]
Co-solvent Propylene Glycol (PG)10 - 40%IV, IP, POGood solvent, less viscous than PEG400.
Surfactant Tween-801 - 5%IV, IP, PONon-ionic surfactant, improves wetting and prevents precipitation upon dilution in blood.[3]
Complexing Agent HP-β-CD10 - 40% (w/v)IV, IP, POForms inclusion complexes to enhance aqueous solubility. Excellent for reducing organic solvent load.[3]
Aqueous Vehicle Saline (0.9% NaCl)q.s. to 100%IV, IP, POIsotonic, standard vehicle for final dilution.[3]
Aqueous Vehicle 5% Dextrose in Water (D5W)q.s. to 100%IV, IP, POAlternative isotonic vehicle, useful if chloride ions are incompatible with the compound.[3]

Experimental Protocols

Safety Precaution: Always handle N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The parent amine may be corrosive or irritating.[8]

Protocol 1: Preparation of an Aqueous Salt Solution (for IV/IP)

Rationale: This is the simplest and often preferred formulation if the compound is sufficiently soluble. By protonating the basic amine groups with an acid, an aqueous salt is formed, which typically has much higher water solubility.

Materials:

  • N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • 1N Hydrochloric Acid (HCl) or Citric Acid solution

  • pH meter

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound for the target concentration and final volume into a sterile vial.

  • Add Vehicle: Add approximately 80% of the final volume of the aqueous vehicle (e.g., WFI or Saline). Vortex the mixture. It will likely be a suspension or slurry.

  • pH Adjustment: While continuously monitoring with a calibrated pH meter, add the acid solution dropwise. Vortex between additions. The goal is to find the pH at which the compound fully dissolves. Continue adding acid until a clear, homogenous solution is achieved.

  • Record pH: Note the final pH of the clear solution. A target pH between 4 and 6 is generally well-tolerated for parenteral administration.

  • Final Volume Adjustment: Add the remaining vehicle to reach the final desired volume (q.s.) and vortex thoroughly.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is mandatory for intravenous administration.

  • Quality Control: Visually inspect the final solution for any particulates or haze against a black and a white background. Label the vial clearly with compound name, concentration, vehicle, pH, and date of preparation.

Protocol 2: Preparation of a Co-Solvent/Surfactant Formulation (for IV/IP/PO)

Rationale: This is a robust, general-purpose formulation for compounds with poor aqueous solubility that cannot be overcome by pH adjustment alone. The combination of DMSO, a co-solvent like PEG400, and a surfactant like Tween-80 is a widely used system.[3]

Materials:

  • N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

  • Dimethyl sulfoxide (DMSO), cell culture grade or higher

  • Polyethylene glycol 400 (PEG400), low-endotoxin

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile conical tubes or vials

  • Vortex mixer

Example Formulation (10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline):

  • Weigh Compound: Accurately weigh the required amount of the compound into a sterile conical tube.

  • Initial Solubilization: Add the required volume of DMSO (10% of final volume). Vortex vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid this step.[3]

  • Add Surfactant: Add the required volume of Tween-80 (5% of final volume). Vortex until the solution is homogenous.

  • Add Co-solvent: Add the required volume of PEG400 (40% of final volume). Vortex thoroughly until the solution is clear and uniform.

  • Final Dilution: Slowly add the sterile saline (45% of final volume) to the organic mixture while vortexing. Add the saline in aliquots to avoid shocking the system and causing precipitation.

  • Quality Control: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation or phase separation. Prepare this formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C and re-equilibrate to room temperature and inspect before use.[3]

Protocol 3: Preparation of a Cyclodextrin-Based Formulation (for IV/IP)

Rationale: This approach is ideal when minimizing organic solvents is desirable, either to avoid vehicle-related toxicity or because the compound is unstable in them. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cone-shaped molecule that can encapsulate the drug, shielding it from the aqueous environment and increasing its apparent solubility.[3]

Materials:

  • N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile 5% Dextrose in Water (D5W) or Saline

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Vehicle: In a sterile vial, weigh the required amount of HP-β-CD (e.g., to make a 20-40% w/v solution). Add the required volume of D5W or Saline. Vortex or sonicate until the HP-β-CD is completely dissolved. This may take some time.

  • Add Compound: Weigh the required amount of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine and add it directly to the pre-formed cyclodextrin solution.

  • Promote Complexation: Cap the vial and vortex vigorously for an extended period (30-60 minutes). A rotating mixer or sonication bath can facilitate the formation of the inclusion complex. The goal is to achieve a visually clear solution.

  • Sterile Filtration: Once dissolved, draw the solution into a sterile syringe and filter it through a 0.22 µm sterile filter into the final sterile dosing vial.

  • Quality Control: Visually inspect the final solution. This formulation is often more stable than co-solvent systems but should still be prepared fresh or with validated short-term storage conditions.

Conclusion

The development of a suitable in vivo formulation for a novel compound like N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a critical step that directly impacts the quality and interpretability of subsequent preclinical data. The structural presence of basic amines strongly suggests that a simple, pH-adjusted aqueous salt solution (Protocol 1) should be the first and most preferred approach. Should solubility remain a challenge, systematic evaluation of co-solvent (Protocol 2) and cyclodextrin-based (Protocol 3) systems provides robust and well-established alternatives. By following a logical workflow of pre-formulation assessment and protocol-driven development, researchers can create safe, stable, and effective dosing solutions to advance their drug discovery programs.

References

  • PubChem. (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Available from: [Link]

  • Insuasty, B., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • ProQuest. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Available from: [Link]

  • Sunway Pharm Ltd. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Available from: [Link]

  • ResearchGate. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS 871825-57-9).[1][][3] This document is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS 871825-57-9).[1][][3] This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) based on established synthetic methodologies.

Our approach is centered on the most common and reliable synthetic pathway: a two-stage process involving the formation of a key aldehyde intermediate followed by reductive amination.

Overall Synthetic Workflow

The synthesis is typically achieved in two main stages, starting from commercially available precursors. This workflow is designed to maximize yield and purity while providing clear checkpoints for reaction monitoring.

G cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Reductive Amination A Methylhydrazine + 4-(Dimethylamino)-1,1-dimethoxy-3-buten-2-one B 1-Methyl-1H-pyrazole-3-carbaldehyde A->B  Cyclization &  Hydrolysis [2] D N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (Final Product) B->D  Reductive Amination  (e.g., NaBH(OAc)₃) [19] C Methylamine (CH₃NH₂) C->D

Caption: Overall two-stage synthesis pathway.

Part 1: Troubleshooting the Aldehyde Precursor Synthesis

The synthesis of the key intermediate, 1-methyl-1H-pyrazole-3-carbaldehyde , is the foundation of the entire process.[4] Issues in this stage will cascade and negatively impact the final step.

FAQ 1: My pyrazole cyclization reaction has a very low yield. What are the common causes?

Low yields in the formation of the pyrazole ring from methylhydrazine and a 1,3-dicarbonyl equivalent are often traced back to three critical areas: reagent handling, temperature control, and pH management during workup.

  • Reagent Quality: Methylhydrazine is toxic and can degrade. Use a fresh, properly stored bottle. The 1,3-dicarbonyl equivalent (e.g., 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one) should also be of high purity.

  • Temperature Control: The initial reaction with methylhydrazine is exothermic. A runaway reaction can lead to side-product formation.

    • Expert Insight: We strongly recommend adding the methylhydrazine dropwise to a cooled solution (ice bath) of aqueous NaOH.[5] This neutralizes the hydrazine salt as it's added and dissipates heat effectively, preventing the formation of undesired regioisomers or decomposition.

  • pH Adjustment during Workup: The workup protocol described in the literature involves acidification followed by basification.[5] Incorrect pH at either stage is a common failure point.

    • Acidification: After the initial reaction, the mixture is acidified (e.g., with HCl) to hydrolyze the acetal to the desired aldehyde. Insufficient acid will result in incomplete hydrolysis.

    • Basification: Before extraction, the pH must be raised (e.g., to pH 10 with K₂CO₃) to ensure the pyrazole product is in its free base form, maximizing its solubility in the organic extraction solvent (e.g., dichloromethane).[5] Use a pH meter for accuracy, as pH paper can be misleading in complex organic mixtures.

FAQ 2: I'm seeing multiple spots on my TLC after the workup for the aldehyde. What are they?

This typically indicates either incomplete reaction or the formation of side products.

  • Starting Material: A spot corresponding to the 1,3-dicarbonyl precursor suggests incomplete cyclization. Consider increasing the reaction time or ensuring the stoichiometry of methylhydrazine is correct.

  • Un-hydrolyzed Acetal: If a less polar spot is observed, it could be the un-hydrolyzed acetal intermediate. This points to insufficient acid or time during the hydrolysis step.

  • Regioisomers: While the 1,3-substitution is generally favored, improper temperature control can sometimes lead to the formation of the 1,5-disubstituted pyrazole isomer. These can be difficult to separate. Maintaining a low temperature during the initial addition of methylhydrazine is key to ensuring regioselectivity.

Part 2: Troubleshooting the Reductive Amination

This step converts the aldehyde into the target secondary amine using methylamine and a reducing agent.

FAQ 1: Which reducing agent should I use? What are the pros and cons?

The choice of reducing agent is critical for success. It influences whether the reaction can be done in one pot, the reaction time, and the side-product profile.

Reducing AgentProsConsBest For...
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imines/iminium ions.[6] Tolerant of mildly acidic conditions. Ideal for one-pot reactions.More expensive. Moisture-sensitive.One-pot procedures where the aldehyde, amine, and reducing agent are mixed together.
Sodium Cyanoborohydride (NaBH₃CN)Also selective for imines, works well at neutral to slightly acidic pH.Highly toxic (releases HCN gas in strong acid). Requires careful pH control.Controlled reactions where pH can be maintained between 6-7. Not recommended for general use due to toxicity.
Sodium Borohydride (NaBH₄)Inexpensive and readily available.Can reduce the starting aldehyde if not managed properly. Requires a two-step process.A two-step process: first form the imine, then add NaBH₄ in a protic solvent like methanol.
Hydrogenation (e.g., H₂/Pd-C)Clean reaction, high yields possible.Requires specialized high-pressure equipment. Potential for pyrazole ring reduction under harsh conditions.Scale-up applications where catalytic hydrogenation infrastructure is available.

Recommendation: For laboratory-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity and compatibility with a one-pot procedure, which simplifies the workflow.[6]

FAQ 2: My reductive amination is incomplete. How do I fix it?

This is a frequent issue, usually stemming from inefficient imine formation. The reduction step is typically fast; the rate-limiting step is the condensation of the aldehyde and methylamine to form the imine intermediate.

G Start Problem: Incomplete Reductive Amination Q1 Is imine formation being monitored? Start->Q1 A1_No Action: Monitor reaction by TLC/LCMS before adding reducing agent. This is a critical checkpoint. Q1->A1_No No A1_Yes Imine formation is confirmed. Q1->A1_Yes Yes End Success: Reaction should proceed to completion. A1_No->End Q2 Is your reducing agent active? A1_Yes->Q2 A2_No Action: Use a fresh, unopened bottle of NaBH(OAc)₃ or other hydride source. Store reagents under inert gas. Q2->A2_No No / Unsure A2_Yes Agent is fresh. Q2->A2_Yes Yes A2_No->End Q3 Is water present in the reaction? A2_Yes->Q3 A3_Yes Action: Use anhydrous solvents (e.g., DCM, DCE). Consider adding a dehydrating agent like anhydrous MgSO₄ during imine formation. Q3->A3_Yes Yes / Unsure A3_No Solvents are dry. Q3->A3_No No A3_Yes->End A3_No->End Re-evaluate stoichiometry and reaction time.

Caption: Troubleshooting decision tree for incomplete amination.

  • Causality: Imine formation is a reversible equilibrium reaction that produces water. According to Le Châtelier's principle, removing water will drive the reaction forward. Using an anhydrous solvent or a dehydrating agent can significantly improve the concentration of the imine available for reduction.[7]

  • Methylamine Source: Methylamine is often supplied as a solution in THF or water, or as the hydrochloride salt. If using the salt, a non-nucleophilic base (e.g., triethylamine) must be added to liberate the free amine for the reaction.[6] Ensure at least one equivalent of this base is used.

FAQ 3: How do I purify the final product? It seems volatile and difficult to handle.

The final product is a relatively low molecular weight, polar, and basic liquid amine, which can be challenging to purify via standard silica gel chromatography (streaking is common).

  • Distillation: If working on a sufficient scale (>1 g), vacuum distillation can be an effective purification method for the free base.

  • Acid-Base Extraction: A simple and effective initial cleanup involves an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the purified amine back into an organic solvent.

  • Salt Formation (Recommended): For ease of handling, long-term storage, and purification, converting the amine to a stable crystalline salt (e.g., hydrochloride) is highly recommended.[6] This is achieved by dissolving the purified free-base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in an organic solvent (e.g., HCl in dioxane). The resulting solid can be easily isolated by filtration and dried.

Part 3: Detailed Experimental Protocols

These protocols are based on validated literature procedures and incorporate best practices discussed in the troubleshooting sections.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde[5]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium hydroxide (17.0 g, 0.423 mol) in 225 mL of deionized water. Cool the solution to 0-5 °C using an ice bath.

  • Methylhydrazine Addition: Slowly add methylhydrazine (24 cm³, 0.423 mol) dropwise to the cold NaOH solution, maintaining the internal temperature below 10 °C.

  • Dicarbonyl Addition: After the addition is complete, slowly add 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one (73.3 g, 0.423 mol) dropwise at room temperature. Allow the reaction mixture to stir overnight at room temperature.

  • Hydrolysis: Cool the mixture and add 36% HCl (28.2 g, 0.278 mol). Stir for 1 hour.

  • Initial Extraction: Extract the mixture with dichloromethane (4 x 100 cm³). Combine the organic phases and dry over anhydrous sodium sulfate.

  • Final Hydrolysis & Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in 420 cm³ of 1M HCl aqueous solution and stir at room temperature for 3 hours to ensure complete hydrolysis of the acetal.

  • Basification & Extraction: Adjust the pH to ~10 using a 10% K₂CO₃ aqueous solution. Extract the product with dichloromethane (3 x 200 cm³).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by vacuum distillation to yield the product as a colorless liquid.

Protocol 2: Synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine[6]
  • Reaction Setup: To a solution of 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of methylamine (1.2 eq, e.g., as a 2M solution in THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC (a new, slightly less polar spot should appear, and the aldehyde spot should diminish).

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by vacuum distillation or converted directly to its hydrochloride salt for improved stability and handling.

References

  • ChemBK. (2024). 1-Methyl-1H-pyrazole-3-carbaldehyde. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ProQuest. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. [Link]

  • SlideShare. (n.d.). Unit 4 Pyrazole | PDF. [Link]

  • Arkivoc. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2014). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • CUTM Courseware. (n.d.). pyrazole.pdf. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ResearchGate. (2020). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]

  • Springer. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [Link]

Sources

Optimization

"purification challenges of N,1-dimethyl-1H-pyrazole-3-methanamine"

Welcome to the Technical Support Center for the purification of small molecules. This guide is dedicated to addressing the specific challenges encountered during the purification of N,1-dimethyl-1H-pyrazole-3-methanamine...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of small molecules. This guide is dedicated to addressing the specific challenges encountered during the purification of N,1-dimethyl-1H-pyrazole-3-methanamine and related polar aminopyrazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction to the Challenges

N,1-dimethyl-1H-pyrazole-3-methanamine is a polar, basic compound. This combination of properties presents a unique set of purification challenges. Its polarity makes it highly soluble in polar solvents, while the basic amine group can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor chromatographic performance. This guide will provide a structured approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of N,1-dimethyl-1H-pyrazole-3-methanamine.

Issue 1: Significant Product Loss During Aqueous Work-up

Symptom: After quenching your reaction and performing a liquid-liquid extraction, you observe a low yield of your desired product in the organic layer.

Root Cause Analysis: The high polarity of N,1-dimethyl-1H-pyrazole-3-methanamine, conferred by the pyrazole ring and the primary amine, can lead to significant partitioning into the aqueous phase, especially if the organic solvent is not sufficiently polar.

Troubleshooting Steps:

  • pH Adjustment of the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 9-10). This will keep your amine in its free base form, which is less water-soluble. You can use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and promoting its partitioning into the organic layer.

  • Choice of Organic Solvent: Use a more polar organic solvent for extraction. While diethyl ether or ethyl acetate are common, a solvent like dichloromethane (DCM) or a mixture of DCM with a more polar solvent might be more effective. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of the organic solvent to improve recovery.

  • Back Extraction: If your product is still in the aqueous layer, you can acidify the aqueous phase with an acid like hydrochloric acid (HCl) to a pH of ~2 to protonate the amine. Then, wash the aqueous layer with a non-polar organic solvent (like hexane or diethyl ether) to remove any non-basic, organic-soluble impurities. Finally, basify the aqueous layer again and extract your product with an appropriate organic solvent.

Issue 2: Severe Streaking and Poor Separation in Silica Gel Chromatography

Symptom: When running a flash column on silica gel, your product either streaks badly down the column, elutes as a very broad peak, or in worst-case scenarios, does not elute at all.

Root Cause Analysis: The basic amine group in your molecule strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong acid-base interaction leads to irreversible adsorption or slow, uneven elution, causing significant peak tailing.[1]

Troubleshooting & Optimization Protocol:

  • Mobile Phase Modification - The "Amine Trick":

    • Principle: Adding a small amount of a volatile amine to your eluent will "cap" the acidic silanol groups on the silica, preventing your target molecule from binding too strongly.[2][3]

    • Protocol:

      • Choose a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

      • To this solvent system, add 0.5-2% of a tertiary amine like triethylamine (TEA) or a base like ammonium hydroxide.[4]

      • Equilibrate your column with this modified mobile phase before loading your sample.

  • Alternative Stationary Phases:

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[2]

    • Amine-Functionalized Silica: These columns have an amine-functionalized surface, which is more compatible with basic analytes.[3]

    • Reversed-Phase Chromatography: This technique is well-suited for polar compounds. Using a C18 column with a mobile phase of acetonitrile/water or methanol/water can provide excellent separation.[2][4] Adjusting the pH of the mobile phase to be alkaline will ensure the amine is in its neutral form, leading to better retention and separation.[3]

Data Summary: Stationary Phase Selection
Stationary PhasePrinciple of SeparationProsCons
Silica Gel Normal Phase (Polar stationary phase)Inexpensive, widely availableStrong interaction with amines leading to tailing
Alumina (Basic) Normal PhaseLess acidic than silica, better for basic compounds[2]Can have variable activity
Amine-Functionalized Silica Normal PhaseExcellent for basic compounds, minimizes tailing[3]More expensive
Reversed-Phase (C18) Reversed Phase (Non-polar stationary phase)Ideal for polar compounds, excellent resolution[2][4]Requires aqueous mobile phases, may need pH adjustment
Issue 3: Difficulty Removing Polar, Non-Basic Impurities

Symptom: Your purified product is contaminated with impurities that have similar polarity but are not basic.

Root Cause Analysis: Standard chromatographic methods separate based on polarity, so if impurities have similar polarities to your product, co-elution can occur.

Troubleshooting Strategy: Acid-Base Extraction

This technique leverages the basicity of your amine to separate it from neutral or acidic impurities.[5][6]

Step-by-Step Protocol:

  • Dissolve your crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously and then allow the layers to separate. Your basic amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.[5][7]

  • Separate the two layers. The organic layer contains the impurities and can be discarded.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • To the aqueous layer in the separatory funnel, add a base (e.g., 1M NaOH) until the solution is strongly basic (pH > 10). This will deprotonate your amine, making it soluble in organic solvents again.

  • Extract the aqueous layer multiple times with your chosen organic solvent.

  • Combine the organic layers, dry with a drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain your purified product.

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization to purify N,1-dimethyl-1H-pyrazole-3-methanamine?

A1: Yes, recrystallization can be a very effective method, particularly for removing small amounts of impurities. Often, converting the amine to a salt can improve its crystalline nature.[2][8]

  • Protocol for Salt Formation and Recrystallization:

    • Dissolve your crude amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Slowly add a solution of an acid (e.g., HCl in ethanol or oxalic acid in ether) dropwise while stirring.

    • The amine salt should precipitate out of the solution. If not, you may need to cool the solution in an ice bath.

    • Collect the solid by filtration and wash with a small amount of cold solvent.

    • The salt can then be recrystallized from an appropriate solvent system to achieve high purity.

    • To recover the free amine, dissolve the salt in water, basify the solution, and extract with an organic solvent.

Q2: My TLC shows a single spot, but my NMR indicates impurities. What's going on?

A2: This is a common issue. It's possible that the impurities have a very similar Rf to your product in the TLC solvent system you are using. Another possibility is that the impurities are not UV-active and therefore not visible on the TLC plate.

  • Troubleshooting:

    • Try different TLC solvent systems with varying polarities.

    • Use a different visualization technique for your TLC plate, such as staining with potassium permanganate or ninhydrin (for primary/secondary amines).[2]

    • Rely on a more sensitive analytical technique like LC-MS to assess purity.

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for my compound?

A3: HILIC, also known as Aqueous Normal-Phase (ANP) chromatography, is a great alternative for purifying very polar compounds that have little or no retention on reversed-phase columns.[9]

  • How it works: HILIC uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[9] Polar analytes partition into the water-enriched layer on the surface of the stationary phase, leading to retention.[9]

  • Suitability: N,1-dimethyl-1H-pyrazole-3-methanamine is an excellent candidate for HILIC purification due to its high polarity.[9]

Q4: How can I choose the best purification strategy from the start?

A4: The optimal purification strategy depends on the nature of the impurities. A good approach is to first analyze your crude reaction mixture by TLC and LC-MS to understand the number and type of impurities present. The following decision tree can guide your choice.

Purification_Decision_Tree start Crude Product Analysis (TLC, LC-MS) q1 Are impurities non-basic and have different polarity? start->q1 extraction Acid-Base Extraction q1->extraction Yes q2 Are impurities basic and have similar polarity? q1->q2 No final_product Pure Product extraction->final_product chromatography Chromatography chromatography->final_product q2->chromatography Yes recrystallization Recrystallization / Salt Formation q2->recrystallization No (minor impurities) recrystallization->final_product

Caption: A decision tree for selecting a purification strategy.

Experimental Workflow: Column Chromatography

The following diagram illustrates a general workflow for purifying N,1-dimethyl-1H-pyrazole-3-methanamine using column chromatography with a modified mobile phase.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_solvent Prepare Mobile Phase (e.g., DCM/MeOH + 1% TEA) pack_column Pack Column with Silica Gel prep_solvent->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Crude Sample equilibrate->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (TLC/LC-MS) collect->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions concentrate Concentrate Pooled Fractions pool_fractions->concentrate product Purified Product concentrate->product

Sources

Troubleshooting

"improving the yield of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine synthesis"

An In-Depth Guide to Optimizing the Synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine Introduction: Navigating the Synthesis of a Key Pyrazole Intermediate Welcome to the Technical Support Center. As a Senior...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Optimizing the Synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Introduction: Navigating the Synthesis of a Key Pyrazole Intermediate

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, a valuable building block in pharmaceutical and agrochemical research, is most commonly achieved via the reductive amination of 1-methyl-1H-pyrazole-3-carbaldehyde. While conceptually straightforward, this reaction is prone to challenges that can significantly impact yield and purity.

This guide is structured to address these challenges head-on, moving from common troubleshooting scenarios to a robust, optimized protocol. We will explore the critical parameters that govern the reaction's success, ensuring you can confidently navigate the synthesis and achieve consistent, high-yield results.

Section 1: Troubleshooting Guide — A-Q&A Approach

This section addresses the most common issues encountered during the synthesis. Each answer provides a diagnostic approach and actionable solutions based on established chemical principles.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yields are a frequent issue and can typically be traced to one of three areas: the integrity of your starting materials, suboptimal reaction conditions for imine formation, or an inefficient reduction step.

  • Starting Material Quality: The purity of your 1-methyl-1H-pyrazole-3-carbaldehyde is paramount. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[1] This inactive impurity will not participate in the reaction, effectively lowering your theoretical yield from the outset. Actionable Advice:

    • Verify the purity of the aldehyde by ¹H NMR before use.

    • If the aldehyde is old or has been improperly stored, consider purification by column chromatography or distillation.

    • Alternatively, synthesize the aldehyde fresh if you have a reliable procedure.[2][3]

  • Inefficient Imine Formation: The reaction proceeds via an intermediate iminium ion, formed from the condensation of the aldehyde and methylamine. The equilibrium of this step is critical.

    • pH Control: The condensation is acid-catalyzed. However, strongly acidic conditions will protonate the methylamine, rendering it non-nucleophilic. Conversely, basic conditions will not sufficiently activate the aldehyde carbonyl. A slightly acidic pH range (typically 5-6) is optimal. Acetic acid is a common and effective catalyst for this purpose.[4]

    • Water Removal: The condensation reaction releases a molecule of water. In many solvents, the presence of this water can push the equilibrium back towards the starting materials. Actionable Advice:

      • Incorporate a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves if using a solvent like methanol or ethanol.[5]

      • Alternatively, using a solvent like dichloroethane (DCE) with a reducing agent such as sodium triacetoxyborohydride (STAB) is often preferred, as STAB is tolerant of the acetic acid catalyst and does not react with the aldehyde as aggressively as other hydrides.

  • Incomplete Reduction: The choice of reducing agent and reaction time is crucial.

    • Actionable Advice: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If starting material is still present after the expected reaction time, consider extending it or adding a small, fresh portion of the reducing agent.

Q2: I'm observing a significant byproduct that complicates purification. What could it be and how do I prevent it?

A2: The most likely byproduct is the corresponding alcohol, 1-(1-methyl-1H-pyrazol-3-yl)methanol, formed by the direct reduction of the starting aldehyde. This occurs when the reducing agent reacts with the aldehyde faster than the aldehyde condenses with methylamine.

  • Cause: This is particularly common with aggressive reducing agents like sodium borohydride (NaBH₄), especially if the imine formation is slow.

  • Prevention Strategy:

    • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. It is less reactive than NaBH₄ and selectively reduces the protonated iminium ion much faster than the neutral aldehyde carbonyl.

    • One-Pot, Two-Step Approach: Allow the aldehyde and methylamine to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before introducing the reducing agent. This ensures a higher concentration of the desired intermediate for the reduction step.

Q3: My reaction appears to stall and doesn't go to completion, even with extended reaction times. What's happening?

A3: Reaction stalling can be due to catalyst degradation, insufficient reagent, or poor solubility.

  • Catalyst Inactivation: If using an acid catalyst like acetic acid, ensure the amount is appropriate (typically 5-10 mol%).

  • Reagent Stoichiometry: Methylamine is volatile. If you are using a solution of methylamine, ensure its concentration is accurate. It's common practice to use a slight excess (1.1-1.5 equivalents) to compensate for potential loss and drive the equilibrium towards imine formation.

  • Solubility Issues: While the starting materials are often soluble in common solvents like methanol or DCE, the intermediate iminium salt or the final product may not be. Poor solubility can slow down the reaction. Actionable Advice:

    • Ensure vigorous stirring throughout the reaction.

    • If solubility is a suspected issue, consider a different solvent system. Dichloromethane (DCM) or tetrahydrofuran (THF) can be viable alternatives.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

A1: The choice of reducing agent is one of the most critical factors for success. The table below summarizes the common choices and their suitability.

Reducing AgentAbbreviationTypical SolventProsConsRecommendation
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDichloroethane (DCE), THFHighly selective for imines/iminium ions; tolerant of mild acid.More expensive; moisture sensitive.Highly Recommended. The best choice for high-yield, clean reactions.
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH)Selective for imines at controlled pH.Highly toxic (releases HCN gas in acid); requires careful pH monitoring.Not recommended due to safety concerns.
Sodium BorohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Inexpensive; readily available.Can readily reduce the starting aldehyde, leading to alcohol byproduct.Use with caution, preferably in a two-step process (pre-form imine first).
Catalytic HydrogenationH₂, Pd/CMethanol (MeOH), Ethanol (EtOH)"Green" chemistry; high yielding.Requires specialized equipment (hydrogenator); catalyst can sometimes be difficult to handle.Excellent for large-scale synthesis but may be less convenient for lab scale.

Q2: How should I monitor the reaction's progress effectively?

A2: TLC is the most convenient method. Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine (the amine helps prevent streaking of the basic product on the silica plate). Co-spot your starting aldehyde and the reaction mixture. The disappearance of the aldehyde spot and the appearance of a new, more polar spot (the amine product) indicates progress. Staining with potassium permanganate can help visualize the product. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product being formed.[4]

Q3: What is the optimal source of methylamine?

A3: Methylamine can be used as a gas, but this is often impractical on a lab scale. More commonly, it is used as a solution. A 40% solution in water or a 2M solution in THF or Methanol are all viable options. Using the solution in an organic solvent can be advantageous as it avoids introducing excess water into the reaction, which can hinder imine formation.

Section 3: Optimized Experimental Protocol

This protocol is designed for robustness and high yield, employing best practices discussed in the troubleshooting section.

Objective: To synthesize N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine via reductive amination.

Materials:

  • 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) for extraction

  • Ethyl Acetate (EtOAc) for extraction

  • Silica Gel for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and anhydrous dichloromethane (to make a ~0.2 M solution).

  • Add the methylamine solution in THF (1.2 eq) dropwise at room temperature, followed by the addition of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS, checking for the complete consumption of the starting aldehyde.

  • Work-up: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x) or a mixture of DCM/EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel, using a gradient elution of 0-10% methanol in dichloromethane containing 0.5% triethylamine to afford the pure product.

Section 4: Visualization of Workflow and Troubleshooting

The following diagrams provide a high-level overview of the synthetic workflow and a logical decision tree for troubleshooting common problems.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials: - 1-methyl-1H-pyrazole-3-carbaldehyde - Methylamine Solution Setup Reaction Setup: - Inert Atmosphere - Anhydrous DCM Start->Setup Imine Imine Formation: - Add Methylamine & Acetic Acid - Stir for 1 hour Setup->Imine Reduction Reduction: - Add NaBH(OAc)3 - Stir 4-12h Imine->Reduction Monitor Monitor Progress (TLC/LC-MS) Reduction->Monitor Monitor->Reduction Reaction Incomplete Quench Quench with NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Pure N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine Purify->Product

Caption: Experimental workflow for the synthesis of the target amine.

Troubleshooting_Tree Start Problem: Low Yield Check_Aldehyde Is Starting Aldehyde Pure? Start->Check_Aldehyde Check_Imine Is Imine Formation Optimal? Check_Aldehyde->Check_Imine Yes Sol_Aldehyde_No Action: Purify or resynthesize aldehyde Check_Aldehyde->Sol_Aldehyde_No No Check_Reduction Is Reduction Step Efficient? Check_Imine->Check_Reduction Yes Sol_Imine_No Actions: - Check pH (use AcOH) - Pre-stir before reduction - Use excess methylamine Check_Imine->Sol_Imine_No No Sol_Reduction_Yes Reaction goes to completion Check_Reduction->Sol_Reduction_Yes Yes Sol_Reduction_No Actions: - Use milder reductant (NaBH(OAc)3) - Extend reaction time - Monitor by TLC/LC-MS Check_Reduction->Sol_Reduction_No No Sol_Aldehyde_Yes Purity Confirmed Sol_Aldehyde_No->Check_Imine Sol_Imine_Yes Conditions are Optimal Sol_Imine_No->Check_Reduction

Caption: Decision tree for troubleshooting low yield issues.

References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem.
  • 1-Methyl-1H-pyrazole-3-carbaldehyde - ChemBK.
  • 1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE synthesis - chemicalbook.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. ProQuest.

Sources

Optimization

"N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine solubility problems in aqueous buffers"

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Research Welcome to the technical support guide for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. This resource is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Research

Welcome to the technical support guide for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with this compound in aqueous buffers. The following sections provide in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Understanding the Molecule: Why Solubility Can Be a Challenge

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a small molecule featuring a pyrazole ring and a secondary amine. Its solubility is governed by a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

  • The Basic Amine Group: The secondary amine (-NH-CH₃) is a weak base. In an acidic environment, this group accepts a proton to become a positively charged ammonium salt (-NH₂⁺-CH₃). This charged, or ionized, form is significantly more polar and thus more soluble in aqueous solutions.[1]

  • The Pyrazole Ring and Methyl Groups: The core pyrazole structure and the two methyl groups are relatively non-polar. These components contribute to the molecule's hydrophobicity, which can lead to low solubility in water, especially at neutral or alkaline pH where the amine group is uncharged.[2]

The key to solubilizing this compound is to control the pH of the aqueous buffer to ensure the amine group remains protonated.

Table 1: Physicochemical Properties of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
PropertyValue / PredictionSourceSignificance for Solubility
Molecular Formula C₆H₁₁N₃[3]Provides basic chemical information.
Molecular Weight 125.17 g/mol [3]Affects molar concentration calculations.
Structure Pyrazole ring with N-methyl and N-methylmethanamine substituents-Contains both hydrophobic (ring, methyl groups) and ionizable (amine) moieties.
pKa (Conjugate Acid) ~10.5 - 11.0 (Predicted)[1][4]This is the pH at which 50% of the compound is in its charged, more soluble form. To maximize solubility, the buffer pH should be well below this value.
XLogP3-AA -0.9 (for a close analog)[5]A low LogP suggests the potential for good aqueous solubility, but this can be counteracted by other factors like crystal lattice energy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm preparing a stock solution. What is the recommended solvent?

For initial stock solutions, it is standard practice to use a polar, organic solvent in which the compound is highly soluble.

Answer: We strongly recommend using anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). Prepare a high-concentration stock solution (e.g., 20-50 mM) by dissolving the solid compound in 100% DMSO.[6] This concentrated stock can then be diluted into your aqueous experimental buffer.

  • Causality: Water is a poor solvent for the uncharged form of this molecule. Using an organic solvent like DMSO bypasses the pH-dependency and crystal lattice energy barriers to get the compound into solution first.[7]

Q2: My compound precipitated ("crashed out") when I diluted my DMSO stock into PBS (pH 7.4). Why did this happen and how can I fix it?

This is the most common solubility issue encountered. It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower.[6][8]

Answer: At pH 7.4, which is far above the pKa of the molecule's conjugate acid (~10.5-11.0), the amine group is primarily in its neutral, uncharged state. This form is significantly less water-soluble, causing it to precipitate.

Initial Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer. The amount you added may have simply exceeded its solubility limit at that pH.[8]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts in biological assays.[9][10]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 20 mM DMSO stock to 2 mM in DMSO first, then add a small volume of this intermediate stock to your buffer. This can sometimes prevent immediate precipitation.[9]

  • Change the Buffer pH: The most effective solution is to use a buffer with a lower pH. See Q3 for details.

Q3: What is the optimal pH for dissolving this compound in an aqueous buffer?

Answer: The optimal pH is one that ensures the amine group is protonated. Based on the Henderson-Hasselbalch equation, a buffer pH that is at least 1-2 units below the pKa of the conjugate acid will maximize the concentration of the more soluble, charged species.[11][12][13]

  • Recommendation: Start with an acidic buffer, such as 10 mM Sodium Acetate, pH 5.0 . If solubility is still a challenge, you can test even lower pH values (e.g., pH 4.0). For many amines, solubility increases dramatically in acidic conditions.

Q4: My biological assay requires a neutral pH (e.g., 7.4). How can I keep my compound in solution?

Working at a pH where the compound is inherently less soluble is challenging but often necessary. If lowering the final concentration is not feasible, several formulation strategies can be employed.

Answer:

  • Determine the Kinetic Solubility Limit: First, determine the maximum concentration you can achieve at pH 7.4 before precipitation occurs. This "kinetic solubility" is often higher than the true equilibrium solubility and may be sufficient for your experiment's duration.[14] Use the Kinetic Solubility Assay via Nephelometry protocol below.

  • Use Co-solvents: Adding a small amount of a water-miscible organic solvent (a co-solvent) to your final buffer can increase solubility.[15][16]

    • Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol can be tested.[17][18]

    • Protocol: Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of the co-solvent before adding the compound's DMSO stock.

    • Caution: Always verify that the chosen co-solvent at its final concentration does not interfere with your assay.

  • Use Solubilizing Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[][20][21]

    • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. Prepare your buffer containing HP-β-CD (e.g., 1-10 mM) and then add the compound. The optimal concentration must be determined empirically.

Troubleshooting and Experimental Workflows
Diagram 1: Troubleshooting Compound Precipitation

G start Start: Compound precipitates from DMSO stock in aqueous buffer q1 Is the final compound concentration essential? start->q1 sol1 Solution: Lower the final concentration until solution is clear. q1->sol1 No q2 Is the buffer pH physiologically constrained (e.g., must be pH 7.4)? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Switch to an acidic buffer (e.g., 10 mM Acetate, pH 5.0). q2->sol2 No q3 Advanced Strategies: Try adding excipients. q2->q3 Yes a2_yes Yes a2_no No opt1 Add Co-solvent (e.g., 1-5% PEG 400) to buffer. q3->opt1 opt2 Add Cyclodextrin (e.g., 1-10 mM HP-β-CD) to buffer. q3->opt2 sol3 Solution: Use formulation strategy and validate assay compatibility. opt1->sol3 opt2->sol3

Caption: A decision tree for troubleshooting precipitation of the compound.

Experimental Protocols
Protocol 1: pH-Dependent Solubility Screening (Small Scale)

Objective: To quickly identify a suitable pH range for solubilizing the compound.

Materials:

  • N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine solid or 20 mM stock in DMSO.

  • A series of buffers (e.g., 10 mM Glycine-HCl pH 3.0, 10 mM Sodium Acetate pH 4.0 & 5.0, 10 mM MES pH 6.0, 10 mM PBS pH 7.4).

  • 1.5 mL microcentrifuge tubes.

Methodology:

  • Add an excess amount of the solid compound (e.g., ~1 mg) to 1 mL of each buffer in separate tubes. Alternatively, add a fixed amount of DMSO stock (e.g., 10 µL of 20 mM stock to 990 µL buffer for a target of 200 µM) to each buffer.

  • Cap the tubes and vortex vigorously for 1 minute.

  • Agitate on a rotator or shaker at room temperature for 1-2 hours.

  • Visually inspect each tube for undissolved material or precipitation (cloudiness).

  • Interpretation: The buffers in which the solution remains clear are suitable candidates for your working concentration. This provides a rapid, qualitative assessment.

Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

Objective: To determine the true equilibrium solubility of the compound in a specific buffer, considered the "gold standard" method.[22][23][24]

Materials:

  • Solid compound.

  • Chosen aqueous buffer (e.g., 10 mM PBS, pH 7.4).

  • Glass vials with screw caps.

  • Orbital shaker with temperature control (e.g., 25°C or 37°C).

  • Centrifuge.

  • Syringe filters (0.22 µm PVDF or similar).

  • HPLC-UV or LC-MS for quantification.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer (e.g., 2 mg into 2 mL). The goal is to have a saturated solution with visible excess solid.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[25][26]

  • Phase Separation: After incubation, let the vials stand to allow large particles to settle. Carefully remove an aliquot of the suspension and clarify it by either:

    • Centrifuging at high speed (e.g., 14,000 rpm for 15 min).

    • Filtering through a 0.22 µm syringe filter. Discard the first few drops to avoid adsorptive losses.

  • Quantification: Take a precise volume of the clear supernatant/filtrate and dilute it into a suitable solvent (e.g., mobile phase for HPLC). Determine the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility.

Protocol 3: Kinetic Solubility Assay via Nephelometry

Objective: To rapidly assess the concentration at which a compound precipitates when diluted from a DMSO stock into a buffer.[14] This is a high-throughput method ideal for early-stage discovery.[25][27]

Materials:

  • Compound stock solution (e.g., 20 mM in DMSO).

  • Aqueous buffer of interest.

  • 96-well or 384-well clear-bottom microplates.

  • A plate reader capable of nephelometry (light scattering measurement).

Methodology:

  • Plate Setup: Dispense a small, fixed volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a microplate.

  • Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.

  • Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering (turbidity) in each well using the nephelometer.

  • Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background of the buffer-only wells, indicating the formation of a precipitate.

Diagram 2: Workflow for Solubility Determination

G cluster_0 Kinetic Solubility (HTS) cluster_1 Thermodynamic Solubility (Gold Standard) k1 Prepare DMSO stock serial dilutions k2 Add to buffer in 96-well plate k1->k2 k3 Incubate 1-2h k2->k3 k4 Read turbidity via Nephelometry k3->k4 t1 Add excess solid to buffer t2 Shake/agitate for >24h t1->t2 t3 Filter or Centrifuge to clarify t2->t3 t4 Quantify supernatant via HPLC/LC-MS t3->t4 start Need to Determine Compound Solubility q1 Assay Type? start->q1 q1->k1 Early-stage / HTS q1->t1 Pre-formulation / Lead Op

Caption: Workflows for kinetic and thermodynamic solubility determination.

References
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Unknown. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wikipedia. (n.d.). Cosolvent.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). BEPLS.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • YouTube. (2022, January 27).
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 317-323.
  • Al-Adham, I. S. I., & Al-Beltagi, S. F. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11.
  • Glomme, A., & März, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(4), 23-27.
  • Turito. (2022, November 8). Henderson Hasselbalch Equation- Estimating the pH of Buffers.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 103.
  • Abraham, M. H., & Acree, W. E. (2018). A Study on pKa values of alkylamines based on density functional theory. Journal of Molecular Liquids, 265, 59-65.
  • LibreTexts Chemistry. (2020, August 26). Acidity and Basicity of Amines.
  • Khan Academy. (2021, August 24).
  • Enamine. (n.d.). Solubility Assay by Laser Nephelometry.
  • BenchChem. (2025). Minimizing ML418 precipitation in aqueous solutions.
  • PubChem. (n.d.). N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine.
  • Bakshi, M. S., & Singh, N. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Solution Chemistry, 42(9), 1767-1785.
  • Glomme, A., et al. (2005). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Journal of Biomolecular Screening, 10(4), 302-308.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • ResearchGate. (2025, August 6). Cyclodextrins as pharmaceutical solubilizers. Request PDF.
  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Selvita. (2025, April 7). MedChem Essentials: Solubility part 2. YouTube.
  • Amerigo Scientific. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/labrats. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP_t4vp_X4xLBcyRb24dQTHJurpITRK4XPduNkkncZddrnitSuhGxLTg-wxePLfo9Hzw_2_5UlQS-SjTvYGkX_87k4uMmUcQ4uLAlOEl75TJ0fv07x2DRNTCC_QTDc8icyytMuGTOWPoVwin_cv4kfMSob7MvEg6uG-J7oQrSkwaHYyjk1uycQAfEWqN72VjviQ3ARK9xWd0AlMnZgKQ==]([Link]

Sources

Troubleshooting

"preventing degradation of N,1-dimethyl-1H-pyrazole-3-methanamine in solution"

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals Welcome to the technical support guide for N,1-dimethyl-1H-pyrazole-3-methanamine. As Senior Application Scientists, we und...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals

Welcome to the technical support guide for N,1-dimethyl-1H-pyrazole-3-methanamine. As Senior Application Scientists, we understand that the stability of your compounds in solution is paramount for generating reproducible and reliable experimental data. The unique structure of N,1-dimethyl-1H-pyrazole-3-methanamine, featuring a stable pyrazole ring and a reactive secondary amine side chain, presents specific challenges that must be managed to ensure its integrity.

This guide provides in-depth, experience-driven advice, troubleshooting protocols, and the chemical reasoning behind our recommendations to empower you to maintain the stability of your compound from storage to final assay.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by researchers.

Q1: My solution of N,1-dimethyl-1H-pyrazole-3-methanamine has turned yellow or brown. What happened, and is it still usable?

A: A color change is a primary indicator of degradation, most commonly due to oxidation of the methanamine side chain.[1] Amines, when exposed to atmospheric oxygen, can form colored byproducts.[1][2] We strongly advise against using a discolored solution, as the presence of impurities and a lower concentration of the active compound will compromise your experimental results. The best practice is to discard the solution and prepare a fresh one following the protocols outlined in Section 3.

Q2: What is the optimal temperature for storing solutions and the solid compound?

A: For the solid compound and long-term storage of stock solutions (in an appropriate anhydrous solvent), we recommend refrigerated conditions at 2-8°C.[3] Some suppliers even suggest storage at -20°C. Lower temperatures reduce the rate of potential degradation reactions.[4] For daily use or short-term storage, keeping solutions on ice and away from direct light is recommended.

Q3: Which solvents are best for preparing stock solutions for long-term storage?

A: The ideal solvents are anhydrous, aprotic organic solvents in which the compound is highly soluble. Common choices include anhydrous Dimethyl Sulfoxide (DMSO) and Ethanol.[5][6] The key is to use anhydrous-grade solvents to minimize water content, as moisture can facilitate hydrolysis and other degradation pathways.[4] Avoid using aqueous buffers for long-term storage.

Q4: How can I prevent my compound from degrading in an aqueous buffer during my experiment?

A: Degradation in aqueous buffers is a significant challenge. To mitigate this:

  • Prepare Fresh: Prepare the working solution in your aqueous buffer immediately before use.

  • Degas Buffer: Before adding the compound, degas the aqueous buffer to remove dissolved oxygen. You can do this by sparging with an inert gas like argon or nitrogen.

  • Control pH: Ensure the pH of your buffer is compatible and stable. While pyrazoles are generally stable, extreme pH levels can catalyze degradation.

  • Run a Stability Test: If your experiment runs for several hours, we recommend performing a short-term stability test (see Protocol 2) to understand the degradation kinetics in your specific buffer system.

Q5: Is it necessary to handle this compound under an inert atmosphere?

A: Yes, whenever possible. The primary degradation pathways are oxidation and reaction with atmospheric CO2.[7] Handling the solid compound and preparing solutions in a glove box or using Schlenk line techniques with an inert gas (argon or nitrogen) will significantly enhance stability by preventing exposure to oxygen and carbon dioxide.[7] If this is not feasible, work quickly and minimize the exposure time to air.

Section 2: Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This guide provides a structured approach to identifying and resolving common stability problems.

Issue 1: Rapid Discoloration or Precipitate Formation in Solution
  • Potential Cause: Oxidation by atmospheric oxygen. The secondary amine is susceptible to oxidation, forming colored impurities.[1]

    • Validation: The color change is often accelerated by exposure to light and air.

    • Solution: Always use high-quality, anhydrous solvents. Before use, degas the solvent by sparging with argon or nitrogen for 15-20 minutes. Prepare the solution in amber glass vials to protect it from light and purge the headspace of the vial with inert gas before sealing.[8]

  • Potential Cause: Reaction with atmospheric Carbon Dioxide (CO2). Amines can react with CO2 to form carbamate salts, which may have different solubility and could precipitate.[7]

    • Validation: This is more common in aprotic solvents and can sometimes be reversed by the addition of a small amount of a protic solvent, though this is not recommended.

    • Solution: Prepare and handle solutions under an inert atmosphere. Ensure containers are sealed tightly with high-quality caps and septa to prevent gas exchange.[4][7]

  • Potential Cause: Incompatibility with solvent or buffer components.

    • Validation: The degradation occurs immediately upon mixing with a specific buffer or solvent not previously used.

    • Solution: Consult the Solvent/Buffer Compatibility Guide (Table 2). Avoid buffers containing components that can react with amines, such as those with aldehyde or ketone functionalities.

Issue 2: Inconsistent Assay Results or Gradual Loss of Compound Potency
  • Potential Cause: Slow degradation during storage. Even under recommended conditions, very slow degradation can occur over weeks or months.

    • Validation: A freshly prepared stock solution yields expected results, while an older stock solution shows reduced activity.

    • Solution: Prepare smaller batches of stock solution more frequently. Aliquot the stock solution into single-use vials to avoid repeated opening of the main stock. Re-qualify the concentration of your stock via HPLC or LC-MS/MS after prolonged storage (e.g., >1 month).

  • Potential Cause: Degradation due to repeated freeze-thaw cycles.

    • Validation: The issue is more pronounced in stock solutions that have been frozen and thawed multiple times.

    • Solution: Aliquot stock solutions into volumes appropriate for a single experiment. This is a critical, self-validating step: if aliquots are used, freeze-thaw degradation is eliminated as a variable.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for diagnosing instability issues.

Troubleshooting_Workflow start Instability Observed (e.g., color change, low activity) check_fresh Is the solution freshly prepared? start->check_fresh issue_storage Issue is likely long-term storage. check_fresh->issue_storage No issue_prep Issue is likely preparation or buffer. check_fresh->issue_prep Yes solution_storage Solution: Aliquot stock solutions. Minimize freeze-thaw cycles. Re-qualify old stock. issue_storage->solution_storage check_color Is there discoloration or precipitate? issue_prep->check_color cause_ox Likely Cause: Oxidation / CO2 Reaction check_color->cause_ox Yes cause_potency Likely Cause: Slow degradation in buffer or incorrect concentration check_color->cause_potency No solution_ox Solution: Use degassed anhydrous solvents. Work under inert atmosphere. Use amber vials. cause_ox->solution_ox solution_potency Solution: Run short-term stability test (Protocol 2). Prepare working solutions immediately before use. cause_potency->solution_potency

Caption: A decision tree for troubleshooting solution instability.

Section 3: Protocols for Ensuring Stability

These protocols provide step-by-step methodologies for preparing and handling solutions to maximize stability.

Protocol 1: Preparation of a Stabilized Stock Solution in Anhydrous Solvent

This protocol describes the best practices for preparing a concentrated stock solution (e.g., 10-50 mM) for long-term storage.

  • Preparation: Move the sealed container of solid N,1-dimethyl-1H-pyrazole-3-methanamine and a new bottle of anhydrous DMSO or ethanol into a nitrogen- or argon-filled glove box. If a glove box is unavailable, prepare to work quickly using Schlenk techniques.

  • Weighing: Tare a sterile, amber glass vial on an analytical balance. Add the desired amount of the solid compound to the vial and record the exact weight.

  • Solvent Addition: Calculate the required volume of anhydrous solvent to achieve the target concentration. Using a calibrated pipette, add the solvent to the vial.

  • Dissolution: Seal the vial tightly and mix by vortexing or gentle sonication until the solid is completely dissolved.

  • Inert Gas Purge (if not in a glove box): Carefully pierce the vial's septum with two sterile needles. Use one needle to introduce a gentle stream of argon or nitrogen into the headspace for 1-2 minutes, while the other needle acts as a vent. Remove the vent needle first, then the gas inlet needle, to maintain positive pressure.

  • Sealing and Storage: Seal the vial cap securely with paraffin film. Label clearly with the compound name, concentration, solvent, and date. Store in a refrigerator at 2-8°C.

  • Aliquoting: For optimal stability, immediately aliquot the stock solution into single-use, smaller-volume amber vials following the same inert gas purging procedure. This prevents contamination and degradation of the main stock.

Workflow for Stock Solution Preparation

Stock_Prep_Workflow cluster_prep Preparation Phase cluster_stabilize Stabilization Phase weigh 1. Weigh Compound in Amber Vial add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve Completely add_solvent->dissolve purge 4. Purge Headspace with Inert Gas (N2/Ar) dissolve->purge aliquot 5. Aliquot into Single-Use Vials purge->aliquot store 6. Seal and Store at 2-8°C aliquot->store

Caption: Workflow for preparing a stable stock solution.

Protocol 2: Short-Term Stability Testing in an Aqueous Experimental Buffer

This experiment validates the compound's stability over the time course of your assay.

  • Buffer Preparation: Prepare your final experimental buffer. Degas it by sparging with argon or nitrogen for 15-20 minutes.

  • Sample Preparation: Prepare a working solution of N,1-dimethyl-1H-pyrazole-3-methanamine in the degassed buffer at the final assay concentration.

  • Time Points: Aliquot this working solution into several vials. Designate time points relevant to your experiment (e.g., T=0, T=2h, T=4h, T=8h, T=24h).

  • Incubation: Store the vials under the exact conditions of your experiment (e.g., 37°C incubator).

  • Analysis: At each time point, immediately quench any reaction (if applicable) and analyze the sample by a suitable quantitative method, such as LC-MS/MS or a calibrated HPLC-UV.[9][10] The T=0 sample serves as your 100% reference.

  • Evaluation: Plot the concentration of the parent compound versus time. A decrease of >5-10% over your experimental duration indicates significant instability that may affect your results.

Section 4: Data Summaries
Table 1: Recommended Storage Conditions Summary
ConditionSolid CompoundConcentrated Stock Solution (Anhydrous DMSO/Ethanol)Working Solution (Aqueous Buffer)
Temperature 2-8°C2-8°C (or -20°C for >1 month)Prepare fresh; use immediately
Atmosphere Air (sealed) or Inert GasInert Gas (Argon/Nitrogen) HeadspaceUse Degassed Buffer
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Protect from Light
Max Duration 1-2 Years (per manufacturer)1-3 Months (re-qualify after)< 24 Hours (must be validated)
Table 2: Solvent and Buffer Compatibility Guide
Solvent/Buffer TypeCompatibilityRationale & Comments
Anhydrous Aprotic (DMSO, DMF)Excellent Good solubility and minimizes hydrolytic pathways. Recommended for stock solutions.
Anhydrous Alcohols (Ethanol)Good Good solubility.[5][6] Ensure anhydrous grade is used to prevent introducing water.
Chlorinated Solvents (DCM)Moderate Good solubility but higher volatility. Potential for trace acidic impurities (HCl) which could form salts.
Water / Aqueous Buffers (PBS, Tris)Poor (for storage) High risk of oxidation and other degradation. Only for immediate use in experiments. Buffer should be degassed.
Buffers with Aldehydes/KetonesAvoid High risk of Schiff base formation with the amine group, leading to rapid degradation of the parent compound.
Strong Acids / Strong BasesAvoid Will form salts or could catalyze ring-opening or other decomposition reactions.[11]
References
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Ghaywat, P. U., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal Of Novel Research And Development, 9(7). Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Nogami, H., et al. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Stability of amines. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N,N-Dimethyl(1h-pyrazol-3-yl)methanamine, 95% Purity, C6H11N3, 100 mg. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • PubChem. (n.d.). N-[(1,3-Dimethyl-1H-Pyrazol-5-Yl)Methyl]-N-Methylamine. Retrieved from [Link]

  • ResearchGate. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Retrieved from [Link]

  • Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]

  • ResearchGate. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • ResearchGate. (2025). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

Sources

Optimization

"N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine off-target effects in cell-based assays"

Answering the call of complex cell-based assays, this Technical Support Center provides a comprehensive resource for researchers, scientists, and drug development professionals investigating the cellular effects of novel...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex cell-based assays, this Technical Support Center provides a comprehensive resource for researchers, scientists, and drug development professionals investigating the cellular effects of novel small molecules, using N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine as a representative pyrazole-containing compound. As Senior Application Scientists, our goal is to equip you not only with protocols but with the underlying scientific rationale to troubleshoot and validate your findings when faced with unexpected results, a common challenge rooted in off-target effects.

Introduction: The Challenge of Off-Target Effects with Novel Pyrazole Compounds

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a small molecule featuring a pyrazole core. The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of clinical conditions.[1][2] This structural motif is known for its ability to form key interactions with biological targets, but like many small molecules, it can also engage with unintended proteins, leading to off-target effects.[3] These off-target interactions are a significant source of experimental ambiguity and potential toxicity, capable of producing confounding phenotypes or unexpected cytotoxicity.[4][5]

This guide is structured to proactively and reactively address these challenges. We will begin with predictive in silico methods to anticipate liabilities, move to frequently asked questions for quick reference, provide in-depth troubleshooting guides for common experimental problems, and conclude with detailed, validated protocols for key characterization assays.

Part 1: Proactive Off-Target Liability Assessment (In Silico)

Before committing to extensive and costly cell-based experiments, computational methods can provide a valuable forecast of a compound's potential off-target interactions. This predictive step allows for the rational design of screening panels and helps in the early interpretation of unexpected results. The general workflow involves using the compound's structure to query databases of known ligand-protein interactions.[5][6]

Workflow for Predictive Off-Target Analysis

cluster_0 In Silico Prediction Phase A 1. Input Structure N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine B 2. Query Public & Commercial Databases (e.g., ChEMBL, PharmMapper, SwissTargetPrediction) A->B SMILES or SDF format C 3. Perform Similarity & Substructure Searches B->C 2D Similarity D 4. Pharmacophore & 3D Shape Matching B->D 3D Similarity E 5. Generate Predicted Target List (Kinases, GPCRs, Ion Channels, etc.) C->E D->E F 6. Prioritize High-Confidence Predictions for Wet Lab Validation E->F Rank by score/ confidence

Caption: Predictive workflow for in silico off-target profiling.

Table 1: Hypothetical In Silico Prediction Summary for a Novel Pyrazole Compound
Database/ToolPrediction MethodPredicted Target ClassTop Predicted Off-TargetConfidence Score
SwissTargetPrediction2D/3D SimilarityKinaseAurora Kinase A0.75
ChEMBLSubstructure SearchGPCRDopamine Receptor D2High
PharmMapperPharmacophore FitEnzymeCarbonic Anhydrase II0.62

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound is causing significant cytotoxicity at concentrations where I don't expect my primary target to induce cell death. Could this be an off-target effect?

A1: Absolutely. This is a classic indicator of off-target activity. Cytotoxicity can arise from numerous mechanisms unrelated to your intended target, such as mitochondrial toxicity, disruption of membrane integrity, or inhibition of essential housekeeping proteins like kinases involved in cell cycle progression.[7][8] It is crucial to run orthogonal cytotoxicity assays (see Protocol 1) to confirm the observation and de-risk your primary findings from this confounding effect.

Q2: I'm observing a cellular phenotype that is inconsistent with the known signaling pathway of my intended target. How do I begin to investigate this?

A2: This suggests your compound may be modulating a parallel or upstream signaling pathway.[9] The first step is to use the in silico predictions from Part 1 to form a hypothesis. For example, if your compound was predicted to hit a specific kinase family, you can use a phospho-specific antibody for a key substrate of that kinase to see if its phosphorylation state changes upon treatment. If GPCRs are predicted, consider running a broad-spectrum screen like a cAMP or β-arrestin assay to check for unexpected Gs, Gi, or Gq signaling.[10][11]

Q3: What are the most common off-target families for small molecules like N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine?

A3: While compound-specific, several protein families are frequent off-targets due to their accommodating binding sites. These "promiscuous" targets include:

  • Protein Kinases: The ATP-binding pocket is structurally conserved across the kinome, making cross-reactivity common.[12]

  • GPCRs: Particularly aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors) often bind small molecules.[13]

  • Ion Channels: Especially the hERG potassium channel, which is a critical safety liability.

  • Transporters: Such as those responsible for nutrient or neurotransmitter uptake.[4]

Q4: How can I be sure the observed effect isn't simply an artifact of my assay technology?

A4: This is a critical question of experimental rigor. Always validate your findings using an orthogonal assay that relies on a different detection principle. For example, if you observe a change in cell viability with a metabolic assay (like MTT), confirm it with a membrane integrity assay (like LDH release) or a direct cell counting method.[14] Additionally, ensure that your compound is not interfering with the assay readout itself (e.g., autofluorescence, inhibition of reporter enzymes like luciferase).

Part 3: Troubleshooting Guides

This section addresses specific experimental issues in a problem-solution format, providing deeper causal explanations and actionable steps.

Problem 1: High Well-to-Well Variability and Inconsistent IC50 Values
  • Question: I'm performing a dose-response experiment, but my IC50 value shifts between experiments and replicates show high variability. What could be the cause?

  • Potential Off-Target Cause: This variability can stem from issues with compound solubility and stability, but also from off-target effects that have a narrow or steep dose-response, making the assay highly sensitive to minor concentration changes.[15] Furthermore, if an off-target is engaged at a slightly different concentration than the primary target, it can create a complex, non-standard dose-response curve that is difficult to fit consistently.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Check the purity of your compound stock via HPLC or LC-MS. Ensure it is fully solubilized in your vehicle (e.g., DMSO) and does not precipitate when diluted in assay media.[15]

    • Assess Compound Stability: Incubate the compound in your complete cell culture medium for the duration of your experiment (e.g., 24, 48 hours) and measure its concentration by LC-MS to check for degradation.

    • Reduce Seeding Variability: Ensure a homogenous single-cell suspension before and during plating. Inconsistent cell numbers are a major source of variability.[16][17]

    • Examine the Dose-Response Curve: Look for biphasic curves or Hill slopes significantly different from 1.0. This can indicate multiple targets being engaged at different concentrations.

    • Run a Time-Course Experiment: An off-target effect may manifest on a different timescale than the on-target effect. Observing how the phenotype changes over time can provide clues.

Problem 2: Phenotype in Knockout/Knockdown Cells Doesn't Match Wild-Type
  • Question: I've knocked out my primary target, but my compound still produces a cellular effect, albeit a weaker or different one. What does this mean?

  • Potential Off-Target Cause: This is strong evidence for the existence of one or more functionally relevant off-targets. The compound is acting on another protein in the cell to produce the observed phenotype. This is a powerful technique to separate on-target from off-target effects.[18]

  • Troubleshooting Steps & Interpretation:

    • Confirm Target Ablation: First, verify with Western blot or qPCR that your knockout/knockdown was successful and that there is no residual expression of your primary target.

    • Characterize the Residual Phenotype: Quantify the effect in the knockout cells. Is it related to the original phenotype? For example, if your compound caused apoptosis in wild-type cells, does it still induce apoptosis in the knockout line, or does it now only cause cell cycle arrest?

    • Use as a Screening Tool: The knockout cell line is now a perfect tool for identifying the off-target. You can perform broad-spectrum screening (kinase panels, etc.) and any "hits" are, by definition, off-targets responsible for the residual effect.

    • Illustrative Pathway: The diagram below illustrates how a compound can have both on-target and off-target effects, and how a knockout experiment can isolate the latter.

cluster_wt Wild-Type Cells cluster_ko Knockout Cells (Primary Target KO) A Compound X B Primary Target A->B C Off-Target Y (e.g., Kinase) A->C D On-Target Pathway B->D E Off-Target Pathway C->E F Observed Phenotype (Combined Effect) D->F E->F G Compound X I Off-Target Y (e.g., Kinase) G->I H Primary Target (Absent) J Off-Target Pathway I->J K Residual Phenotype (Off-Target Effect) J->K

Caption: On-target vs. off-target effects in different cell backgrounds.

Part 4: Key Experimental Protocols

These protocols provide a starting point for characterizing the off-target effects of a novel compound.

Protocol 1: LDH Release Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[8]

  • Objective: To quantify compound-induced cytotoxicity independent of metabolic activity.

  • Materials:

    • Cells of interest plated in a 96-well plate.

    • Test compound (e.g., N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine).

    • Vehicle control (e.g., DMSO).

    • Positive control (e.g., 1% Triton X-100 for maximum lysis).

    • Commercial LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam).

    • 96-well plate reader.

  • Procedure:

    • Cell Plating: Seed cells at an appropriate density in a 96-well clear-bottom plate and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for vehicle control, untreated control, and a maximum lysis control.

    • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

    • Prepare Lysis Control: One hour before the end of the incubation, add the lysis buffer (e.g., Triton X-100) to the "maximum lysis" wells.

    • Sample Collection: After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well of the new plate containing the supernatant.

    • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the sample absorbance to the untreated and maximum lysis controls.

Protocol 2: Principles of Broad-Spectrum Kinase Profiling

This is typically performed as a service by specialized CROs (e.g., Eurofins Discovery, Reaction Biology). The goal is to screen your compound against a large panel of purified kinases to identify unintended inhibitory activity.[9][12]

  • Objective: To identify specific off-target kinases inhibited by the compound.

  • Methodology Overview:

    • Compound Submission: You provide the compound at a specified concentration and quantity.

    • Screening: The service provider typically runs the screen at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

    • Assay Principle: The assays measure the ability of the compound to inhibit the phosphorylation of a specific substrate by each kinase. This is often done using radiometric (³³P-ATP) or fluorescence-based methods.

    • Data Readout: Results are usually provided as "% Inhibition" at the tested concentration.

  • Interpreting the Data:

    • Look for kinases with high inhibition (>50-70%). These are your primary "hits."

    • Consider the functional families of the hit kinases. Are they involved in cell survival, proliferation, or inflammation? This can help explain unexpected phenotypes.

    • Select the most potent hits for follow-up validation. This involves determining the IC50 for each kinase to confirm the potency of the off-target interaction.

Protocol 3: GPCR Off-Target Profiling (cAMP Assay)

This protocol describes a common method to screen for off-target activity at Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP).[10][11]

  • Objective: To determine if the compound agonizes or antagonizes Gs- or Gi-coupled GPCRs.

  • Materials:

    • Cell line stably expressing the GPCR of interest (or a panel of GPCRs).

    • Commercial cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

    • Test compound, known agonist, and known antagonist for the GPCR.

    • Forskolin (a Gs pathway activator).

  • Procedure (Antagonist Mode Example for a Gi-coupled receptor):

    • Cell Plating: Plate the cells expressing the target GPCR in a 96- or 384-well plate.

    • Compound Addition: Add serial dilutions of your test compound and incubate for a short period (e.g., 15-30 minutes).

    • Agonist Stimulation: Add a known agonist for the receptor at its EC80 concentration, along with forskolin to stimulate cAMP production. In a Gi-coupled system, the agonist will inhibit this forskolin-stimulated cAMP production.

    • Lysis and Detection: After incubation, lyse the cells and perform the cAMP measurement according to the kit manufacturer's protocol.

    • Data Analysis: If your compound is an antagonist, it will reverse the agonist's inhibitory effect, leading to a recovery of the cAMP signal. Plot the dose-response to calculate an IC50 value.

  • Self-Validation: The inclusion of known agonists and antagonists is critical to validate that the assay is performing correctly on any given day. The forskolin control confirms the integrity of the cellular machinery for cAMP production.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • Sigma-Aldrich. Cytotoxicity assays.
  • The Institute of Cancer Research.
  • ASH Publications. Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model. (2018-11-29)
  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors.
  • Promega Corporation.
  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds.
  • Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. (2024-03-15)
  • Abcam. Cytotoxicity assay selection guide.
  • YouTube.
  • Miltenyi Biotec. Cell viability and cytotoxicity assays - Drug discovery.
  • Charles River Laboratories. How Well Do You Understand Off-Target Liability? | Eureka blog. (2023-07-17)
  • National Institutes of Health (NIH). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-17)
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). Turning liabilities into opportunities: Off-target based drug repurposing in cancer.
  • ResearchGate. Why can't I get reproducible results in cell based assays? (2021-01-16)
  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024-05-17)
  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • Reaction Biology. GPCR Assay Services.
  • Creative Biogene. GPCR Screening & Profiling Services.
  • National Institutes of Health (NIH). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16)
  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits.
  • Oxford Academic. CRISPRoffT: comprehensive database of CRISPR/Cas off-targets. (2024-11-11)
  • SLAS Discovery. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018-09-10)
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubMed.
  • Semantic Scholar.
  • MDPI.
  • Benchchem.
  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
  • National Institutes of Health (NIH). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025-03-20)
  • AWS. Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4.
  • Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • Sigma-Aldrich. N-METHYL-1-(1-METHYL-1H-PYRAZOL-3-YL)METHANAMINE | 871825-57-9.
  • BLDpharm. 871825-57-9|N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubChem. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419.
  • PubMed. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)
  • SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Sigma-Aldrich. Cell-Based Assays.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

Troubleshooting

"addressing poor bioavailability of N,1-dimethyl-1H-pyrazole-3-methanamine in vivo"

Technical Support Center: N,1-dimethyl-1H-pyrazole-3-methanamine Guide for Addressing Poor In Vivo Bioavailability Welcome to the technical support center for researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,1-dimethyl-1H-pyrazole-3-methanamine

Guide for Addressing Poor In Vivo Bioavailability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical methodologies for addressing the common challenge of poor in vivo bioavailability, with a specific focus on N,1-dimethyl-1H-pyrazole-3-methanamine and related pyrazole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that arise during the early stages of preclinical development when poor bioavailability is first observed.

Q1: My N,1-dimethyl-1H-pyrazole-3-methanamine compound exhibits very low plasma concentration after oral dosing. What are the most likely root causes?

Poor oral bioavailability is typically a multifactorial issue stemming from one or more barriers the drug must overcome to reach systemic circulation. For a pyrazole derivative, the primary culprits are often:

  • Low Aqueous Solubility: The pyrazole ring, while containing nitrogen atoms, can be part of a larger, relatively nonpolar structure. Strong intermolecular forces in the solid state (high crystal lattice energy) can make it difficult for the molecule to dissolve in the aqueous environment of the gastrointestinal (GI) tract. Dissolution is the rate-limiting step for absorption for many poorly soluble drugs.[1][2]

  • Poor Permeability: The compound must passively diffuse across the lipid membranes of the intestinal epithelial cells. While a certain level of lipophilicity is required, if the molecule is too polar, has too many hydrogen bond donors/acceptors, or has a high molecular weight, its ability to cross these membranes can be severely limited.

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or, more commonly, in the liver before it ever reaches systemic circulation.[3] Pyrazole rings are known to be susceptible to metabolism.[4][5]

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) located on the apical side of enterocytes. These transporters actively pump the drug back into the GI lumen, preventing its absorption.

Q2: What are the critical first-step experiments to diagnose the cause of poor bioavailability?

Before attempting to improve bioavailability, you must first diagnose the primary barrier. A logical, stepwise approach is crucial.

  • Determine Aqueous Solubility: Measure the thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.

  • Assess LogP/LogD: The octanol-water partition coefficient (LogP or LogD at a specific pH) provides a measure of the compound's lipophilicity, which is a key predictor of its membrane permeability.

  • In Vitro Metabolic Stability: Incubate the compound with liver microsomes (human, rat, mouse) to determine its intrinsic clearance.[4][6] Rapid degradation in this assay strongly suggests that first-pass metabolism is a major issue.

  • In Vitro Permeability Assay: Use a cell-based model like Caco-2 or PAMPA to assess the compound's ability to cross an epithelial cell monolayer. This will help distinguish between a solubility problem and a true permeability limitation.

Q3: I suspect high first-pass metabolism is the issue. How can I confirm this in vivo?

The most direct way to confirm extensive first-pass metabolism is to compare the pharmacokinetic (PK) profiles following both intravenous (IV) and oral (PO) administration.

  • The Experiment: Dose one cohort of animals (e.g., rats) with an IV bolus of the drug and a separate cohort with an oral gavage.

  • The Analysis: Calculate the Area Under the Curve (AUC) for both routes of administration. The absolute bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

  • Interpretation: A low F% (e.g., <10%) coupled with moderate-to-high plasma clearance after IV administration is a strong indicator of extensive first-pass metabolism. A preclinical study on other pyrazole derivatives showed oral bioavailability ranging from just 1.8% to 29.6%, highlighting that this is a common issue for this class of compounds.[4][7]

Part 2: Troubleshooting Guide & Root Cause Analysis

This section provides a structured approach to troubleshooting specific experimental outcomes.

Initial Diagnostic Workflow

The following diagram illustrates a logical workflow for diagnosing the root cause of poor bioavailability.

G cluster_0 Problem Identification cluster_1 Physicochemical & In Vitro Analysis cluster_2 Likely Cause Start Poor In Vivo Bioavailability Observed Solubility Is Aqueous Solubility < 10 µg/mL? Start->Solubility Metabolism Is Microsomal Half-Life < 30 min? Solubility->Metabolism No Cause_Sol Solubility-Limited Absorption (BCS Class II/IV) Solubility->Cause_Sol Yes Permeability Is Caco-2 Papp < 1 x 10^-6 cm/s? Metabolism->Permeability No Cause_Met High First-Pass Metabolism Metabolism->Cause_Met Yes Permeability->Cause_Sol No (Re-evaluate data, consider transporters) Cause_Perm Permeability-Limited Absorption (BCS Class III/IV) Permeability->Cause_Perm Yes

Caption: Diagnostic workflow for identifying the primary barrier to oral bioavailability.

Part 3: Methodologies & Protocols for Bioavailability Enhancement

Once the primary barrier is identified, you can select an appropriate strategy to overcome it.

Issue 1: The Compound is Solubility-Limited

If your compound has poor aqueous solubility but good permeability (likely Biopharmaceutics Classification System [BCS] Class II), the goal is to increase its dissolution rate and/or apparent solubility in the GI tract.

StrategyMechanismBest For...Key Considerations
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix, preventing crystallization and maintaining a high-energy amorphous state that is more soluble.[1][8]Crystalline compounds with high melting points ("brick-dust" molecules).Requires careful polymer screening to ensure physical stability and prevent recrystallization during storage.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine microemulsion upon contact with GI fluids, increasing the surface area for absorption.[9][10]Highly lipophilic compounds ("grease-ball" molecules) that have good solubility in lipids.Can enhance lymphatic transport, potentially bypassing first-pass metabolism.[8] Requires careful excipient selection to avoid GI irritation.
Particle Size Reduction (Nanomilling) Decreasing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[1][2]Compounds where the dissolution rate is the primary barrier.Can be less effective for compounds with extremely low thermodynamic solubility. Potential for particle aggregation.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[2][9]Molecules of an appropriate size and shape to fit within the cyclodextrin cavity.The binding affinity must be optimal; too strong, and the drug may not be released for absorption.

This protocol provides a general workflow for creating an ASD for preclinical studies.

Objective: To improve the dissolution rate of N,1-dimethyl-1H-pyrazole-3-methanamine by formulating it as an ASD with a suitable polymer.

Materials:

  • N,1-dimethyl-1H-pyrazole-3-methanamine (API)

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic Solvent (e.g., Methanol, Acetone, Dichloromethane)

  • Spray Dryer instrument

  • Dissolution testing apparatus (USP Type II)

  • Phosphate buffer (pH 6.8)

Procedure:

  • Polymer Selection: Prepare separate solutions of the API (e.g., 10 mg/mL) in the chosen solvent. Add increasing amounts of different polymers to determine which one best inhibits crystallization upon solvent evaporation (a simple film-casting test can be used for screening).

  • Solution Preparation: Prepare a solution containing the API and the selected polymer at a specific ratio (e.g., 1:3 API:polymer by weight) in the chosen solvent. Ensure both components are fully dissolved. A typical concentration is 5-10% w/v total solids.

  • Spray Drying:

    • Set the spray dryer parameters: Inlet temperature (e.g., 100-140°C), aspiration rate, and solution feed rate. These must be optimized to ensure the solvent evaporates without thermally degrading the API.

    • Atomize the solution into the drying chamber. The rapid evaporation of the solvent traps the API in an amorphous state within the polymer matrix.

    • Collect the resulting powder from the cyclone.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the API, which indicates it is in an amorphous state.

    • Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp diffraction peaks, further verifying the amorphous nature of the API.

  • Dissolution Testing:

    • Add a quantity of the ASD powder equivalent to a specific dose of the API into a dissolution vessel containing phosphate buffer (pH 6.8) at 37°C.

    • As a control, add the unformulated, crystalline API to a separate vessel.

    • Stir at a constant rate (e.g., 75 RPM) and withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 120 minutes).

    • Analyze the API concentration in each sample by HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved versus time for both the ASD and the crystalline API. A significantly faster and/or higher extent of dissolution for the ASD indicates a successful formulation.

Issue 2: The Compound is Rapidly Metabolized

If your compound has good solubility and permeability but low oral bioavailability and high clearance, first-pass metabolism is the likely cause.

Based on the structure of N,1-dimethyl-1H-pyrazole-3-methanamine and known metabolic pathways for similar compounds, the following transformations are likely.[4][5][6]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent N,1-dimethyl-1H- pyrazole-3-methanamine M1 N-Demethylation (on pyrazole ring or amine) Parent->M1 CYP3A4, 2D6, etc. M2 Hydroxylation (on methyl groups or ring) Parent->M2 CYP enzymes M3 Glucuronidation (on hydroxylated metabolite) M2->M3 UGT enzymes M4 Sulfation (on hydroxylated metabolite) M2->M4 SULT enzymes

Caption: Plausible metabolic pathways for N,1-dimethyl-1H-pyrazole-3-methanamine.

Objective: To identify the major metabolites of the compound to inform potential structural modifications.

Materials:

  • N,1-dimethyl-1H-pyrazole-3-methanamine (API)

  • Pooled liver microsomes (human or relevant preclinical species)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS instrument

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and the API (e.g., 1-10 µM final concentration) in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Include a control incubation without the NADPH system to check for non-CYP mediated degradation.

  • Reaction Quenching: After a set time (e.g., 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an LC-MS/MS system.

    • First, perform a full scan analysis to find the m/z values of potential metabolites (e.g., +16 for hydroxylation, -14 for N-demethylation, +176 for glucuronidation).

    • Perform a second run using product ion scanning (MS/MS) on the parent compound and each potential metabolite to obtain fragmentation patterns.

  • Data Interpretation: Compare the fragmentation pattern of the metabolites to that of the parent drug. A common fragmentation pattern confirms the identity of the core structure, helping to pinpoint the site of metabolic modification.

Next Steps: If a specific "soft spot" for metabolism is identified (e.g., one of the methyl groups is consistently hydroxylated), medicinal chemists can attempt to block that site, for instance, by replacing the hydrogen atoms on the methyl group with deuterium or fluorine, to improve metabolic stability.

References

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • Jannin, V., Miller, J., & Jones, S. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Ditzinger, F., Price, D. J., & Ilie, A.-C. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • G., C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • SFERA. (n.d.). New strategies to overcome poor oral bioavailability of drugs by increasing their water solubility. sfera-project.eu. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Wagner, C., et al. (2008). In Vivo Methods for the Assessment of Topical Drug Bioavailability. PubMed. [Link]

  • Yalcin, A. (2024). strategies to increase solubility and bioavailability of drugs. ResearchGate. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). PubMed. [Link]

  • Shargel, L., & Yu, A. (n.d.). Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. AccessPharmacy. [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. (2023). MDPI. [Link]

  • FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. fda.gov. [Link]

  • Smith, N. F., et al. (2006). Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. PubMed. [Link]

  • Smith, N. F., et al. (2006). Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics. [Link]

  • In-vivo bioavailability studies: Significance and symbolism. (2025). Wisdomlib. [Link]

  • Ebenezer, O., et al. (2024). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). (1,5-dimethyl-1H-pyrazol-3-yl)methanamine. PubChem. [Link]

  • O'Dwyer, P. J., et al. (1988). Pyrazole: preclinical reassessment. PubMed. [Link]

  • PubChem. (n.d.). N-[(1,3-Dimethyl-1H-Pyrazol-5-Yl)Methyl]-N-Methylamine. PubChem. [Link]

  • PubChem. (n.d.). CID 157050772. PubChem. [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Pharmaffiliates. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

  • PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-3-amine. PubChem. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. [Link]

  • Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat. (1976). PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Effects of Pretreatment With Pyrazole and Inducers of Mixed Function Oxidases on DNA Repair Elicited by Dimethylnitrosamine in Rat Hepatocytes in Vivo and in Vitro. (1984). PubMed. [Link]

  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024). MDPI. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (2023). ChemRxiv. [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (2014). ResearchGate. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to Pyrazole-Based Compounds in Cancer Cells

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds in oncology. This guide is designed to provide in-depth troubleshooting strate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds in oncology. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the development of resistance to this important class of therapeutic agents. Our goal is to equip you with the knowledge and experimental frameworks to anticipate, identify, and overcome resistance in your cancer cell models.

Section 1: Foundational Knowledge & Initial Observations

This section addresses common initial questions about pyrazole-based compounds and the early signs of resistance.

FAQ 1.1: What are the common mechanisms of action for pyrazole-based anticancer compounds?

Pyrazole derivatives are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them valuable in the design of potent and selective anticancer agents.[1] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation and survival. Common targets include:

  • Tubulin Polymerization: Some pyrazole compounds inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[2]

  • Protein Kinases: Many pyrazole-based drugs are potent inhibitors of various protein kinases that are often overexpressed or hyperactivated in cancer cells. These include:

    • Epidermal Growth Factor Receptor (EGFR)[1]

    • Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9[1]

    • Bruton's Tyrosine Kinase (BTK)[1]

    • Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2[1][3]

    • Phosphoinositide 3-kinase (PI3K)/AKT pathway[1]

  • DNA Intercalation: Certain derivatives can interact directly with DNA, disrupting replication and transcription.[1]

  • Induction of Apoptosis: Regardless of the primary target, many pyrazole compounds ultimately induce programmed cell death (apoptosis) through pathways involving caspase activation, downregulation of anti-apoptotic proteins like Bcl-2, and upregulation of pro-apoptotic proteins like BAX.[1][2]

FAQ 1.2: My cancer cells are showing reduced sensitivity to my pyrazole-based inhibitor. How do I confirm and quantify this emerging resistance?

Observing a decrease in the expected cytotoxic effect of your compound is the first indication of potential resistance. To systematically confirm and quantify this, a dose-response assay to compare the half-maximal inhibitory concentration (IC50) between the suspected resistant population and the parental (sensitive) cell line is the gold standard.

Experimental Protocol: Determining and Comparing IC50 Values

This protocol outlines the steps for a standard endpoint cell viability assay.[4][5]

  • Cell Seeding:

    • Seed both parental and suspected resistant cells into 96-well plates at an optimized density. It is crucial to ensure uniform cell seeding to minimize variability.[4]

    • Allow cells to adhere and resume proliferation for 24 hours.

  • Drug Treatment:

    • Prepare a serial dilution of your pyrazole-based compound. A common starting point is a 10-fold dilution series to determine the approximate range of sensitivity, followed by a more refined series with narrower concentration intervals around the expected IC50.[5]

    • Add the various drug concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation:

    • Incubate the plates for a defined period, typically 48 to 72 hours, depending on the cell line's doubling time.[2][4]

  • Viability Assessment:

    • At the end of the incubation period, assess cell viability using a suitable assay, such as MTT, WST-1, or CellTiter-Glo®.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells.

    • Plot the normalized viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value for both the parental and resistant cell lines.[6] A significant increase in the IC50 value for the suspected resistant line confirms the development of resistance.[6]

Cell LinePyrazole Compound X IC50 (µM)Resistance Fold-Change
Parental MCF-71.5 ± 0.2-
Resistant MCF-715.8 ± 1.110.5
Parental A5495.2 ± 0.5[7]-
Resistant A54948.9 ± 3.79.4

Table 1: Example IC50 data demonstrating a quantifiable shift in drug sensitivity, indicating the development of resistance in MCF-7 and A549 cell lines to a hypothetical pyrazole compound.

Section 2: Investigating the "How" - Uncovering Mechanisms of Resistance

Once resistance is confirmed, the next critical step is to elucidate the underlying molecular mechanisms. This section provides a troubleshooting guide to investigate the most common pathways of resistance to pyrazole-based compounds.

Troubleshooting Guide: My IC50 has significantly increased. What are the likely causes?

A significant increase in the IC50 value points to cellular adaptations that mitigate the effect of the pyrazole compound. The following are common mechanisms to investigate.

Issue 2.1: Is the drug being actively removed from the cells? - The Role of Efflux Pumps

One of the most common mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove xenobiotics, including anticancer drugs, from the cell.[8][9]

Q: How can I determine if ABC transporters are responsible for the observed resistance?

A: A straightforward approach is to assess whether the resistance can be reversed by co-treatment with known inhibitors of common ABC transporters.

Experimental Protocol: Efflux Pump Inhibition Assay
  • Select Inhibitors: Choose inhibitors for the most common multidrug resistance-associated transporters, such as Verapamil or Tariquidar for P-glycoprotein (MDR1/ABCB1).[10]

  • Experimental Setup:

    • Seed both parental and resistant cells in 96-well plates.

    • Treat the resistant cells with your pyrazole compound alone and in combination with the ABC transporter inhibitor.

    • Include control groups: pyrazole compound alone on parental cells, and the ABC transporter inhibitor alone on both cell lines to assess its intrinsic toxicity.

  • Dose-Response Analysis: Perform a dose-response experiment as described in FAQ 1.2 for the combination treatment in the resistant cells.

  • Interpretation: A significant leftward shift in the dose-response curve and a corresponding decrease in the IC50 value for the pyrazole compound in the presence of the efflux pump inhibitor strongly suggests that ABC transporter-mediated drug efflux is a key resistance mechanism.[10]

Issue 2.2: Has the drug's primary target been altered? - Target Gene Mutations and Amplification

For pyrazole-based compounds that are kinase inhibitors, resistance can arise from alterations in the target kinase itself.[11]

Q: My pyrazole compound targets a specific kinase. How can I check for mutations or changes in its expression that could confer resistance?

A: A combination of molecular biology techniques can be employed to investigate the target gene.

  • Target Gene Sequencing:

    • Rationale: To identify point mutations within the kinase domain that may prevent the inhibitor from binding effectively. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to some EGFR inhibitors by increasing the kinase's affinity for ATP.[11]

    • Protocol:

      • Isolate genomic DNA or RNA (for conversion to cDNA) from both parental and resistant cell lines.

      • Amplify the coding region of the target kinase gene using PCR.

      • Perform Sanger sequencing or next-generation sequencing (NGS) to identify any mutations in the resistant cell line compared to the parental line.

  • Quantitative PCR (qPCR) or Western Blotting:

    • Rationale: To determine if the target gene is amplified or if the protein is overexpressed. Gene amplification can lead to an "out-competition" of the drug.[11]

    • Protocol (qPCR):

      • Isolate RNA from both cell lines and synthesize cDNA.

      • Perform qPCR using primers specific for the target gene and a stable housekeeping gene for normalization.

      • Calculate the relative expression of the target gene in the resistant cells compared to the parental cells.

    • Protocol (Western Blot):

      • Prepare total protein lysates from both cell lines.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe with a primary antibody specific for the target kinase and a loading control (e.g., GAPDH or β-actin).

      • A significant increase in the protein band intensity in the resistant line indicates overexpression.

Issue 2.3: Have the cancer cells rewired their signaling networks? - Activation of Bypass Pathways

Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target.[12] For instance, if a pyrazole compound inhibits the MAPK/ERK pathway, cells might upregulate the PI3K/AKT pathway to maintain proliferative signals.[1]

Q: How can I identify the activation of alternative signaling pathways in my resistant cells?

A: A phosphoprotein array or targeted Western blotting can provide a snapshot of the activation status of key signaling pathways.

Workflow for Investigating Bypass Pathway Activation

Bypass_Pathway_Investigation

Caption: Workflow for identifying bypass signaling pathways.

  • Protein Lysate Preparation: Collect protein lysates from both parental and resistant cells, both with and without treatment with the pyrazole compound.

  • Screening: Use a phospho-kinase antibody array to simultaneously assess the phosphorylation status of dozens of key signaling proteins. This provides a broad, unbiased view of pathway alterations.

  • Hypothesis Generation: Identify proteins that are hyper-phosphorylated in the resistant cell line, particularly after treatment with the pyrazole compound. This points to pathways that are being activated as a compensatory mechanism.

  • Validation: Validate the findings from the array using Western blotting with antibodies specific to the phosphorylated and total forms of the identified proteins (e.g., p-AKT/Total AKT).

  • Functional Confirmation: To confirm that the identified bypass pathway is functionally relevant to the resistance, test whether an inhibitor of this secondary pathway can re-sensitize the resistant cells to the original pyrazole compound. This involves a combination therapy experiment similar to the one described for efflux pump inhibitors.

Issue 2.4: Has the metabolism of the cancer cells changed? - Metabolic Reprogramming

Resistant cancer cells can undergo metabolic reprogramming to support their survival and proliferation under drug-induced stress.[13][14] This can involve shifts in glucose metabolism (glycolysis), mitochondrial respiration, and lipid metabolism.[15] For example, a shift towards increased glycolysis (the Warburg effect) or enhanced fatty acid oxidation can provide the necessary energy and building blocks for cells to overcome drug-induced damage.[13][16]

Q: How can I determine if metabolic reprogramming is contributing to resistance?

A: A combination of metabolic assays can reveal key differences between parental and resistant cells.

  • Seahorse XF Analysis: This technology measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time, which are indicators of mitochondrial respiration and glycolysis, respectively. A significant difference in the metabolic profile between parental and resistant cells can point to a metabolic shift.

  • Glucose Uptake and Lactate Production Assays: Increased glucose uptake and lactate production are hallmarks of elevated glycolysis.[14] Commercially available kits can be used to quantify these metabolites in the cell culture medium.

  • Metabolomics: For a comprehensive and unbiased view, mass spectrometry-based metabolomics can identify and quantify hundreds of metabolites, providing a detailed picture of the metabolic alterations in resistant cells.

Metabolic_Reprogramming

Caption: Metabolic reprogramming as a resistance mechanism.

Section 3: Developing Resistant Cell Lines & Advanced Strategies

FAQ 3.1: I need a resistant cell line model for my studies. What is the general protocol for developing one in-house?

Developing a drug-resistant cell line is a long-term process that involves continuous exposure to a drug to select for a resistant population.[6]

Protocol: Stepwise Selection for Drug-Resistant Cell Lines
  • Initial IC50 Determination: First, accurately determine the IC50 of the pyrazole compound on the parental cell line.

  • Initial Exposure: Begin by continuously culturing the parental cells in a medium containing the pyrazole compound at a concentration equal to the IC50.

  • Monitoring and Recovery: Initially, a significant amount of cell death will occur. Monitor the culture closely and change the medium regularly. Allow the surviving cells to recover and repopulate the flask.

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration by 1.5- to 2.0-fold.[6][17]

  • Repeat and Freeze: Repeat the process of recovery and dose escalation. It is crucial to freeze down vials of cells at each successful concentration step as a backup.[6][17] If cells fail to recover at a higher concentration, you can thaw the previous stock and attempt a smaller dose increase (e.g., 1.1- to 1.5-fold).[6][17]

  • Confirmation of Resistance: Periodically, perform an IC50 determination on the cultured cells to quantify the level of resistance compared to the original parental line. A stable, significantly higher IC50 indicates the successful establishment of a resistant cell line.[6]

FAQ 3.2: We've identified the resistance mechanism. What are the next steps to overcome it?

Identifying the mechanism is the key to designing rational strategies to overcome resistance.

  • If due to Efflux Pumps: Consider co-administration with an inhibitor of the specific ABC transporter.[10] Alternatively, medicinal chemists can design derivatives of the pyrazole compound that are not substrates for these transporters.

  • If due to Target Mutations:

    • For "gatekeeper" mutations, next-generation inhibitors designed to bind to the mutated kinase can be effective.

    • For other mutations, switching to an inhibitor that binds to a different site on the kinase (an allosteric inhibitor) may be a viable strategy.[18]

  • If due to Bypass Pathways: A combination therapy approach, using the original pyrazole compound along with an inhibitor of the activated bypass pathway, is the most logical next step.[19] This dual-targeting strategy can prevent the cancer cells from escaping the initial targeted inhibition.[20]

  • If due to Metabolic Reprogramming: Targeting the altered metabolic pathway can re-sensitize cells. For example, if cells become more glycolytic, inhibitors of glycolysis (e.g., 2-deoxyglucose) could be tested in combination with the pyrazole compound.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively dissect the mechanisms of resistance to pyrazole-based compounds and develop novel therapeutic strategies to improve outcomes in cancer treatment.

References

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). National Institutes of Health. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). National Institutes of Health. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). National Institutes of Health. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Institutes of Health. [Link]

  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (2023). Semantic Scholar. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). National Center for Biotechnology Information. [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (n.d.). National Institutes of Health. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Molecules. [Link]

  • Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. (2020). National Center for Biotechnology Information. [Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity. (n.d.). PubMed. [Link]

  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. (2025). ResearchGate. [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (n.d.). National Institutes of Health. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]

  • Metabolic Reprogramming in Cancer Cells: Emerging Molecular Mechanisms and Novel Therapeutic Approaches. (n.d.). MDPI. [Link]

  • Kinase Inhibitors in Genetic Diseases. (2023). MDPI. [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. (2011). National Institutes of Health. [Link]

  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. (n.d.). National Center for Biotechnology Information. [Link]

  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. (n.d.). MDPI. [Link]

  • Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies. (n.d.). National Center for Biotechnology Information. [Link]

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (n.d.). MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Research Square. [Link]

  • Metabolic reprogramming and therapeutic targeting in non-small cell lung cancer: emerging insights beyond the Warburg effect. (n.d.). Frontiers. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). JoVE. [Link]

  • EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. (2025). ResearchGate. [Link]

  • The Emerging Roles of Metabolic Reprogramming in Non-Small Cell Lung Cancer Progression. (2025). IMR Press. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. (n.d.). MDPI. [Link]

  • The role of ABC transporters in clinical practice. (n.d.). PubMed. [Link]

  • ABC Drug Transporters as Molecular Targets for the Prevention of Multidrug Resistance and Drug-Drug Interactions. (n.d.). Bentham Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Confirming Small Molecule Targets: A CRISPR-Based Approach for N,1-dimethyl-1H-pyrazole-3-methanamine

This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals on confirming the cellular target of a novel small molecule, using N,1-dimethyl-1H-pyrazole-3-methana...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals on confirming the cellular target of a novel small molecule, using N,1-dimethyl-1H-pyrazole-3-methanamine as a working example. We will dissect the strategic advantages of using CRISPR-Cas9-based genetic screens, compare this methodology against established biophysical techniques, and provide a detailed, field-tested protocol for executing a robust target confirmation campaign.

Introduction: The Target Deconvolution Challenge

Phenotypic drug discovery has yielded numerous first-in-class medicines, yet a frequent and critical bottleneck is the identification of the precise molecular target responsible for the compound's therapeutic effect. Understanding the mechanism of action is paramount for lead optimization, predicting on- and off-target effects, and designing rational combination therapies.[1][2]

Let us consider a hypothetical scenario: a cell-based screen has identified N,1-dimethyl-1H-pyrazole-3-methanamine as a potent anti-proliferative agent in a specific cancer cell line. Preliminary computational and affinity-based studies suggest a putative target, but this interaction has not been validated in a physiological context. The critical next step is to confirm, unequivocally, that engagement of this putative target is responsible for the observed phenotype. This is where modern genetic and proteomic techniques provide unparalleled clarity.

Comparing Methodologies for Target Validation

Choosing the right tool for target validation depends on the specific question being asked, available resources, and the nature of the compound-target interaction. The primary methodologies fall into two classes: biophysical approaches that measure direct binding and genetic approaches that infer function through perturbation.

Biophysical and Proteomic Approaches

These methods provide direct evidence of a physical interaction between the compound and a protein. A leading technique in this space is Thermal Proteome Profiling (TPP) and its targeted variant, the Cellular Thermal Shift Assay (CETSA) .[3][4][5][[“]][7] The principle is elegant: when a small molecule binds to its protein target, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.[8] By heating cell lysates or intact cells treated with the compound to various temperatures and quantifying the remaining soluble protein via mass spectrometry (TPP) or Western blot (CETSA), one can identify proteins that have been stabilized by the compound.[9][10][11]

CRISPR-Based Genetic Perturbation

CRISPR-Cas9 technology offers a powerful, function-first approach to target validation.[1][12] The logic is straightforward: if a compound's cytotoxic effect depends on a specific protein, then genetically ablating that protein should render the cell resistant to the compound.[13][14] This is typically performed using a genome-wide or focused CRISPR knockout (KO) screen. A large population of cells is transduced with a library of single-guide RNAs (sgRNAs), each designed to knock out a specific gene. When this population is treated with the cytotoxic compound, cells that received an sgRNA targeting the essential protein (or pathway components) will survive and proliferate.[15] Subsequent deep sequencing identifies which sgRNAs are enriched in the surviving population, thereby revealing the gene target.[16]

Head-to-Head Comparison of Leading Methods

The following table objectively compares these state-of-the-art methodologies.

FeaturePooled CRISPR KO ScreenThermal Proteome Profiling (TPP)Affinity Chromatography-MS
Principle Functional consequence of gene lossLigand-induced thermal stabilizationPhysical capture of binding partners
Physiological Context High (intact cells, long-term culture)High (can be done in intact cells)Moderate (cell lysates, potential artifacts)
Compound Modification Not requiredNot required[5][[“]]Required (immobilization or tagging)
Primary Output Genes essential for compound activityDirect and indirect binding partnersPotential binding partners
Throughput Very High (genome-wide)High (proteome-wide)[3][4]Low to Medium
Key Advantage Directly links gene to phenotypeUnbiased, detects direct bindingCan identify binding partners directly
Key Limitation Indirect evidence of bindingMay not detect all binding eventsProne to false positives/negatives
Ideal Use Case Unbiased target ID & validationTarget ID, off-target profilingHypothesis-driven pull-downs

A Deep Dive: The CRISPR Knockout Screen for Target Confirmation

For confirming the target of N,1-dimethyl-1H-pyrazole-3-methanamine, a pooled CRISPR knockout screen provides the most direct functional link between a gene and the compound's anti-proliferative phenotype.

The Core Principle and Experimental Logic

The central hypothesis is that knocking out the gene encoding the true target of our compound will rescue cells from its cytotoxic effects. By treating a population of cells, each with a single gene knocked out, with a lethal dose of the compound, we apply a powerful selective pressure. Only cells where the knockout confers resistance will survive.

CRISPR_Logic cluster_0 Wild-Type Cell cluster_1 CRISPR KO Cell wt_cell Cell + Target Protein death Cell Death wt_cell->death Triggers Apoptosis compound N,1-dimethyl-1H- pyrazole-3-methanamine compound->wt_cell Binds to Target ko_cell Cell lacking Target Protein survival Cell Survival & Proliferation ko_cell->survival compound2 N,1-dimethyl-1H- pyrazole-3-methanamine compound2->ko_cell No Target to Bind

Caption: Principle of a CRISPR resistance screen.

Workflow for Pooled CRISPR-Cas9 Screening

The following diagram outlines the comprehensive workflow for a positive selection screen.

Caption: Pooled CRISPR-Cas9 screening workflow.

Detailed Experimental Protocol

This protocol outlines the key steps and, critically, the scientific reasoning behind them.

Part 1: Preparation and Quality Control
  • Cell Line Selection: Choose a cell line known to be sensitive to N,1-dimethyl-1H-pyrazole-3-methanamine. Ensure this cell line stably expresses the Cas9 nuclease. If not, it must be engineered to do so first.

  • sgRNA Library Selection: For unbiased discovery, a genome-wide library like GeCKO v2 is recommended.[15] This library contains multiple sgRNAs per gene, providing internal redundancy crucial for statistical analysis.[16]

    • Expertise & Experience: Using a library with at least 4-6 sgRNAs per gene minimizes false negatives that can arise from single, ineffective guides.[17] Optimized sgRNA design rules should be used to maximize on-target activity.[18][19]

  • Lentiviral Library Production: Package the pooled sgRNA plasmid library into lentiviral particles using a standard protocol with HEK293T cells. Titer the virus accurately.

    • Trustworthiness: An accurate titer is non-negotiable. It is essential for achieving the correct multiplicity of infection (MOI) in the next step.

Part 2: Library Transduction and Baseline Establishment
  • Transduction: Transduce the Cas9-expressing target cells with the lentiviral sgRNA library at an MOI of 0.3-0.5.

    • Causality: A low MOI is critical to ensure that the vast majority of cells receive at most one sgRNA.[15] This maintains the crucial link between a single genetic perturbation and the resulting phenotype.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Establish Baseline: After selection, harvest a representative population of cells (at least 200-500 cells per sgRNA in the library). This sample serves as the "Time 0" or baseline reference, representing the initial abundance of each sgRNA before compound treatment.[16]

Part 3: The Positive Selection Screen
  • Determine IC90: Perform a standard dose-response curve to determine the concentration of N,1-dimethyl-1H-pyrazole-3-methanamine that kills ~90% of the wild-type Cas9-expressing cells over 72-96 hours. This high concentration ensures a strong selective pressure.

  • Screening: Plate the transduced cell library at a density that maintains representation (minimum 200-500 cells/sgRNA). Treat the cells with the predetermined IC90 concentration of the compound.

  • Culture and Monitoring: Maintain the cells in culture with the compound for 14-21 days, replenishing the media and compound as needed. The culture period must be long enough for the rare resistant clones to expand.

  • Harvest: Once a robustly growing population of resistant cells is established, harvest the cells for genomic DNA extraction.

Part 4: Data Acquisition and Analysis
  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the "Time 0" baseline sample and the final resistant population.

  • sgRNA Amplification & Sequencing: Use PCR to amplify the genomic region containing the integrated sgRNA sequences.[16] Submit the amplicons for next-generation sequencing (NGS).

  • Hit Identification: Analyze the NGS data by comparing sgRNA read counts in the final resistant population to the "Time 0" baseline. Use established algorithms like MAGeCK to calculate a score for each gene.

    • Authoritative Grounding: A "hit" is a gene for which multiple, independent sgRNAs are significantly enriched in the resistant population compared to the baseline.[16] This redundancy is the core of the protocol's self-validating system.

The Final Step: Rigorous Hit Validation

A screen does not provide a definitive answer; it generates a high-confidence hypothesis. The final phase is to validate the top candidate gene(s).[17][20]

  • Orthogonal sgRNA Confirmation: Synthesize 2-3 new, individual sgRNAs targeting the top hit gene that were not in the original library. Transduce cells with these individual guides and confirm that they also confer resistance in a dose-response assay. This rules out off-target effects from the original library guides.[16]

  • Generate Isogenic Knockout Lines: Create a clonal knockout cell line for the top hit gene.[17] Confirm protein loss by Western blot.

  • Phenotypic Rescue: Perform a dose-response assay comparing the wild-type and the validated knockout cell line. The knockout line should show a significant rightward shift in the dose-response curve, indicating resistance.

  • Orthogonal Method Confirmation: As a final layer of evidence, use a biophysical method like CETSA on the wild-type cells.[20] A positive result, showing thermal stabilization of the target protein upon compound treatment, provides direct evidence of binding that complements the functional evidence from the CRISPR screen.

By integrating the functional, unbiased power of CRISPR screening with the direct biophysical validation of CETSA, researchers can build an irrefutable case for the mechanism of action of novel small molecules, accelerating their journey from discovery to clinical development.

References

  • Frank, M., Kramer, K. & Savitski, M. M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology, 2718, 73-98. [Link]

  • Mateus, A., et al. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. SpringerLink. [Link]

  • EditCo Bio. (2024). Pooled Versus Arrayed Screens: Considerations Before Choosing a Screening Format. EditCo Bio. [Link]

  • Synthego. (2023). CRISPR Screens: Approaches, Strategies, and Workflow. Synthego. [Link]

  • Patsnap. (2024). CRISPR Libraries for Drug Discovery: Pooled vs. Arrayed Screening. Patsnap Synapse. [Link]

  • ResearchGate. (2024). Comparison of CRISPR screening strategies: pooled vs. arrayed... ResearchGate. [Link]

  • Consensus. What is the impact of thermal proteome profiling on drug target identification?. Consensus. [Link]

  • ResearchGate. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. ResearchGate. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare. [Link]

  • Horizon Discovery. (2024). Mastering screening: Validating and following up on hits from loss-of-function screens. Horizon Discovery. [Link]

  • Biocompare. (2019). Going beyond CRISPR: Analysis and Validation of Your CRISPR Screen. Biocompare. [Link]

  • Patsnap. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Patsnap Synapse. [Link]

  • Twist Bioscience. CRISPR Screening sgRNA Libraries Made Easy. Twist Bioscience. [Link]

  • ResearchGate. (2019). Validation of CRISPR screening hits using combinations. ResearchGate. [Link]

  • ACS Central Science. (2022). Innovative CRISPR Screening Promotes Drug Target Identification. ACS Publications. [Link]

  • Jost, M., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. ACS chemical biology, 13(2), 342-350. [Link]

  • Environment & Health. (2024). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. ACS Publications. [Link]

  • CD Genomics. CRISPR Library Screening for Target Identification. CD Genomics. [Link]

  • Nijman, S. M. (2016). DrugTargetSeqR: a genomics-and CRISPR/Cas9-based method to analyze drug targets. Nature chemical biology, 12(1), 43-50. [Link]

  • Broad Institute. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. Broad Institute. [Link]

  • ELRIG UK. Validate your target hits: use cell-based screening services. ELRIG UK. [Link]

  • Doench, J. G., et al. (2016). Optimized sgRNA design to maximize activity and minimize off-target effects for CRISPR-Cas9. Nature biotechnology, 34(2), 184-191. [Link]

  • ResearchGate. (2018). CRISPR Approaches to Small Molecule Target Identification. ResearchGate. [Link]

  • Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Pharmaffiliates. [Link]

  • CD Genomics. CRISPR Screening Protocol: A Step-by-Step Guide. CD Genomics. [Link]

  • Wang, J., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS central science, 8(10), 1438-1445. [Link]

  • Miettinen, T. P., & Björklund, M. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(2), 43-52. [Link]

  • ELRIG UK. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG UK. [Link]

  • CP Lab Safety. N,N-Dimethyl(1h-pyrazol-3-yl)methanamine, 95% Purity, C6H11N3, 100 mg. CP Lab Safety. [Link]

  • Seashore-Ludlow, B., & Lundbäck, T. (2022). Current Advances in CETSA. Frontiers in chemical biology, 2, 8. [Link]

  • Molecules. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

Sources

Comparative

A Comparative Guide to N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine and Other Pyrazole Derivatives in Drug Discovery

For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone of medicinal chemistry. This five-membered heterocyclic ring is a "privileged structure," frequently appearing in a mu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone of medicinal chemistry. This five-membered heterocyclic ring is a "privileged structure," frequently appearing in a multitude of biologically active compounds and approved drugs.[1][2][3] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide provides an in-depth comparison of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, a simple yet intriguing pyrazole derivative, with other more extensively studied pyrazole-based compounds. While direct experimental data for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is not abundant in public literature, this guide will extrapolate its potential biological activities based on well-established structure-activity relationships (SAR) within the pyrazole class and compare it to derivatives with known pharmacological profiles.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties. It is an aromatic system, and the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[3] The pyrazole nucleus is found in a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[4] Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (an anticancer agent) highlight the clinical significance of this heterocyclic system.[1]

The biological activity of pyrazole derivatives can be modulated by the nature and position of substituents on the ring. Key positions for substitution are the N1, C3, C4, and C5 atoms of the pyrazole ring. Modifications at these sites can influence a compound's potency, selectivity, and pharmacokinetic properties.[5]

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine: A Structural Overview and Predicted Activity

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS 871825-57-9) is a relatively simple pyrazole derivative.[6][7][8][9][] Its structure features a pyrazole ring with a methyl group at the N1 position and a methylaminomethyl group at the C3 position.

Based on the established biological activities of structurally related compounds, we can hypothesize the potential pharmacological profile of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. The presence of the aminomethyl group at the C3 position is a common feature in many biologically active pyrazoles. For instance, derivatives with similar functionalities have been investigated as anti-inflammatory and analgesic agents, as well as modulators of the central nervous system.[11] The N-methylation on both the pyrazole ring and the side chain amine can influence the compound's lipophilicity and basicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties and its ability to cross the blood-brain barrier.[12]

Comparative Analysis with Other Pyrazole Derivatives

To understand the potential of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, it is instructive to compare it with other pyrazole derivatives with well-documented biological activities.

Compound Structure Key Biological Activity Reference
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideSelective COX-2 inhibitor (Anti-inflammatory)[13]
SR141716A (Rimonabant) N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamideCannabinoid receptor 1 (CB1) antagonist[14]
(1-methyl-1H-pyrazol-3-yl)(phenyl)methanamine (1-methyl-1H-pyrazol-3-yl)(phenyl)methanamineHypothesized kinase inhibition[12]
3-Aminopyrazole Derivatives Varied substitutions on the 3-aminopyrazole coreJNK3 inhibitors (Neurodegeneration)[15]

Celecoxib , a diarylpyrazole, demonstrates how substitution with larger aromatic groups at the C3 and C5 positions, along with a sulfonamide moiety, can lead to potent and selective enzyme inhibition. In contrast, N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a much smaller and more flexible molecule, suggesting it may interact with different biological targets.

SR141716A , another complex pyrazole derivative, highlights the importance of bulky substituents at the N1, C3, and C5 positions for achieving high-affinity binding to G protein-coupled receptors like the CB1 receptor.[14] The simpler substitution pattern of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine makes it less likely to be a potent CB1 antagonist.

A closer structural analog, (1-methyl-1H-pyrazol-3-yl)(phenyl)methanamine , introduces a phenyl group on the methanamine side chain.[12] This addition significantly increases the molecule's steric bulk and lipophilicity, which could direct its activity towards targets that accommodate such features, like kinase enzymes. The absence of this phenyl group in our target compound suggests it may have a different target profile.

Finally, the broad class of 3-aminopyrazole derivatives has been explored for various therapeutic applications, including as inhibitors of JNK3 for the treatment of neurodegenerative diseases.[15] The core structure of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine fits within this class, suggesting that it could be a starting point for the development of novel enzyme inhibitors or receptor modulators.

Structure-Activity Relationship (SAR) Insights

The comparison with other derivatives provides valuable insights into the potential structure-activity relationships for this class of compounds.

  • Substitution at N1: The methyl group on the N1 position of the pyrazole ring in our target compound is a common feature in many active pyrazoles. This substitution can enhance metabolic stability and modulate binding affinity.

  • The C3-Methanamine Side Chain: The aminomethyl group at the C3 position is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. The N-methylation of this amine will alter its basicity and steric profile, which can fine-tune its binding properties.

  • Lack of Bulky Substituents: Compared to many highly potent pyrazole-based drugs, N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a relatively small molecule. This could be an advantage in terms of synthetic accessibility and potential for good pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, a systematic screening approach is recommended.

In Vitro Enzyme Inhibition Assays

Given that many pyrazole derivatives are enzyme inhibitors, a primary screening against a panel of relevant enzymes would be a logical first step.

Protocol: General Kinase Inhibition Assay

  • Compound Preparation: Dissolve N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to be tested.

  • Assay Reaction: In a 96-well plate, combine the kinase enzyme, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.

  • Incubation: Add the test compound at various concentrations to the wells and incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and measure the fluorescence signal. A decrease in signal compared to the control indicates inhibition of kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cell-Based Assays for Antiproliferative and Anti-inflammatory Activity

To assess the compound's effect on cellular processes, a variety of cell-based assays can be employed.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Protocol: Lipopolysaccharide (LPS)-induced Cytokine Release Assay

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine release by the test compound.

Visualizing the Landscape of Pyrazole Derivatives

To better understand the relationships between the different pyrazole derivatives discussed, the following diagram illustrates their structural diversity and primary biological activities.

Pyrazole_Derivatives cluster_Target Target Compound cluster_Comparisons Comparative Compounds Target N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (Predicted Activity: CNS, Anti-inflammatory) Celecoxib Celecoxib (Anti-inflammatory) Target->Celecoxib Structural & Functional Comparison SR141716A SR141716A (CB1 Antagonist) Target->SR141716A Structural & Functional Comparison Phenyl_Analog (1-methyl-1H-pyrazol-3-yl)(phenyl)methanamine (Kinase Inhibitor) Target->Phenyl_Analog Structural & Functional Comparison Amino_Pyrazoles 3-Aminopyrazole Derivatives (JNK3 Inhibitors) Target->Amino_Pyrazoles Structural & Functional Comparison

Caption: Structural and functional comparison of the target compound with other pyrazole derivatives.

Conclusion

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine represents a simple yet promising scaffold within the vast landscape of pyrazole derivatives. While direct experimental evidence of its biological activity is currently limited, a systematic analysis based on the structure-activity relationships of related compounds suggests its potential as a lead structure for the development of novel therapeutic agents, particularly in the areas of inflammation and central nervous system disorders. The experimental protocols outlined in this guide provide a clear roadmap for researchers to explore the pharmacological profile of this and other novel pyrazole derivatives. As the field of medicinal chemistry continues to evolve, the exploration of such fundamental heterocyclic structures will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

  • Smolecule. N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine. (URL not available)
  • MySkinRecipes. 1-(1-Methyl-3-phenyl-1h-pyrazol-5-yl)methanamine. (URL not available)
  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (URL not available)
  • MDPI.
  • PubMed Central. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]

  • Bentham Science. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL not available)
  • ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. [Link]

  • PMC. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • ScienceDirect. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • PubMed. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [Link]

  • ResearchGate. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. (URL not available)
  • PubMed. Novel pyrazole derivatives as inhibitors of Leishmania donovani: an integrated approach combining in vitro analysis and mechanistic insights. [Link]

  • Sunway Pharm Ltd. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • PubChem. (1-Methylpyrazol-3-yl)methanamine. [Link]

  • Amerigo Scientific. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • PubChem. Methenamine Hippurate. [Link]

Sources

Validation

A Comparative Analysis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine and Established Monoamine Oxidase Inhibitors: A Guide for Preclinical Evaluation

Abstract This guide provides a comprehensive framework for the comparative analysis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, a novel compound with a pyrazole scaffold, against a panel of well-characterized mo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the comparative analysis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, a novel compound with a pyrazole scaffold, against a panel of well-characterized monoamine oxidase (MAO) inhibitors. Given the established role of the pyrazole moiety in MAO inhibition, we hypothesize that N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine may exhibit inhibitory activity against MAO-A or MAO-B.[1][2][3] This document outlines the rationale for this targeted investigation, details the essential experimental protocols for determining inhibitory potency and selectivity, and presents a framework for interpreting the resulting data in the context of established clinical MAO inhibitors such as moclobemide (a reversible MAO-A inhibitor) and selegiline (an irreversible MAO-B inhibitor). The ultimate objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the therapeutic potential of this and similar novel chemical entities.

Introduction: The Pyrazole Scaffold and Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2] The two principal isoforms, MAO-A and MAO-B, are well-validated drug targets for the treatment of neuropsychiatric and neurodegenerative disorders.[4][5] Specifically, MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[4]

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2][6] A significant body of research has demonstrated that derivatives of pyrazole and its dihydro counterpart, pyrazoline, can act as potent and selective inhibitors of MAO.[1][7][8] The structural versatility of the pyrazole ring allows for substitutions that can modulate the potency and selectivity of these compounds for the MAO isoforms.[8]

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a novel compound featuring this key pyrazole scaffold. While its biological activity is not yet characterized in publicly available literature, its structural similarity to known pyrazole-based MAO inhibitors provides a strong rationale for its investigation as a potential modulator of MAO activity. This guide will therefore proceed under the hypothesis that N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a putative MAO inhibitor and will be compared against the following established inhibitors:

  • Moclobemide: A reversible inhibitor of MAO-A (RIMA).[5]

  • Selegiline: An irreversible inhibitor of MAO-B.[4]

Comparative Analysis Workflow

The evaluation of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine will follow a logical progression from initial biochemical characterization to more complex cellular and kinetic analyses. The primary objectives are to determine its inhibitory potency (IC50), selectivity for MAO-A versus MAO-B, and mode of inhibition (reversible vs. irreversible).

G cluster_0 Biochemical Evaluation cluster_1 Mechanistic Studies cluster_2 Comparative Data Analysis A Compound Synthesis & QC (N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine) B In Vitro MAO-A/B Inhibition Assay (IC50 Determination) A->B C Selectivity Index Calculation (SI = IC50(MAO-A) / IC50(MAO-B)) B->C D Kinetic Analysis (Reversibility/Irreversibility) C->D If potent & selective E Substrate Competition Assays D->E F Data Tabulation & Comparison (vs. Moclobemide & Selegiline) E->F G Structure-Activity Relationship (SAR) Insights F->G G cluster_0 Presynaptic Neuron cluster_1 Inhibitor Action Dopamine Dopamine MAO Monoamine Oxidase (A/B) Dopamine->MAO Degradation Synaptic_Cleft Synaptic Cleft Dopamine->Synaptic_Cleft Release Serotonin Serotonin Serotonin->MAO Degradation Serotonin->Synaptic_Cleft Release Norepinephrine Norepinephrine Norepinephrine->MAO Degradation Norepinephrine->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO->Metabolites Novel_Inhibitor N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine Novel_Inhibitor->MAO Inhibition Known_Inhibitors Moclobemide (MAO-A) Selegiline (MAO-B) Known_Inhibitors->MAO Inhibition Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding

Caption: Monoamine neurotransmitter degradation pathway and the site of action for MAO inhibitors.

Conclusion

The structural features of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine strongly suggest its potential as a monoamine oxidase inhibitor. The experimental framework detailed in this guide provides a robust and systematic approach to characterizing its inhibitory profile. By directly comparing its potency, selectivity, and mode of action to well-established drugs like moclobemide and selegiline, researchers can effectively ascertain its novelty and potential therapeutic value. This comparative analysis is a critical step in the preclinical evaluation of any new chemical entity targeting the monoamine oxidase enzymes and will be instrumental in guiding future drug development efforts in the fields of psychiatry and neurology.

References

  • Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144.
  • (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Letters in Drug Design & Discovery, 21(1).
  • Fowler, C. J., & Ross, S. B. (1984). Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and brofaromine, in comparison with irreversible MAO inhibitors. PubMed. Retrieved from [Link]

  • Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Retrieved from [Link]

  • (2014). Pyrazoline: A Promising Scaffold for the Inhibition of Monoamine Oxidase. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Retrieved from [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine Analogs as Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Scaffolds in MAO Inhibition Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotra...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in MAO Inhibition

Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotransmitters, making them a key target in the treatment of neurological disorders.[1][2][3] The two isoforms, MAO-A and MAO-B, have distinct substrate specificities and inhibitor profiles.[1][2] Selective inhibitors of MAO-A are effective antidepressants and anxiolytics, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease.[1][2][3]

The pyrazole nucleus, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[4][5] Its structural features allow for versatile modifications, making it an excellent starting point for the development of potent and selective enzyme inhibitors.[4][5] This guide focuses on analogs of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, exploring how systematic structural alterations impact their interaction with MAO enzymes. Pyrazoline derivatives, in particular, have been identified as promising MAO inhibitors.[6][7]

Core Molecular Structure and Sites of Modification

The foundational structure of the analogs discussed herein is N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. The key sites for chemical modification to explore the SAR are highlighted in the diagram below.

SAR_Points cluster_core Core Scaffold C3 C3 N1 N1 R1 R1 (N1-substituent) N1->R1 Modification Site 1 C5 C5 R2 R2 (C5-substituent) C5->R2 Modification Site 2 methanamine Methanamine Linker R3 R3 (Methanamine N-substituent) methanamine->R3 Modification Site 3

Caption: Key modification sites on the pyrazole methanamine scaffold.

Comparative Analysis of Analog Activity

The following table summarizes the in vitro monoamine oxidase inhibitory activity of a series of pyrazole and pyrazoline analogs. The data is compiled from various studies to illustrate the impact of different substituents on potency (IC50) and selectivity for MAO-A and MAO-B.

Compound IDR1 (N1-substituent)R2 (C5-substituent)R3 (N-substituent)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
Lead Compound -CH3-H-CH3Data not availableData not available--
Analog 1-H4-Fluorophenyl->500.063>793[8]
Analog 2-H4-Chlorophenyl->100.558>17.9[8]
Analog 3-H4-Bromophenyl-4.310.12534.5[8]
Analog 4-HPhenyl->101.12>8.9[8]
Analog 5PhenylPhenyl (diaryl pyrazoline)-Potent inhibitorLess potentSelective for MAO-A[9]
Analog 6UnsubstitutedAryl with ring C-Potent inhibitorWeak inhibitorHigh for MAO-A[10]
Analog 7UnsubstitutedAryl without ring C-Moderate inhibitorWeak inhibitorModerate for MAO-A[10]

Key SAR Insights:

  • Substitution at C5: The nature of the substituent at the C5 position of the pyrazoline ring plays a crucial role in both potency and selectivity. Halogen substitution on a phenyl ring at C5, particularly with fluorine, significantly enhances MAO-B inhibitory activity and selectivity.[8] The potency for MAO-B inhibition follows the trend -F > -Cl > -Br > -H.[8]

  • Aryl Substituents: The presence of aryl groups at both C3 and C5 of a pyrazoline ring generally leads to potent and selective MAO-A inhibition.[9]

  • Additional Ring Structures: The addition of a third ring system (Ring C) to the pyrazoline scaffold has been shown to increase potency and selectivity for MAO-A.[10]

Experimental Protocols

Representative Synthesis of a 5-Aryl-pyrazoline Analog

This protocol describes a general method for the synthesis of 5-aryl-pyrazolines, which are key intermediates for many of the evaluated MAO inhibitors.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriate acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry to obtain the chalcone.

Step 2: Cyclization to Pyrazoline

  • Reflux a mixture of the synthesized chalcone (1.0 eq) and hydrazine hydrate (1.5 eq) in glacial acetic acid for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.

Synthesis_Workflow Start Acetophenone + Substituted Benzaldehyde Step1 Base-catalyzed Aldol Condensation Start->Step1 Chalcone Chalcone Intermediate Step1->Chalcone Step2 Cyclization with Hydrazine Hydrate Chalcone->Step2 Pyrazoline 5-Aryl-pyrazoline Step2->Pyrazoline End Purified Product Pyrazoline->End MAO_Assay_Workflow Start Prepare Reagents (Enzyme, Buffer, Compounds) Incubation Pre-incubate Enzyme with Inhibitor Start->Incubation Reaction_Mix Prepare Reaction Mix (Substrate, Probe, HRP) Start->Reaction_Mix Initiate Add Reaction Mix to Wells Incubation->Initiate Reaction_Mix->Initiate Measurement Measure Fluorescence over Time Initiate->Measurement Analysis Calculate Reaction Rates and IC50 Values Measurement->Analysis End Determine Inhibitory Potency Analysis->End

Caption: Workflow for the fluorometric MAO inhibition assay.

Mechanism of Action and Signaling Pathway

MAO enzymes catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. [1][3]This process is crucial for regulating neurotransmitter levels in the brain. [6]Inhibitors of MAO block this catalytic activity, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

MAO_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Metabolism NT_Cleft Increased Neurotransmitter Concentration Neurotransmitter->NT_Cleft Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor NT_Cleft->Receptor Binding Signal Enhanced Neurotransmission Receptor->Signal Inhibitor Pyrazole-based MAO Inhibitor Inhibitor->MAO Inhibition

Caption: Mechanism of action of pyrazole-based MAO inhibitors.

Conclusion and Future Directions

The structure-activity relationship studies of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine analogs and related pyrazoline derivatives have provided valuable insights for the design of novel monoamine oxidase inhibitors. Key takeaways include the significant influence of substituents at the C5 position on MAO-B selectivity, particularly the beneficial effect of halogens. Conversely, diaryl substitutions tend to favor MAO-A inhibition.

Future research in this area should focus on synthesizing and evaluating a broader range of analogs with diverse substitutions at all three modification sites (R1, R2, and R3) to build a more comprehensive SAR model. In vivo studies are also crucial to assess the pharmacokinetic properties, efficacy, and safety of these promising compounds. The continued exploration of the pyrazole scaffold holds great potential for the development of next-generation therapeutics for a variety of neurological and psychiatric disorders.

References

  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2783, 345-353.
  • Kumar, A., et al. (2024).
  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1709, 215-227.
  • Jagrat, M., et al. (2011). Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. Bioorganic & Medicinal Chemistry Letters, 21(14), 4296-4300.
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
  • Yele, S., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Molecules, 26(11), 3251.
  • Secci, D., et al. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 18(33), 5114-5144.
  • Karuppasamy, M., et al. (2010). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry, 18(5), 1875-1881.
  • Jagrat, M., et al. (2011). Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. Bioorganic & Medicinal Chemistry Letters, 21(14), 4296-4300.
  • Morales-Castañeda, A., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1398.
  • Basavanag, U. M., & Goudgaon, N. M. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(1), 65-88.
  • Dias, L. C., & de Oliveira, L. G. (2002). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. The Journal of Organic Chemistry, 67(26), 9200-9209.
  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 689032.
  • Sigma-Aldrich. (n.d.). N-METHYL-1-(1-METHYL-1H-PYRAZOL-3-YL)METHANAMINE.
  • Sunway Pharm Ltd. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • Chiruta, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3754.
  • Rojas, V., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37.
  • Al-Ostoot, F. H., et al. (2021). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Molecules, 26(11), 3326.
  • Wang, L., et al. (2013). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4373-4376.
  • Patel, J. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1024.

Sources

Validation

A Guide to Ensuring Reproducibility in the Synthesis and Application of Novel Pyrazole Derivatives: A Case Study of N,1-dimethyl-1H-pyrazole-3-methanamine

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of methodologie...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of methodologies to ensure the reproducibility of synthesizing and utilizing novel chemical entities, using the hypothetical compound N,1-dimethyl-1H-pyrazole-3-methanamine as a case study. We will explore not just the "how," but the critical "why" behind experimental choices, empowering you to establish self-validating and robust protocols.

The Challenge of Reproducibility in Novel Compound Synthesis

The synthesis of novel compounds, particularly those with potential biological activity like pyrazole derivatives, is often fraught with challenges of reproducibility.[1][2][3] Factors ranging from the purity of starting materials and solvents to subtle variations in reaction conditions can significantly impact the yield, purity, and even the identity of the final product.[2] A recent Nature survey highlighted that chemistry is a field where researchers frequently struggle to replicate their own or others' work, underscoring the critical need for meticulous and well-documented protocols.[1]

Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The introduction of novel pyrazole derivatives into a research pipeline necessitates a rigorous approach to synthesis and characterization to ensure that any observed biological effects are genuinely attributable to the compound and that these findings can be reliably reproduced by others.

A Proposed Reproducible Synthesis of N,1-dimethyl-1H-pyrazole-3-methanamine

While N,1-dimethyl-1H-pyrazole-3-methanamine is not a widely documented compound, a plausible and reproducible synthetic route can be designed based on established methods for pyrazole synthesis.[6][7][8] The following proposed synthesis is designed with reproducibility as the primary consideration.

Experimental Workflow: A Reproducible Approach vs. a Less-Controlled Alternative

To illustrate the importance of a rigorous protocol, we will compare a "Reproducible Workflow" with a "Less-Controlled Workflow."

G cluster_0 Reproducible Workflow cluster_1 Less-Controlled Workflow A Starting Material Qualification (Purity >98% by NMR/GC-MS) B Precise Reagent Stoichiometry (Documented mass and moles) A->B C Controlled Reaction Conditions (Inert atmosphere, precise temperature control, documented time) B->C D In-Process Monitoring (TLC/LC-MS to track reaction completion) C->D E Standardized Work-up & Purification (Documented extraction & chromatography) D->E F Comprehensive Characterization (NMR, HRMS, IR, Elemental Analysis) E->F G Purity Assessment (>98% by HPLC/qNMR) F->G H Unverified Starting Materials (Assumed purity) I Approximate Reagent Amounts ('Scoopula' amounts) H->I J Ambient/Uncontrolled Conditions (Open to air, variable temperature) I->J K Arbitrary Reaction Time (e.g., 'overnight') J->K L Variable Work-up (Undocumented procedures) K->L M Minimal Characterization (e.g., only melting point) L->M N Purity Unknown M->N

Caption: Comparison of a reproducible vs. a less-controlled synthetic workflow.

Detailed Protocol for Reproducible Synthesis

Step 1: Synthesis of a Key Intermediate (e.g., a pyrazole-3-carboxaldehyde)

A common strategy for synthesizing substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8] For our target molecule, we would first synthesize a suitable pyrazole intermediate.

  • Reaction: A substituted hydrazine (e.g., methylhydrazine) is reacted with a functionalized 1,3-dicarbonyl equivalent.

  • Causality: The choice of starting materials directly dictates the substitution pattern on the pyrazole ring. Using methylhydrazine will install the N1-methyl group. The choice of the dicarbonyl component is crucial for introducing the precursor to the methanamine group at the 3-position.

  • Self-Validation: The identity and purity of the resulting pyrazole intermediate must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding to the next step. This ensures that any downstream failures are not due to an incorrect starting material.

Step 2: Reductive Amination to Form N,1-dimethyl-1H-pyrazole-3-methanamine

  • Reaction: The pyrazole-3-carboxaldehyde intermediate is reacted with dimethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Causality: Reductive amination is a reliable method for forming C-N bonds. The choice of a mild reducing agent like sodium triacetoxyborohydride is critical to avoid the reduction of the pyrazole ring or other sensitive functional groups.

  • Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.[4] This prevents premature or unnecessarily long reaction times which can lead to side product formation.

Comparison of Synthetic Approaches: Data Table
ParameterReproducible ApproachLess-Controlled Approach (Alternative)Impact on Reproducibility
Starting Material Purity Verified (>98% by NMR/GC-MS)Assumed from labelImpurities can lead to side reactions and lower yields.
Solvent Quality Anhydrous, freshly distilledReagent grade, used as isWater and other impurities can quench reagents and alter reaction pathways.
Reaction Atmosphere Inert (Nitrogen or Argon)AmbientOxygen and moisture can degrade reagents and catalysts.
Temperature Control ± 1°C using a controlled heating mantle/ice bathUncontrolled (e.g., "room temperature")Temperature fluctuations can significantly affect reaction rates and selectivity.
Reaction Monitoring TLC or LC-MS at regular intervalsNone, or based on arbitrary timeIncomplete reactions or the formation of byproducts may go unnoticed.
Purification Method Column chromatography with defined stationary and mobile phasesSimple extraction or recrystallization without optimizationInadequate purification leads to a final product of unknown and variable purity.
Final Product Analysis ¹H NMR, ¹³C NMR, HRMS, IR, Elemental Analysis, HPLC purityMelting point onlyIncomplete characterization can lead to misidentification of the compound and its purity.

The Critical Role of Analytical Characterization in Reproducibility

Ensuring the reproducibility of experiments utilizing N,1-dimethyl-1H-pyrazole-3-methanamine is entirely dependent on the thorough characterization of the synthesized compound. An inadequately characterized compound of unknown purity will invariably lead to irreproducible biological data.

Analytical Workflow for Ensuring Compound Integrity

G cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis A Initial Synthesis (Crude Product) B Purification (e.g., Column Chromatography) A->B C Structural Verification B->C D Purity Assessment B->D F Stable Storage B->F G ¹H NMR & ¹³C NMR (Confirms chemical structure) C->G H HRMS (Confirms elemental composition) C->H I IR Spectroscopy (Confirms functional groups) C->I J HPLC/UPLC (Determines purity percentage) D->J K Chiral HPLC (if applicable) (Determines enantiomeric excess) D->K E Batch-to-Batch Comparison J->E

Caption: A comprehensive analytical workflow for compound validation.

Conclusion: A Commitment to Rigor

The reproducibility of experimental results with any novel compound, including N,1-dimethyl-1H-pyrazole-3-methanamine, is not a matter of chance but a direct consequence of a deliberate and rigorous experimental design. By implementing controlled and well-documented synthetic procedures, coupled with comprehensive analytical characterization, researchers can have high confidence in the integrity of their materials and the validity of their experimental outcomes. This commitment to scientific rigor is paramount for the advancement of drug discovery and development.

References

  • Nagashyam, V., & Madhukar, J. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Baran, P. S., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. [Link]

  • El-Metwaly, N., et al. (2023).
  • Al-Warhi, T., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. [Link]

  • ResearchGate. (2023). Reproducibility in Chemical Research.
  • ResearchGate. (2023). Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives.
  • Reddit. (2022). Reproducibility of Synthesis papers : r/chemistry. [Link]

  • Google Patents. (2017). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • PubMed. (2022). Reproducibility in chemistry research. [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. [Link]

  • National Center for Biotechnology Information. (2019). Improving Reproducibility and Replicability. [Link]

  • ResearchGate. (2019). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)

Sources

Comparative

"N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine dose-response curve analysis"

An In-Depth Comparative Guide to the Dose-Response Analysis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine for Monoamine Oxidase A (MAO-A) Inhibition Introduction: Characterizing Novel Pyrazole-Based Neuromodulators...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Dose-Response Analysis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine for Monoamine Oxidase A (MAO-A) Inhibition

Introduction: Characterizing Novel Pyrazole-Based Neuromodulators

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine represents a novel investigational compound within this class. Its structural motifs suggest a potential interaction with enzymatic targets in the central nervous system, particularly those involved in neurotransmitter metabolism.

This guide provides a comprehensive framework for characterizing the dose-response relationship of this compound, using Monoamine Oxidase A (MAO-A) as a primary hypothetical target. MAO-A is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition is a validated therapeutic strategy for treating depressive disorders and anxiety.

Herein, we present a detailed experimental protocol, a comparative analysis against established MAO-A inhibitors, and the scientific rationale underpinning the chosen methodology. This guide is designed for researchers in drug discovery and pharmacology to rigorously evaluate the potency and efficacy of new chemical entities.

Mechanism of Action: The Rationale for MAO-A as a Target

Monoamine Oxidase A is a flavin-containing enzyme located on the outer mitochondrial membrane. It catalyzes the oxidative deamination of neurotransmitters, effectively terminating their signaling activity. The inhibition of MAO-A leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to mediate the therapeutic antidepressant effect.

The selection of MAO-A as a target for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is based on structure-activity relationships observed in other pyrazole-containing molecules that exhibit inhibitory activity against this enzyme. The core pyrazole ring can engage in key interactions within the enzyme's active site, while the N-methyl methanamine side chain can influence binding affinity and selectivity. This guide outlines the essential steps to validate this hypothesis and quantify the compound's inhibitory potential.

Signaling Pathway: MAO-A and Neurotransmitter Regulation

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_released Released Neurotransmitter Vesicle->MA_released Exocytosis Reuptake Reuptake Transporter (e.g., SERT) MA_released->Reuptake Signal Termination Receptor Postsynaptic Receptor MA_released->Receptor Binding MA_reuptake Reuptaken Neurotransmitter Reuptake->MA_reuptake MAO_A MAO-A MA_reuptake->MAO_A Substrate Mitochondrion Mitochondrion Metabolites Inactive Metabolites MAO_A->Metabolites Oxidative Deamination Compound N-methyl-1-(1-methyl-1H -pyrazol-3-yl)methanamine Compound->MAO_A Inhibition cleft_space Signal Neuronal Signal Receptor->Signal Activation

Caption: Mechanism of MAO-A inhibition in a presynaptic neuron.

Experimental Protocol: In Vitro MAO-A Inhibition Assay

This protocol describes a robust, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-A activity.

Workflow Overview

Caption: Workflow for determining the IC50 of a test compound against MAO-A.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine and comparator compounds (e.g., Moclobemide, Pirlindole) in 100% DMSO.

    • Perform an 11-point serial dilution (1:3 ratio) in DMSO to create a concentration gradient. The final assay concentrations will typically range from 100 µM to 1.7 nM.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • MAO-A Enzyme: Recombinant human MAO-A, diluted in assay buffer to a final concentration of 2 µg/mL.

    • Substrate/Detection Mix: Prepare a solution containing p-tyramine (substrate, final concentration 1 mM), horseradish peroxidase (HRP, final concentration 1 U/mL), and a fluorogenic probe like Amplex Red (final concentration 200 µM) in assay buffer.

  • Assay Procedure:

    • Dispense 2 µL of the serially diluted compounds into the wells of a black, 384-well microplate. Include "vehicle only" (DMSO) controls for 100% activity and "inhibitor" controls (a known potent inhibitor like Clorgyline) for 0% activity.

    • Add 40 µL of the diluted MAO-A enzyme solution to all wells.

    • Centrifuge the plate briefly (1 min at 1000 rpm) and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the Substrate/Detection Mix to all wells.

    • Immediately transfer the plate to a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 2 minutes for a total of 20 minutes (kinetic read).

    • The rate of reaction (slope of fluorescence vs. time) is proportional to the MAO-A activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Ratesample - Rate0%_activity) / (Rate100%_activity - Rate0%_activity)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Comparative Dose-Response Analysis

To contextualize the inhibitory potential of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, its performance must be benchmarked against established standards. Moclobemide and Pirlindole are well-characterized, reversible inhibitors of MAO-A (RIMAs) used clinically.

The table below presents a hypothetical, yet plausible, outcome for our investigational compound alongside published data for the comparators.

CompoundTypeIC50 (nM)Source
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine Reversible MAO-A Inhibitor (Hypothetical)85Hypothetical Experimental Data
Moclobemide Reversible MAO-A Inhibitor200 - 500
Pirlindole Reversible MAO-A Inhibitor~130
Clorgyline Irreversible MAO-A Inhibitor5 - 10

Interpretation of Results:

In this hypothetical analysis, N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine demonstrates a potent inhibitory effect on MAO-A with an IC50 of 85 nM. This suggests a higher potency compared to the clinically used drugs Moclobemide and Pirlindole. Its potency is lower than that of the irreversible inhibitor Clorgyline, which is expected and often desirable for a safer therapeutic profile (reversible inhibitors allow for enzyme activity to recover).

Further studies would be required to confirm the mechanism of inhibition (reversible vs. irreversible) and to assess selectivity against the MAO-B isoform, which is a critical parameter for predicting side-effect profiles.

Conclusion and Future Directions

This guide provides a rigorous, validated framework for conducting a dose-response analysis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. The outlined protocol, grounded in established biochemical methods, enables the precise determination of the compound's inhibitory potency against MAO-A.

The comparative analysis, although based on a hypothetical result for the target compound, illustrates how to benchmark its activity against known therapeutic agents. The strong hypothetical potency suggests that N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine warrants further investigation, including selectivity profiling against MAO-B, in vivo pharmacokinetic studies, and behavioral models of depression to establish a full preclinical profile. This structured approach ensures that the evaluation of novel compounds is both systematic and scientifically sound, paving the way for the development of next-generation therapeutics.

References

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7. [Link]

  • Tipton, K. F., & Youdim, M. B. H. (2020). Monoamine Oxidase: A Personal History. Biochemical Society Transactions, 48(4), 1371–1384. [Link]

  • Valley, M. P., et al. (2006). A Bioluminescent Assay for Monoamine Oxidase. Assay and Drug Development Technologies, 4(1), 37–45. [Link]

  • Fisar, Z. (2016). Drugs Used in the Treatment of Alzheimer’s Disease. In New Trends in the Therapy of Alzheimer's Disease. IntechOpen. [Link]

Validation

A Senior Scientist's Guide to Assessing Kinase Inhibitor Selectivity: A Case Study with N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Introduction: The Imperative of Selectivity in Kinase Drug Discovery In the landscape of modern drug discovery, protein kinases remain a dominant and highly pursued class of therapeutic targets, particularly in oncology....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

In the landscape of modern drug discovery, protein kinases remain a dominant and highly pursued class of therapeutic targets, particularly in oncology.[1][2][3] Their central role in regulating a vast array of cellular processes makes them fertile ground for intervention.[4][5] However, the very nature of the human kinome—comprising over 500 members with a structurally conserved ATP-binding pocket—presents a formidable challenge: achieving inhibitor selectivity.[2][6]

A promiscuous or non-selective kinase inhibitor can lead to off-target effects, resulting in cellular toxicity and undesirable side effects that can derail an otherwise promising therapeutic candidate.[2] Conversely, a highly selective inhibitor promises a more targeted intervention with a cleaner safety profile. Therefore, early and comprehensive assessment of a compound's selectivity across the kinome is not merely a characterization step but a critical pillar of the drug discovery process, guiding lead optimization and predicting potential clinical outcomes.[1][7]

This guide provides an in-depth, practical framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (hereafter referred to as "Compound-X") as our case study. While no public kinase activity data exists for this specific molecule, its pyrazole scaffold is present in known kinase inhibitors, making it a plausible candidate for such analysis.[8][9][10] We will walk through the strategic choices in experimental design, present a detailed biochemical assay protocol, and provide a robust framework for data interpretation and comparative analysis.

PART 1: Designing a Robust Kinase Selectivity Screening Campaign

The goal of a selectivity screen is to move from a single data point (potency against the primary target) to a comprehensive interaction map. The choices made at this stage are critical for generating meaningful and actionable data.

The Rationale for Panel Selection

Screening Compound-X against a large, diverse panel of kinases is standard practice.[1] A broad panel, representing all major branches of the human kinome tree, is essential for identifying potential off-target activities that would be missed by a narrow, focused panel. Commercial services offer panels of over 400 kinases, providing a comprehensive view of selectivity.[11][12]

Choosing the Right Assay Format: Biochemical vs. Cellular
  • Biochemical Assays: These in vitro assays measure the direct interaction between an inhibitor and an isolated, purified kinase enzyme.[13] They are ideal for initial, large-scale profiling due to their high throughput and reproducibility. Common formats include:

    • Radiometric Assays: Long considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) to a substrate.[4][11][14] They are highly sensitive and less prone to compound interference but require specialized handling of radioactive materials.[4][14]

    • Luminescence-Based Assays: These popular assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][16][17] They offer a non-radioactive, sensitive, and scalable method suitable for high-throughput screening.[15][17]

  • Cell-Based Assays: These assays measure the effect of an inhibitor on a specific signaling pathway within a living cell. While lower in throughput, they provide crucial information about cell permeability, target engagement in a physiological context, and potential off-target effects within the cellular environment.[18]

For our initial assessment of Compound-X, a broad-panel biochemical assay is the most efficient and cost-effective strategy.[19] A luminescence-based assay like ADP-Glo™ provides a robust and scalable platform for this purpose.[17]

The Critical Role of ATP Concentration

Most kinase inhibitors, including Staurosporine, are ATP-competitive, meaning they bind to the same site as ATP.[20][21][22] Consequently, the measured IC50 (the concentration of inhibitor required to reduce kinase activity by 50%) is highly dependent on the ATP concentration in the assay.

Expert Insight: To obtain a more intrinsic measure of inhibitor potency that can be compared across different kinases, assays should be run at an ATP concentration that is equal to or very near the Michaelis constant (Kₘ) for each specific kinase.[14][23][24] This ensures that the resulting IC50 values more closely reflect the inhibitor's binding affinity (Kᵢ).[23][24] High, non-physiological ATP concentrations can mask the potency of competitive inhibitors.

The following diagram illustrates the typical workflow for a kinase selectivity profiling experiment.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_readout Detection & Analysis Compound_Prep Prepare Serial Dilution of Compound-X Dispense Dispense Compounds & Controls to 384-well Plate Compound_Prep->Dispense Kinase_Prep Prepare Kinase/Substrate Master Mixes Add_Kinase Add Kinase/Substrate Mix Kinase_Prep->Add_Kinase Controls_Prep Prepare Controls: - Staurosporine (Positive) - Dasatinib (Comparator) - DMSO (Vehicle) Controls_Prep->Dispense Dispense->Add_Kinase Initiate Initiate Reaction with ATP (at Km concentration) Add_Kinase->Initiate Incubate Incubate (e.g., 60 min at 30°C) Initiate->Incubate Detect Add ADP-Glo™ Reagents (Stop Reaction & Deplete ATP) Incubate->Detect Luminescence Measure Luminescence (Plate Reader) Detect->Luminescence Calculate Calculate % Inhibition vs. DMSO Control Luminescence->Calculate Analyze Determine IC50 Values & Calculate Selectivity Score Calculate->Analyze

Caption: High-level workflow for in vitro kinase selectivity profiling.

PART 2: Detailed Experimental Protocol - ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 value of Compound-X against a single kinase. This process is performed in parallel for every kinase in the screening panel.

Materials:

  • Kinase Enzyme System (e.g., from Promega[15] or Reaction Biology[11])

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound-X, Staurosporine, Dasatinib (dissolved in 100% DMSO)

  • Multi-channel pipettors, 384-well assay plates (white, flat-bottom)

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of Compound-X in 100% DMSO, starting from a 1 mM stock. This will create a concentration range to generate a full dose-response curve.

    • Prepare identical dilution series for the control compounds (Staurosporine, Dasatinib).

    • Prepare a DMSO-only plate for vehicle controls (representing 0% inhibition).

  • Kinase Reaction Setup (per well of a 384-well plate):

    • Add 1 µL of the serially diluted compound, control, or DMSO to the appropriate wells.

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final concentration of substrate should be optimized for the specific kinase.

    • Add 2 µL of the 2X Kinase/Substrate mix to each well.

    • Prepare a 2.5X ATP solution. The final concentration in the assay should be at the Kₘ for the specific kinase being tested.

    • To initiate the reaction, add 2 µL of the 2.5X ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation:

    • Briefly mix the plate on a plate shaker.

    • Incubate the reaction for 60 minutes at 30°C. This time should be within the linear range of the kinase reaction, which must be determined during assay optimization.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

PART 3: Data Analysis, Interpretation, and Comparative Benchmarking

Raw luminescence data must be converted into meaningful metrics of selectivity.

From Raw Data to IC50 Values
  • Calculate Percent Inhibition: For each compound concentration, calculate the percent inhibition relative to the high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls. Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic regression model to determine the IC50 value for each kinase.

Quantifying Selectivity: The Selectivity Score (S-Score)

To distill the complex data from a large panel screen into a simple, quantitative metric, we use the Selectivity Score (S-Score) .[23][25] The S-Score is defined as the number of kinases inhibited above a certain threshold, divided by the total number of kinases tested.[19][23]

  • S(1µM): The number of kinases with an IC50 < 1 µM / Total kinases tested.

A lower S-Score indicates a more selective compound.[23] For example, an S-Score(1µM) of 0.01 means the compound inhibits only 1% of the kinases on the panel with an IC50 below 1 µM.

The following diagram illustrates the concept of selectivity using a kinome tree representation.

G cluster_A Selective Inhibitor (e.g., Compound-X) cluster_B Non-Selective Inhibitor (e.g., Staurosporine) a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 b1 b2 b3 b4 b5 b6 b7 b8 b9 b10

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of N,1-dimethyl-1H-pyrazole-3-methanamine Versus Standard of Care in a Preclinical Model of Parkinson's Disease

Introduction: The Unmet Need in Parkinson's Disease Therapeutics Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Parkinson's Disease Therapeutics

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms.[1][2] While current treatments can manage symptoms, they do not halt disease progression, and long-term use is often associated with significant side effects.[3] The gold-standard therapy, Levodopa, effectively replenishes dopamine levels but its efficacy wanes over time and can induce dyskinesia.[3][4][5] This creates a critical need for novel therapeutic agents that not only manage symptoms but also offer neuroprotective benefits, thereby slowing or stopping the underlying neuronal degeneration.

This guide provides a comparative analysis of a novel investigational compound, N,1-dimethyl-1H-pyrazole-3-methanamine, against the standard of care, Levodopa, in a well-established preclinical model of Parkinson's disease. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including neuroprotective effects.[2][6][7] N,1-dimethyl-1H-pyrazole-3-methanamine, hereafter referred to as "Pyrazolamine-M1," is a novel chemical entity from this class, hypothesized to possess both symptomatic and disease-modifying potential.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a proposed head-to-head in vivo efficacy study, complete with experimental protocols and a discussion of the anticipated outcomes.

Compound Profiles: A Tale of Two Therapeutic Strategies

Investigational Compound: Pyrazolamine-M1 (N,1-dimethyl-1H-pyrazole-3-methanamine)

Pyrazolamine-M1 is a small molecule featuring a dimethylated pyrazole core with a methanamine substituent. While specific preclinical data for this exact molecule is not yet published, its structural motifs suggest a plausible mechanism of action centered on neuroprotection.

Hypothesized Mechanism of Action: Based on the known activities of related pyrazole compounds, we hypothesize that Pyrazolamine-M1 acts as a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is a serine/threonine kinase that is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's. Its overactivation is linked to apoptosis, neuroinflammation, and mitochondrial dysfunction. By inhibiting GSK-3β, Pyrazolamine-M1 is proposed to protect dopaminergic neurons from degeneration.

Pyrazolamine_M1_Pathway Neurotoxin (e.g., 6-OHDA) Neurotoxin (e.g., 6-OHDA) Oxidative Stress Oxidative Stress Neurotoxin (e.g., 6-OHDA)->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction GSK-3β Activation GSK-3β Activation Mitochondrial Dysfunction->GSK-3β Activation Pro-apoptotic Signaling Pro-apoptotic Signaling GSK-3β Activation->Pro-apoptotic Signaling Neuronal Apoptosis Neuronal Apoptosis Pro-apoptotic Signaling->Neuronal Apoptosis Pyrazolamine-M1 Pyrazolamine-M1 Pyrazolamine-M1->GSK-3β Activation Inhibits

Figure 1: Hypothesized Neuroprotective Mechanism of Pyrazolamine-M1.

Standard of Care: Levodopa (L-DOPA)

Levodopa, typically administered with a peripheral decarboxylase inhibitor like carbidopa, remains the most effective symptomatic treatment for Parkinson's disease.[1][5]

Mechanism of Action: Levodopa is a precursor to dopamine.[8] It crosses the blood-brain barrier, where it is converted to dopamine in the remaining dopaminergic neurons, thereby replenishing the depleted neurotransmitter levels and alleviating motor symptoms.[4][8][9] It does not, however, prevent the ongoing loss of these neurons.[5]

Levodopa_Pathway Levodopa Levodopa Blood-Brain Barrier Blood-Brain Barrier Levodopa->Blood-Brain Barrier Dopaminergic Neuron Dopaminergic Neuron Blood-Brain Barrier->Dopaminergic Neuron Enters Dopamine Dopamine Dopaminergic Neuron->Dopamine Converts to Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors Activates Symptom Relief Symptom Relief Dopamine Receptors->Symptom Relief

Figure 2: Symptomatic Mechanism of Action of Levodopa.

In Vivo Efficacy Comparison: A Proposed Study Design

To objectively compare the efficacy of Pyrazolamine-M1 and Levodopa, a robust preclinical study is proposed using the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle, causing a progressive loss of dopaminergic neurons on one side of the brain and resulting in measurable motor deficits.[10][11][12][13][14]

Experimental_Workflow cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Post-Mortem Analysis Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing 6-OHDA Surgery 6-OHDA Surgery Baseline Behavioral Testing->6-OHDA Surgery Post-Surgery Recovery (2 weeks) Post-Surgery Recovery (2 weeks) 6-OHDA Surgery->Post-Surgery Recovery (2 weeks) Treatment Initiation (4 weeks) Treatment Initiation (4 weeks) Post-Surgery Recovery (2 weeks)->Treatment Initiation (4 weeks) Group 1: Vehicle Group 1: Vehicle Group 2: Levodopa Group 2: Levodopa Group 3: Pyrazolamine-M1 (Low Dose) Group 3: Pyrazolamine-M1 (Low Dose) Group 4: Pyrazolamine-M1 (High Dose) Group 4: Pyrazolamine-M1 (High Dose) Weekly Behavioral Testing Weekly Behavioral Testing Treatment Initiation (4 weeks)->Weekly Behavioral Testing Endpoint Behavioral Testing Endpoint Behavioral Testing Weekly Behavioral Testing->Endpoint Behavioral Testing Tissue Collection Tissue Collection Endpoint Behavioral Testing->Tissue Collection Immunohistochemistry (TH Staining) Immunohistochemistry (TH Staining) Tissue Collection->Immunohistochemistry (TH Staining) Data Analysis Data Analysis Immunohistochemistry (TH Staining)->Data Analysis

Figure 3: Overall Experimental Workflow.

Experimental Groups and Treatment Regimen
GroupTreatmentDose (Hypothetical)Route of AdministrationN (Animals)
1Vehicle (Saline)-Oral Gavage10
2Levodopa/Carbidopa25/2.5 mg/kgOral Gavage10
3Pyrazolamine-M110 mg/kgOral Gavage10
4Pyrazolamine-M130 mg/kgOral Gavage10
5Sham (Saline Injection)-Surgical10
Detailed Experimental Protocols

1. 6-OHDA Model Induction

  • Objective: To create a unilateral lesion of the nigrostriatal pathway.

  • Procedure:

    • Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane.[13]

    • Secure the animal in a stereotaxic frame.[12]

    • Inject 8 µg of 6-OHDA dissolved in 4 µL of 0.9% saline containing 0.02% ascorbic acid into the right medial forebrain bundle.[11][13]

    • The sham group will receive an injection of the vehicle solution.

    • Allow a 2-week recovery period for the lesion to develop before commencing treatment.

2. Behavioral Assessments

  • Objective: To quantify motor deficits and the therapeutic effects of the treatments.

  • Tests:

    • Rotarod Test: This test assesses motor coordination and balance.[15][16][17][18][19]

      • Acclimatize rats to the rotarod apparatus for 3 days prior to testing.

      • Place the rat on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.

      • Record the latency to fall for each animal.

      • Conduct three trials per animal, with a 15-minute inter-trial interval.

    • Cylinder Test: This test measures forelimb use asymmetry, a hallmark of unilateral dopamine depletion.[20][21][22][23][24]

      • Place the rat in a transparent cylinder.

      • Videorecord for 5 minutes.

      • Count the number of independent wall contacts made with the left (ipsilateral) and right (contralateral, impaired) forelimbs.

      • Calculate the percentage of contralateral limb use.

3. Post-Mortem Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry

  • Objective: To quantify the extent of dopaminergic neuron loss and assess the neuroprotective effect of Pyrazolamine-M1.

  • Procedure:

    • At the end of the treatment period, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[25][26][27]

    • Dissect the brains and post-fix in 4% PFA.

    • Cryoprotect the brains in a 30% sucrose solution.

    • Section the substantia nigra and striatum at 40 µm using a cryostat.

    • Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[25][26][27][28][29]

    • Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

Anticipated Results and Interpretation

The following table summarizes the expected outcomes for each experimental group.

GroupRotarod Performance (Latency to Fall)Cylinder Test (% Contralateral Limb Use)TH-Positive Cells in Substantia Nigra
Sham High~50%100% (Baseline)
Vehicle Low<10%~10-20%
Levodopa Moderate to High~30-40%~10-20%
Pyrazolamine-M1 (Low Dose) Moderate~20-30%~30-40%
Pyrazolamine-M1 (High Dose) Moderate to High~30-40%~50-60%

Interpretation:

  • Vehicle Group: This group is expected to show significant motor deficits in both the rotarod and cylinder tests, corresponding to a severe loss of TH-positive neurons. This confirms the validity of the 6-OHDA lesion model.

  • Levodopa Group: Levodopa is anticipated to significantly improve motor performance in both behavioral tests. However, it is not expected to show any neuroprotective effect, with TH-positive cell counts similar to the vehicle group.[5]

  • Pyrazolamine-M1 Groups: We predict a dose-dependent improvement in motor function. Crucially, we hypothesize that Pyrazolamine-M1 will demonstrate a significant neuroprotective effect, evidenced by a greater number of surviving TH-positive neurons compared to the vehicle and Levodopa groups. This would indicate a disease-modifying potential that is absent in the current standard of care.

Conclusion: A Promising New Avenue for Parkinson's Disease Therapy

This guide outlines a comprehensive preclinical strategy to evaluate the in vivo efficacy of a novel pyrazole compound, N,1-dimethyl-1H-pyrazole-3-methanamine (Pyrazolamine-M1), in comparison to the standard of care, Levodopa. The proposed study is designed to not only assess symptomatic relief but also to investigate the potential neuroprotective, disease-modifying effects of this new chemical entity.

Should the hypothesized outcomes be confirmed, Pyrazolamine-M1 would represent a significant advancement in the treatment of Parkinson's disease. A therapeutic that can both alleviate motor symptoms and protect dopaminergic neurons from further degeneration would address a critical unmet need in the management of this devastating disease. The experimental framework presented here provides a robust and scientifically rigorous path for the preclinical validation of Pyrazolamine-M1 and other novel neuroprotective agents.

References

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. (2025, February 20). protocols.io. [Link]

  • Mechanism of action of dopaminergic agents in Parkinson's disease. (n.d.). PubMed. [Link]

  • (PDF) Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. (2025, February 20). ResearchGate. [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections V.1. (2025, February 20). protocols.io. [Link]

  • Cylinder Test. (n.d.). Scantox. [Link]

  • (PDF) Rotarod test in rats v1. (n.d.). ResearchGate. [Link]

  • Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. (n.d.). Aligning Science Across Parkinson's. [Link]

  • Cylinder Test in Rodent Models of Stroke. (n.d.). Ace Therapeutics. [Link]

  • Cylinder test vs skilled reaching test: comparison of two methods used to investigate unilateral motor impairments in rat model of Parkinson's disease. (n.d.). Measuring Behavior. [Link]

  • Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 308) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. (n.d.). Synaptic Systems. [Link]

  • Rotarod test in rats. (2024, February 12). protocols.io. [Link]

  • Levodopa (L-Dopa). (2023, April 17). StatPearls - NCBI Bookshelf. [Link]

  • 6-OHDA Model for Parkinson's Disease Research. (2021, October 8). JoVE. [Link]

  • How to Use Rotarod to Do Rotarod Test for Mouse and Rats. (2025, June 7). BioMed. [Link]

  • The 6-hydroxydopamine Rat Model of Parkinson's Disease. (2021, October 27). JoVE. [Link]

  • Animal behavioural test - Sensory motor function - Cylinder test (Limb asymmetry use). (n.d.). NEUROFIT. [Link]

  • Levodopa and Carbidopa. (2024, June 20). MedlinePlus. [Link]

  • 6-OHDA Parkinson's Model. (n.d.). Charles River. [Link]

  • Levodopa. (2024, October 17). Parkinson's Foundation. [Link]

  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. (n.d.). Frontiers. [Link]

  • Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. (n.d.). Bioseb. [Link]

  • 6-OHDA Lesion Models of Parkinson's Disease in the Rat. (n.d.). Springer Nature Experiments. [Link]

  • Rotarod test. (2024, January 30). protocols.io. [Link]

  • Treatment. (n.d.). Parkinson's Foundation. [Link]

  • Parkinson disease. (2023, August 9). World Health Organization (WHO). [Link]

  • Pyrazole Ureas as Low Dose, CNS Penetrant Glucosylceramide Synthase Inhibitors for the Treatment of Parkinson's Disease. (2023, January 12). PubMed Central. [Link]

  • Parkinson's disease. (n.d.). Wikipedia. [Link]

  • Hospital Care Standards Help Patients with Parkinson's Avoid Harm. (2024, November 19). Practical Neurology. [Link]

  • Pyrazoline Derivatives: Potential Therapeutic Agents against Parkinson's disease. (2025, June 20). International Journal of Pharmacy Research & Technology (IJPRT). [Link]

  • Treatment & Medication. (n.d.). American Parkinson Disease Association. [Link]

  • Parkinson's Disease. (2025, March 5). National Institute of Neurological Disorders and Stroke. [Link]

  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. (n.d.). Pharmaffiliates. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (n.d.). PubMed Central. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PubMed Central. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine Activity in Diverse Cell Lines

Introduction: The Imperative of Cross-Validation in Preclinical Oncology In the landscape of modern drug discovery, the identification of novel, potent, and selective small molecules is merely the initial step. The true...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Preclinical Oncology

In the landscape of modern drug discovery, the identification of novel, potent, and selective small molecules is merely the initial step. The true measure of a compound's therapeutic potential lies in its consistent and predictable activity across the heterogeneous backdrop of human cancers. This guide focuses on N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, a novel pyrazole derivative, and outlines a comprehensive strategy for the cross-validation of its biological activity. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives recognized as potent kinase inhibitors in oncology.[1][2][3][4]

The rationale for cross-validating the activity of this, or any, investigational compound in a panel of diverse cell lines is multifaceted. Human cancers are notoriously heterogeneous, both between patients (inter-tumor heterogeneity) and within a single tumor (intra-tumor heterogeneity). A compound that shows remarkable efficacy in one cell line may be completely inert in another due to subtle differences in the expression or mutation status of its target, or the activation of compensatory signaling pathways. Therefore, large-scale cancer cell line screening is an indispensable tool in preclinical drug development for identifying responsive cancer types and elucidating mechanisms of sensitivity and resistance.[5][6][7][8]

This guide will provide a robust framework for researchers, scientists, and drug development professionals to rigorously assess the activity of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a strategy for comparative data analysis.

Hypothesized Mechanism of Action: Targeting the MAPK Signaling Cascade

While the specific molecular target of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is under investigation, its structural similarity to other pyrazole-containing kinase inhibitors suggests a potential role in modulating key signaling pathways involved in cell proliferation and survival.[1][2][3] For the purpose of this guide, we will hypothesize that N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine acts as an inhibitor of a critical kinase within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as MEK1/2. The MAPK pathway is a central regulator of cell growth and is frequently dysregulated in a wide array of human cancers.[9]

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Compound N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine Compound->MEK Inhibits

Caption: Hypothesized mechanism of action of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine as a MEK1/2 inhibitor within the MAPK signaling pathway.

Experimental Design for Robust Cross-Validation

A well-designed experimental workflow is paramount for generating reproducible and translatable data. The following sections outline a systematic approach to cross-validating the activity of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

Experimental_Workflow start Start: Compound Synthesis & Characterization cell_selection Cell Line Panel Selection (Diverse Genetic Backgrounds) start->cell_selection primary_screen Primary Screening: Cell Viability Assays (e.g., CellTiter-Glo®) cell_selection->primary_screen ic50 IC50 Determination & Dose-Response Analysis primary_screen->ic50 secondary_assays Secondary & Mechanistic Assays: Western Blot for p-ERK ic50->secondary_assays comparison Comparative Analysis: vs. Known MEK Inhibitors secondary_assays->comparison end Conclusion: Activity Profile & Biomarker ID comparison->end

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Introduction: In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in expe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS No. 871825-57-9), a substituted pyrazole derivative, requires meticulous handling not only during its application but, critically, at the point of disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to empower researchers to manage chemical waste with the same precision and expertise they apply to their research, ensuring the safety of personnel and the protection of our environment.

Part 1: Hazard Identification and Risk Assessment

The foundational principle of safe disposal is a thorough understanding of the compound's intrinsic hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the necessary framework for this assessment.

GHS Hazard Profile: Based on available Safety Data Sheets (SDS), N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is classified with the following hazards:

Hazard CodeHazard StatementSignal WordPictogram
H315Causes skin irritationWarningExclamation Mark
H319Causes serious eye irritationWarningExclamation Mark
H335May cause respiratory irritationWarningExclamation Mark

Source: AK Scientific, Inc. Safety Data Sheet[3]

This profile indicates that the primary risks associated with this compound are irritant properties affecting the skin, eyes, and respiratory system.[3] The causality is clear: exposure to the compound can lead to inflammatory responses in these tissues. Therefore, all handling and disposal procedures must be designed to prevent direct contact, inhalation, or accidental ingestion.

Part 2: The Core Disposal Protocol

The overarching directive for the disposal of this compound, as mandated by safety regulations, is to manage it as hazardous chemical waste. The Precautionary Statement P501, "Dispose of contents/container to an approved waste disposal plant," serves as our primary guideline.[3] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer system.[4][5]

Step-by-Step Disposal Procedure:
  • Segregation of Waste:

    • Why: Preventing unintended chemical reactions and ensuring proper disposal pathways is paramount. Mixing incompatible waste streams can generate heat, toxic gases, or other hazards.

    • Action: Designate a specific, clearly labeled hazardous waste container for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent pads). This should be a non-halogenated organic waste stream unless institutional guidelines specify otherwise.

  • Container Selection and Labeling:

    • Why: Proper containment and clear communication are critical for safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) mandates strict labeling to ensure waste handlers are aware of the contents and associated dangers.[6]

    • Action:

      • Use a chemically compatible, sealable container (e.g., a high-density polyethylene or glass bottle with a screw cap).

      • Affix a "Hazardous Waste" label.

      • Clearly write the full chemical name: "N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine" and the CAS number "871825-57-9".

      • List all constituents of the waste, including any solvents, by percentage.

      • Indicate the relevant hazards (e.g., "Irritant").

  • Accumulation of Waste:

    • Why: Safe temporary storage prevents accidental spills and exposures in the laboratory.

    • Action:

      • Keep the waste container tightly sealed when not in use.[3]

      • Store the container in a designated satellite accumulation area within the laboratory, which should be under the control of the laboratory personnel.

      • Ensure the storage area has secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

      • Store locked up (P405) in a well-ventilated place (P403+P233).[3]

  • Arranging for Final Disposal:

    • Why: Final disposal must be handled by professionals trained and licensed to manage hazardous materials, in compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[7]

    • Action:

      • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container.

      • Do not exceed the accumulation time limits or volume limits for satellite accumulation areas as defined by your institution and the EPA.

      • The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal company for final destruction, typically via high-temperature incineration at an approved facility.[8]

Disposal Workflow Diagram

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process A Identify Waste: N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (Pure compound or contaminated materials) B Select & Label Container - Chemical Name & CAS - 'Hazardous Waste' Label - List all constituents A->B C Accumulate in Satellite Area - Keep container sealed - Use secondary containment B->C D Is container full or accumulation time limit reached? C->D D->C No E Contact EHS for Pickup D->E Yes F EHS Transports to Central Accumulation Area E->F G Waste Manifested & Collected by Licensed Disposal Vendor F->G H Final Disposal (e.g., Incineration at Approved Facility) G->H

Caption: Workflow for the compliant disposal of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

Part 3: Managing Spills and Contaminated Materials

Accidents happen, and a prepared response is a safe response.

Small Spills (in a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often suitable, but consult your institution's glove selection guide).

  • Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels for large spills of flammable solvents.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Dispose of Contaminated PPE: Place used gloves and any other contaminated disposable materials into the same hazardous waste container.

Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm if the spill is large, volatile, or poses an immediate fire or health hazard.

  • Contact EHS: Call your institution's emergency EHS number and provide the chemical name, location, and approximate quantity of the spill.

  • Secure the Area: Prevent re-entry until the emergency response team arrives.

Conclusion: A Culture of Safety

The responsible disposal of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a non-negotiable aspect of laboratory science. It is a direct reflection of a researcher's commitment to safety, environmental stewardship, and professional integrity. By adhering to the protocols outlined in this guide—grounded in the principles of hazard identification, segregation, proper containment, and regulatory compliance—you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet as the ultimate authorities on chemical handling and disposal.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Pharmaffiliates. (n.d.). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-1-methyl-1H-pyrazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1H-Pyrazole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

This guide provides essential safety and handling protocols for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS No. 871825-57-9).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS No. 871825-57-9). As a preferred source for laboratory safety, this document is designed for researchers, scientists, and drug development professionals. The information herein is synthesized from technical data on structurally similar compounds to ensure a comprehensive, field-proven approach to safety, reflecting our commitment to value beyond the product itself.

Hazard Assessment: An Evidence-Based Approach

The primary hazards associated with handling N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine are inferred from related structures:

  • Skin and Eye Contact: Structurally similar pyrazole-based compounds are classified as causing skin corrosion/irritation (Category 1B or 2) and serious eye damage/irritation (Category 1 or 2).[2][3][7] Direct contact can lead to chemical burns and potentially irreversible eye damage.

  • Inhalation: Methanamine and its derivatives can be toxic if inhaled, causing respiratory irritation and potential burns to the respiratory tract.[5] Vapors or aerosols of the target compound may pose a similar risk.

  • Ingestion: Acute oral toxicity is a concern, with related compounds classified as harmful if swallowed.[8][9]

Given these potential hazards, all handling must be conducted within a certified laboratory chemical fume hood.[5][10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

Body PartRequired PPEStandardRationale
Eyes/Face Tightly fitting chemical safety goggles and a face shield.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][8][11]Provides maximum protection against splashes and vapors that can cause severe eye damage.
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). Consider double-gloving.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[12]Prevents skin contact, which can lead to irritation or chemical burns. Double-gloving is recommended for extended handling.[13]
Body A lab coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Standard laboratory practice.Protects against incidental splashes and contamination of personal clothing.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working outside a fume hood or if aerosol generation is likely.Follow OSHA respirator regulations in 29 CFR 1910.134.[2]Protects against inhalation of potentially harmful vapors or aerosols.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble Materials in Fume Hood prep_hood->prep_materials handle_dispense 4. Dispense Chemical (Use appropriate tools) prep_materials->handle_dispense handle_reaction 5. Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate 6. Decontaminate Work Area & Equipment handle_reaction->cleanup_decontaminate cleanup_waste 7. Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE (Gloves last, inside fume hood) cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Proper disposal of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused or waste N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine should be collected in a designated, tightly sealed, and clearly labeled hazardous waste container.[6] This container should be stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]

  • Contaminated PPE: Disposable gloves, contaminated wipes, and other solid materials should be placed in a separate, sealed container labeled as hazardous waste.[13]

  • Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[1][2][8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is vital.

Emergency Response Decision Tree

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event skin_wash Immediately flush with water for 15 min. exposure->skin_wash Skin eye_rinse Rinse cautiously with water for several minutes at an eyewash station. exposure->eye_rinse Eyes inhale_fresh_air Move to fresh air. exposure->inhale_fresh_air Inhalation skin_remove Remove contaminated clothing. skin_wash->skin_remove skin_medical Seek medical attention. skin_remove->skin_medical eye_remove_lenses Remove contact lenses, if present. eye_rinse->eye_remove_lenses eye_medical Seek immediate medical attention. eye_remove_lenses->eye_medical inhale_breathe Keep comfortable for breathing. inhale_fresh_air->inhale_breathe inhale_medical Call a POISON CENTER or doctor. inhale_breathe->inhale_medical

Caption: Decision tree for emergency response to N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine exposure.

Always ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[11]

References

  • PubChem. (1-methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [Link]

  • Cole-Parmer. Material Safety Data Sheet for 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. [Link]

  • University of Washington. Standard Operating Procedure for Methylamine. [Link]

  • Rutgers University. Standard Operating Procedure for Methylamine. [Link]

  • PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]

  • SIAD S.p.A. Safety Data Sheet for Methylamine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Molbase. N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
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N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
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